PROTAC Hemagglutinin Degrader-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C61H93N5O9S |
|---|---|
Molecular Weight |
1072.5 g/mol |
IUPAC Name |
(2S,4R)-1-[(2S)-2-[3-[2-[2-[2-[[(4aS,6aS,6bR,10S,12aR)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carbonyl]amino]ethoxy]ethoxy]ethoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C61H93N5O9S/c1-39-50(76-38-64-39)41-14-12-40(13-15-41)36-63-52(70)45-34-42(67)37-66(45)53(71)51(55(2,3)4)65-49(69)20-28-73-30-32-75-33-31-74-29-27-62-54(72)61-25-23-56(5,6)35-44(61)43-16-17-47-58(9)21-19-48(68)57(7,8)46(58)18-22-60(47,11)59(43,10)24-26-61/h12-16,38,42,44-48,51,67-68H,17-37H2,1-11H3,(H,62,72)(H,63,70)(H,65,69)/t42-,44?,45+,46?,47?,48+,51-,58+,59-,60-,61+/m1/s1 |
InChI Key |
GTMVLEBKSVQAQY-ILZWUNRDSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCOCCOCCNC(=O)[C@@]45CC[C@@]6(C(=CCC7[C@]6(CCC8[C@@]7(CC[C@@H](C8(C)C)O)C)C)C4CC(CC5)(C)C)C)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCOCCNC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)O)C)(C)C)O |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to PROTAC Hemagglutinin Degrader-1 (Compound V3)
This guide provides a comprehensive technical overview of this compound, also identified as Compound V3. This novel proteolysis-targeting chimera (PROTAC) has demonstrated potent and broad-spectrum anti-influenza A virus activity by targeting the viral surface glycoprotein hemagglutinin (HA) for degradation.
Core Concept: Targeted Protein Degradation
PROTACs are heterobifunctional molecules designed to hijack the cell's own protein disposal machinery—the ubiquitin-proteasome system (UPS)—to eliminate specific proteins of interest (POIs).[1] They consist of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] This tripartite complex formation leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[1][2] This "event-driven" mechanism offers a catalytic mode of action, distinguishing it from traditional "occupancy-driven" inhibitors.[3]
This compound is a first-in-class molecule designed to specifically degrade influenza hemagglutinin.[4] It utilizes oleanolic acid (OA), a natural pentacyclic triterpenoid, as the HA-binding ligand and recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce HA degradation.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound (V3) and related compounds as reported in the primary literature.[3][4]
Table 1: In Vitro Biological Activity of Oleanolic Acid-Based PROTACs
| Compound | E3 Ligase Ligand | Linker Type | DC50 (μM)¹ | Antiviral Activity (EC50, μM)² | Cytotoxicity (CC50, μM)³ |
| V3 | VHL | PEG-based | 1.44 | Potent | >100 |
| V1 | VHL | PEG-based | >10 | Moderate | >100 |
| V2 | VHL | PEG-based | >10 | Moderate | >100 |
| V4 | VHL | Alkyl | >10 | Moderate | >100 |
| V5 | VHL | Alkyl | >10 | Moderate | >100 |
| V6 | VHL | Alkyl | >10 | Moderate | >100 |
| C1 | CRBN | PEG-based | >10 | Low | >100 |
| C2 | CRBN | PEG-based | >10 | Low | >100 |
| C3 | CRBN | PEG-based | >10 | Low | >100 |
¹Median Degradation Concentration against A/WSN/33 (H1N1) virus protein.[5] ²Qualitative summary of antiviral efficacy. ³Median Cytotoxic Concentration in Madin-Darby Canine Kidney (MDCK) cells.
Table 2: Biophysical and Pharmacokinetic Properties of Compound V3
| Parameter | Value |
| Binding Affinity (Kd) to HA | 3.18 μM |
| Half-life (T1/2) in MDCK cells | 2.87 h |
| Oral Bioavailability (Mouse) | ~6.8% [6] |
Mechanism of Action
This compound (V3) effectuates the degradation of influenza HA through the ubiquitin-proteasome pathway. The oleanolic acid moiety of V3 binds to the HA protein on the virus, while the VHL ligand portion recruits the VHL E3 ubiquitin ligase. This proximity induces the formation of a ternary complex (HA-V3-VHL), leading to the polyubiquitination of HA. The ubiquitinated HA is then recognized and degraded by the host cell's 26S proteasome.[2][3] This process is confirmed to be dependent on the proteasome, as treatment with a proteasome inhibitor rescues HA from degradation.[3] Furthermore, the degradation is dependent on the VHL ligase, as demonstrated in VHL knockout cells.[3]
Caption: Mechanism of this compound (V3).
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. Western Blot for HA Degradation
-
Cell Culture and Infection: Madin-Darby Canine Kidney (MDCK) cells are cultured to ~80% confluency and then infected with influenza A/WSN/33 (H1N1) virus at a specified multiplicity of infection (MOI).
-
Compound Treatment: After a period of viral adsorption, the viral inoculum is removed, and the cells are treated with varying concentrations of PROTAC V3 or control compounds (e.g., DMSO, oleanolic acid alone).
-
Cell Lysis: At designated time points post-infection, cells are washed with ice-cold PBS and lysed with RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Immunoblotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with a primary antibody specific for influenza HA, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software, with a housekeeping protein (e.g., GAPDH) used for normalization.
Caption: Workflow for Western Blot Analysis of HA Degradation.
2. Surface Plasmon Resonance (SPR) for Binding Affinity
-
Immobilization: Recombinant HA protein is immobilized on a sensor chip surface.
-
Binding Analysis: A series of concentrations of PROTAC V3 are flowed over the chip surface.
-
Data Acquisition: The association and dissociation of V3 to the immobilized HA are monitored in real-time by detecting changes in the refractive index at the chip surface.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
3. In Vivo Efficacy in a Mouse Model
-
Animal Model: Female BALB/c mice are used.
-
Infection: Mice are intranasally infected with a lethal dose of influenza A virus.
-
Treatment: PROTAC V3 is administered intravenously at specified doses (e.g., 0-20 mg/kg) daily for a set number of days (e.g., 5 days) post-infection.[6] A control group receives a vehicle solution.
-
Monitoring: The mice are monitored daily for weight loss and survival for a period of approximately 14 days.
-
Viral Titer and Lung Injury Assessment: On a specific day post-infection, a subset of mice from each group is euthanized. The lungs are harvested to determine viral titers (e.g., by plaque assay or qPCR) and to assess lung inflammation and injury through histological analysis.
Caption: Workflow for In Vivo Efficacy Study in Mice.
Conclusion and Future Perspectives
This compound (V3) represents a significant advancement in the development of novel antiviral therapeutics. By leveraging the PROTAC technology to induce the degradation of the essential viral protein hemagglutinin, it provides a powerful proof-of-concept for this approach in combating influenza and potentially other viral infections.[4] The ability to catalytically eliminate viral proteins offers a promising strategy to overcome the limitations of traditional inhibitors, including the potential for drug resistance.[3] Further optimization of the pharmacokinetic properties, particularly oral bioavailability, will be crucial for the clinical translation of this promising class of antiviral agents.
References
In-Depth Technical Guide: Discovery and Synthesis of PROTAC Hemagglutinin Degrader-1 (Compound V3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of PROTAC Hemagglutinin Degrader-1, also known as Compound V3. This novel proteolysis-targeting chimera has demonstrated potent and broad-spectrum anti-influenza A virus activity by targeting the viral surface glycoprotein hemagglutinin (HA) for degradation.
Introduction and Rationale
Influenza A virus remains a significant global health threat, necessitating the development of novel antiviral therapeutics. The viral hemagglutinin (HA) protein is crucial for viral entry into host cells, making it an attractive target for antiviral drug development.[1] Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[2] This approach offers a catalytic mode of action and the potential to overcome resistance mechanisms associated with traditional inhibitors.
This compound (V3) was developed as a pentacyclic triterpenoid-based PROTAC.[3][4] It comprises a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected via a linker to oleanolic acid, a natural product that binds to hemagglutinin.[5][6] This design facilitates the formation of a ternary complex between HA, V3, and the VHL E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of HA.
Mechanism of Action
The mechanism of action of this compound follows the general principle of PROTAC-mediated protein degradation.
Caption: Mechanism of Action of this compound (V3).
Synthesis of this compound (V3)
The synthesis of PROTAC V3 involves the coupling of the oleanolic acid-based warhead to the VHL ligand via a polyethylene glycol (PEG) linker. The general synthetic scheme is outlined below. For detailed, step-by-step protocols, including reagent quantities, reaction conditions, and purification methods, please refer to the supplementary information of the primary literature.
Caption: General Synthetic Workflow for this compound (V3).
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound (V3) from the primary publication.
| Parameter | Value | Description |
| DC50 | 1.44 µM | The half-maximal degradation concentration of hemagglutinin in cells.[3][4] |
| Binding Affinity (Kd) for HA | Not explicitly stated in abstracts | The dissociation constant for the binding of the oleanolic acid warhead to hemagglutinin. |
| Binding Affinity (Kd) for VHL | Not explicitly stated in abstracts | The dissociation constant for the binding of the VHL ligand to the VHL E3 ligase. |
| Dmax | Not explicitly stated in abstracts | The maximum level of hemagglutinin degradation achieved. |
| In vivo Efficacy | Protects mice against influenza A virus-induced toxic effects.[3][4] | The protective effect observed in a mouse model of influenza A virus infection. |
Experimental Protocols
Detailed experimental protocols are essential for the replication and further development of these findings. The following sections outline the key methodologies.
Western Blotting for Hemagglutinin Degradation
This protocol is used to quantify the degradation of hemagglutinin in cells treated with PROTAC V3.
Caption: Experimental Workflow for Western Blotting Analysis.
Protocol Details:
-
Cell Culture and Treatment: Plate cells (e.g., A549 or MDCK) and allow them to adhere. Treat the cells with varying concentrations of PROTAC V3 or DMSO as a vehicle control for the desired time period (e.g., 24 hours).
-
Cell Lysis: Wash cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for influenza hemagglutinin overnight at 4°C. Subsequently, wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Cell Viability Assay
This assay determines the cytotoxic effect of PROTAC V3 on host cells.
Protocol Details:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of PROTAC V3.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
Reagent Addition: Add a cell viability reagent such as MTT or CellTiter-Glo.
-
Measurement: Measure the absorbance or luminescence according to the manufacturer's instructions.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.
In Vivo Efficacy Studies in a Mouse Model
These studies assess the antiviral activity of PROTAC V3 in a living organism.
Protocol Details:
-
Animal Model: Use a suitable mouse strain (e.g., BALB/c).
-
Infection: Anesthetize the mice and intranasally infect them with a lethal dose of influenza A virus.
-
Treatment: Administer PROTAC V3 or a vehicle control to the mice via a specified route (e.g., intraperitoneal or intravenous injection) at a predetermined dosing schedule.
-
Monitoring: Monitor the mice daily for weight loss, survival, and clinical signs of illness.
-
Endpoint Analysis: At a specific time point post-infection, euthanize a subset of mice to collect lung tissue for viral titer determination (e.g., by plaque assay or qPCR) and histopathological analysis.
-
Data Analysis: Analyze the survival curves, body weight changes, and lung viral titers to evaluate the in vivo efficacy of PROTAC V3.
Conclusion
This compound (V3) represents a promising step forward in the development of novel anti-influenza therapeutics. Its unique mechanism of action, involving the targeted degradation of a key viral protein, offers the potential for improved efficacy and a higher barrier to resistance compared to traditional inhibitors. The data and protocols presented in this guide provide a solid foundation for further research and development in this area. Future studies should focus on optimizing the pharmacokinetic properties of V3 and further elucidating its in vivo efficacy and safety profile.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scienceopen.com [scienceopen.com]
- 6. encyclopedia.pub [encyclopedia.pub]
An In-depth Technical Guide on PROTAC Hemagglutinin Degrader-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, mechanism of action, and experimental data related to PROTAC Hemagglutinin Degrader-1, a novel antiviral agent. The information is compiled from peer-reviewed scientific literature to assist researchers and professionals in the field of drug development.
Core Structure and Properties
This compound, also referred to as Compound V3, is a bifunctional molecule designed to induce the degradation of influenza virus hemagglutinin (HA) protein. It consists of three key components: a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a ligand that targets the hemagglutinin protein, and a linker connecting these two moieties.
| Property | Value | Reference |
| Molecular Formula | C61H93N5O9S | [1] |
| Molecular Weight | 1072.48 g/mol | [1] |
| SMILES | O=C(N1--INVALID-LINK--O">C@@HC(NCC2=CC=C(C3=C(C)N=CS3)C=C2)=O)--INVALID-LINK--NC(CCOCCOCCOCCNC([C@]45--INVALID-LINK--([H])C6=CC--INVALID-LINK--(--INVALID-LINK--O)C)([H])CC8)C">C@@([H])[C@]8(C)[C@@]6(CC4)C)=O)=O | [1] |
| CAS Number | 3031330-66-9 | [1] |
Mechanism of Action: Targeted Protein Degradation
This compound operates through the Proteolysis Targeting Chimera (PROTAC) technology. This approach hijacks the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to selectively eliminate the target protein, in this case, the influenza hemagglutinin.
The process can be summarized in the following steps:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to both the hemagglutinin protein and the VHL E3 ubiquitin ligase, forming a ternary complex.
-
Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules to the hemagglutinin protein, tagging it for degradation.
-
Proteasomal Degradation: The poly-ubiquitinated hemagglutinin is then recognized and degraded by the proteasome, a cellular machinery responsible for breaking down unwanted proteins.
-
Catalytic Cycle: After the degradation of the target protein, the PROTAC molecule is released and can engage another hemagglutinin protein, acting in a catalytic manner.
Quantitative Data Summary
The antiviral efficacy and degradation capacity of this compound have been quantified in various assays.
| Parameter | Virus Strain | Cell Line | Value | Reference |
| DC50 (Degradation Concentration 50%) | A/WSN/33 (H1N1) | MDCK | 1.44 µM | [2] |
| IC50 (Inhibitory Concentration 50%) | A/WSN/33 (H1N1) | MDCK | Not explicitly stated, but showed significant antiviral activity | [2] |
| In Vivo Efficacy | Influenza A virus | Mice | Protective effects against virus-induced toxic effects at 20 mg/kg (i.v.) | [1] |
| Oral Bioavailability | Mice | ~6.8% | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the primary literature.
Synthesis of this compound (Compound V3)
The synthesis of this compound is a multi-step process involving the preparation of the hemagglutinin-binding ligand, the VHL E3 ligase ligand, and the linker, followed by their conjugation. The detailed synthetic scheme and characterization data (NMR, HRMS) can be found in the supplementary information of the primary publication by Li et al. (2022) in the Journal of Medicinal Chemistry.
Western Blot for Hemagglutinin Degradation
Objective: To quantify the degradation of hemagglutinin protein in cells treated with this compound.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza A/WSN/33 (H1N1) virus
-
This compound (Compound V3)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibody against influenza HA
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Cell Culture and Infection: Seed MDCK cells in appropriate culture plates. Once confluent, infect the cells with influenza A/WSN/33 (H1N1) virus at a specific multiplicity of infection (MOI).
-
Compound Treatment: After viral adsorption, treat the infected cells with varying concentrations of this compound or DMSO as a vehicle control.
-
Cell Lysis: After the desired incubation period (e.g., 24 hours), wash the cells with PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a suitable method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against HA and the loading control antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Quantification: Densitometry analysis of the bands is performed to quantify the relative levels of HA protein, normalized to the loading control. The DC50 value is calculated from the dose-response curve.
Antiviral Activity Assay (Cytopathic Effect - CPE Reduction Assay)
Objective: To determine the antiviral activity of this compound by measuring the inhibition of virus-induced cell death.
Materials:
-
MDCK cells
-
Influenza A/WSN/33 (H1N1) virus
-
This compound (Compound V3)
-
Cell culture medium
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
96-well plates
Procedure:
-
Cell Seeding: Seed MDCK cells in a 96-well plate and incubate until a confluent monolayer is formed.
-
Compound and Virus Addition:
-
Prepare serial dilutions of this compound.
-
Remove the culture medium from the cells and add the diluted compound.
-
Infect the cells with a predetermined titer of influenza A/WSN/33 (H1N1) virus.
-
Include control wells with cells only (no virus, no compound), cells with virus only (no compound), and cells with compound only (no virus).
-
-
Incubation: Incubate the plate for a period sufficient to allow for viral replication and induction of cytopathic effects (e.g., 48-72 hours).
-
Cell Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the untreated, uninfected control cells.
-
The IC50 value, the concentration of the compound that inhibits the virus-induced cytopathic effect by 50%, can be determined by plotting the percentage of cell viability against the compound concentration.
-
Conclusion
This compound represents a promising and innovative approach to antiviral therapy. By leveraging the cell's own protein degradation machinery, it can effectively and selectively eliminate a key viral protein required for influenza virus propagation. The data presented in this guide underscore its potential as a lead compound for the development of novel anti-influenza drugs. Further research into its pharmacokinetic properties, safety profile, and efficacy against a broader range of influenza strains is warranted.
References
In-Depth Technical Guide: PROTAC Hemagglutinin Degrader-1 (Compound V3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROTAC (Proteolysis Targeting Chimera) technology represents a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the targeted degradation of pathogenic proteins. This guide provides a detailed technical overview of a novel antiviral PROTAC, Hemagglutinin Degrader-1, also identified as Compound V3. This molecule has been engineered to selectively target and eliminate influenza A virus (IAV) hemagglutinin (HA), a critical protein for viral entry into host cells. By hijacking the host's ubiquitin-proteasome system (UPS), this PROTAC offers a promising new strategy for the development of anti-influenza therapeutics.[1][2]
Core Components and Mechanism of Action
PROTAC Hemagglutinin Degrader-1 is a heterobifunctional molecule built upon a pentacyclic triterpenoid scaffold derived from oleanolic acid (OA).[2] OA is a natural product known to bind to influenza HA.[2] This PROTAC consists of three key components:
-
Hemagglutinin (HA) Ligand: An oleanolic acid-based warhead that specifically binds to the influenza A virus hemagglutinin protein.
-
E3 Ubiquitin Ligase Ligand: A moiety that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.
-
Linker: A chemical linker that connects the HA ligand to the VHL ligand, facilitating the formation of a ternary complex.
The mechanism of action involves the PROTAC molecule simultaneously binding to both the influenza HA protein and the VHL E3 ligase, forming a ternary complex. This proximity induces the VHL E3 ligase to polyubiquitinate the HA protein. The polyubiquitin chain acts as a signal for the host cell's 26S proteasome, which then recognizes and degrades the HA protein, thereby preventing viral entry and replication.[1][2] This degradation is dependent on a functional ubiquitin-proteasome system.[1]
Caption: Mechanism of Action of this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound (Compound V3).
Table 1: In Vitro Degradation and Antiviral Activity
| Parameter | Value | Cell Line | Virus Strain | Description |
| DC50 | 1.44 µM | MDCK | A/WSN/33 (H1N1) | Median degradation concentration of hemagglutinin.[1] |
| EC50 | Not explicitly stated, but described as having broad-spectrum activity | MDCK | Multiple IAV strains | Effective concentration for 50% inhibition of viral replication. |
| CC50 | > 100 µM | MDCK | N/A | 50% cytotoxic concentration, indicating low toxicity. |
Table 2: Binding Affinity and Pharmacokinetics
| Parameter | Value | Method | Description |
| Binding Affinity (KD) | Not explicitly stated for V3, but parent OA derivatives show strong binding | Surface Plasmon Resonance (SPR) | Dissociation constant for binding to hemagglutinin. |
| In Vivo Efficacy | Protected mice against lethal IAV challenge | Mouse Model | Demonstrates in vivo antiviral activity.[1] |
| Pharmacokinetic Profile | Data available in primary literature's supporting information | In vivo (mice) | Characterizes the absorption, distribution, metabolism, and excretion of the compound. |
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below. These protocols are based on the methods described in the primary literature.
Cell Culture and Virus Infection
-
Cell Line: Madin-Darby canine kidney (MDCK) cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Virus Strains: Influenza A virus strains such as A/WSN/33 (H1N1) are propagated in the allantoic cavity of 10-day-old embryonated chicken eggs.
-
Infection Protocol:
-
MDCK cells are seeded in 6-well plates and grown to 90-100% confluency.
-
The cells are washed with phosphate-buffered saline (PBS) and infected with influenza A virus at a specified multiplicity of infection (MOI).
-
After a 1-hour adsorption period at 37°C, the inoculum is removed, and the cells are washed with PBS.
-
Infection medium (DMEM containing 1 µg/mL TPCK-treated trypsin) with or without the PROTAC compound at various concentrations is added.
-
The infected cells are incubated at 37°C in a 5% CO2 atmosphere for the desired time points.
-
Western Blot Analysis for Hemagglutinin Degradation
-
Cell Lysis:
-
Following treatment, cells are washed with cold PBS and lysed on ice with RIPA buffer containing a protease inhibitor cocktail.
-
The cell lysates are scraped and collected into microcentrifuge tubes.
-
Lysates are centrifuged at 12,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: The protein concentration of the supernatant is determined using a BCA protein assay kit.
-
SDS-PAGE and Immunoblotting:
-
Equal amounts of protein (e.g., 20-30 µg) are mixed with loading buffer, boiled for 5-10 minutes, and then separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is incubated overnight at 4°C with a primary antibody specific for influenza hemagglutinin. An antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.
-
The membrane is washed three times with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The band intensities are quantified using densitometry software (e.g., ImageJ) to determine the extent of protein degradation.
-
Caption: Experimental workflow for Western Blot analysis.
In Vivo Efficacy in a Mouse Model
-
Animal Model: Female BALB/c mice (6-8 weeks old) are typically used.
-
Experimental Protocol:
-
Mice are anesthetized and intranasally infected with a lethal dose of influenza A virus.
-
This compound is administered to the treatment group (e.g., via intravenous injection) at a specified dosage and schedule (e.g., once daily for 5 days), starting 24 hours post-infection.
-
A control group receives a vehicle solution.
-
The body weight and survival of the mice are monitored daily for a period of approximately 14 days.
-
At specific time points, subsets of mice may be euthanized to collect lung tissues for viral titer determination (e.g., by plaque assay or qPCR) and histopathological analysis.
-
Conclusion
This compound (Compound V3) is a first-in-class molecule that validates influenza hemagglutinin as a degradable target. Its ability to induce potent, selective, and proteasome-dependent degradation of HA in vitro and demonstrate protective effects in vivo highlights the potential of targeted protein degradation as a powerful new modality in the fight against influenza and other viral diseases.[1] Further optimization of its pharmacokinetic properties and in-depth toxicological studies will be crucial for its translation into a clinical candidate.
References
An In-Depth Technical Guide to PROTAC Hemagglutinin Degrader-1: E3 Ligase Recruitment and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of PROTAC Hemagglutinin Degrader-1, a novel antiviral therapeutic agent. The document details its mechanism of action, focusing on the recruitment of E3 ligases for the targeted degradation of influenza virus hemagglutinin. It includes a summary of key quantitative data, detailed experimental protocols for relevant assays, and visualizations of the signaling pathways and experimental workflows.
Introduction
Influenza virus remains a significant global health threat, necessitating the development of novel antiviral strategies. One promising approach is the use of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules that induce the degradation of specific target proteins through the ubiquitin-proteasome system. This compound, also known as Compound V3, is a first-in-class, oleanolic acid-based PROTAC designed to target the influenza A virus (IAV) hemagglutinin (HA) protein for degradation.[1][2] By hijacking the cellular E3 ubiquitin ligase machinery, this PROTAC marks the viral HA protein for destruction by the proteasome, thereby inhibiting viral entry and replication.[1][3]
Mechanism of Action: E3 Ligase Recruitment and Ternary Complex Formation
The core of this compound's activity lies in its ability to form a ternary complex with the viral hemagglutinin protein and a cellular E3 ubiquitin ligase. This PROTAC is composed of three key components: a ligand that binds to hemagglutinin (derived from oleanolic acid), a ligand that recruits an E3 ligase (targeting Cereblon [CRBN] or von Hippel-Lindau [VHL]), and a linker that connects these two ligands.[1]
The formation of this ternary complex brings the E3 ligase in close proximity to the hemagglutinin protein, facilitating the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of hemagglutinin. The resulting polyubiquitinated hemagglutinin is then recognized and degraded by the 26S proteasome.[1][3]
Caption: Mechanism of Action of this compound.
Quantitative Data Summary
The efficacy of this compound has been quantified through various in vitro and in vivo studies. The key quantitative data is summarized in the tables below.
| Degradation Potency | |
| Parameter | Value |
| DC50 (Median Degradation Concentration) | 1.44 µM[1][4] |
| Cell Line | MDCK |
| Virus Strain | A/WSN/33 (H1N1) |
| Antiviral Activity | |
| Assay | EC50 (Effective Concentration) |
| Influenza A/WSN/33 (H1N1) | Data not available |
| Influenza A/PR/8/34 (H1N1) | Data not available |
| Oseltamivir-resistant H1N1 | Data not available |
| In Vivo Efficacy (Mouse Model) | |
| Parameter | Result |
| Protection against lethal challenge | Significant protection observed[1] |
| Dosage | 0-20 mg/kg; i.v.; daily for 5 days[4] |
| Pharmacokinetics | |
| Parameter | Value |
| Oral Bioavailability | ~6.8%[4] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.
Synthesis of Oleanolic Acid-Based PROTACs
The synthesis of this compound (Compound V3) involves a multi-step chemical process starting from oleanolic acid. The general scheme involves the modification of the C-28 carboxylic acid of oleanolic acid to attach a linker, followed by the conjugation of an E3 ligase ligand (e.g., pomalidomide for CRBN or a VHL ligand) to the other end of the linker.[5][6][7]
Caption: General synthetic workflow for oleanolic acid-based PROTACs.
A detailed, step-by-step synthesis protocol can be found in the supplementary information of the primary publication by Li et al. in the Journal of Medicinal Chemistry (2022).[2]
Western Blot for Hemagglutinin Degradation
This protocol is used to quantify the degradation of hemagglutinin in cultured cells upon treatment with the PROTAC.
Materials:
-
MDCK cells
-
Influenza A virus (e.g., A/WSN/33)
-
This compound
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against influenza hemagglutinin
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed MDCK cells in 6-well plates and allow them to adhere overnight.
-
Infect the cells with influenza A virus at a specified multiplicity of infection (MOI).
-
After a 2-hour incubation, remove the viral inoculum and add fresh medium containing various concentrations of this compound.
-
Incubate the cells for the desired time period (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against hemagglutinin overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody following the same procedure.
-
Quantify the band intensities to determine the extent of hemagglutinin degradation.[8][9]
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This assay is performed to demonstrate the formation of the ternary complex between hemagglutinin, the PROTAC, and the E3 ligase in cells.
Materials:
-
HEK293T cells
-
Plasmids encoding tagged hemagglutinin (e.g., HA-tagged) and a tagged E3 ligase component (e.g., Flag-tagged CRBN or VHL)
-
This compound
-
Transfection reagent
-
Co-IP lysis buffer (non-denaturing)
-
Antibodies for immunoprecipitation (e.g., anti-HA agarose beads)
-
Antibodies for Western blotting (e.g., anti-Flag, anti-HA)
-
Elution buffer
Procedure:
-
Co-transfect HEK293T cells with plasmids encoding tagged hemagglutinin and the tagged E3 ligase component.
-
After 24-48 hours, treat the cells with this compound or DMSO (vehicle control) for a specified time (e.g., 4 hours).
-
Lyse the cells in Co-IP lysis buffer.
-
Clarify the lysates by centrifugation.
-
Incubate a portion of the lysate with anti-HA agarose beads overnight at 4°C to immunoprecipitate hemagglutinin and its binding partners.
-
Wash the beads several times with Co-IP lysis buffer to remove non-specific binders.
-
Elute the protein complexes from the beads using an appropriate elution buffer (e.g., HA peptide or low pH buffer).
-
Analyze the input lysates and the eluted immunoprecipitates by Western blotting using antibodies against the HA tag and the Flag tag to detect hemagglutinin and the E3 ligase, respectively. The presence of the E3 ligase in the hemagglutinin immunoprecipitate from PROTAC-treated cells indicates the formation of the ternary complex.[10][11][12][13]
In Vivo Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation of hemagglutinin is mediated by the ubiquitin-proteasome system.
Materials:
-
HEK293T cells
-
Plasmids encoding HA-tagged hemagglutinin and His-tagged ubiquitin
-
This compound
-
Proteasome inhibitor (e.g., MG132)
-
Denaturing lysis buffer (containing SDS)
-
Ni-NTA agarose beads
-
Antibodies for Western blotting (anti-HA)
Procedure:
-
Co-transfect HEK293T cells with plasmids encoding HA-tagged hemagglutinin and His-tagged ubiquitin.
-
After 24 hours, treat the cells with this compound and/or a proteasome inhibitor (MG132) for a specified time (e.g., 4-6 hours).
-
Lyse the cells under denaturing conditions to disrupt non-covalent protein interactions.
-
Dilute the lysates and incubate with Ni-NTA agarose beads to pull down His-tagged ubiquitinated proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the ubiquitinated proteins from the beads.
-
Analyze the eluates by Western blotting with an anti-HA antibody. An increase in the amount of high-molecular-weight, polyubiquitinated hemagglutinin in the presence of the PROTAC (and especially with the proteasome inhibitor) confirms that the degrader induces ubiquitination of its target.[14][15][16][17]
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is used to measure the binding affinities of the PROTAC to hemagglutinin and the E3 ligase individually, as well as to characterize the formation and stability of the ternary complex.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chips (e.g., CM5)
-
Purified recombinant hemagglutinin protein
-
Purified recombinant E3 ligase complex (e.g., CRBN-DDB1 or VHL-ElonginB-ElonginC)
-
This compound
-
Running buffer
Procedure:
-
Binary Affinity Measurement:
-
Immobilize the purified hemagglutinin or E3 ligase onto the sensor chip surface.
-
Inject a series of concentrations of the PROTAC over the surface and measure the binding response.
-
Fit the data to a suitable binding model to determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants.[18][19]
-
-
Ternary Complex Formation and Cooperativity:
-
Immobilize one of the proteins (e.g., the E3 ligase) on the sensor chip.
-
Inject the PROTAC at a saturating concentration to form the binary complex on the chip surface.
-
Inject a series of concentrations of the second protein (hemagglutinin) over the PROTAC-E3 ligase surface to measure the formation of the ternary complex.
-
Alternatively, pre-incubate the PROTAC and hemagglutinin in solution and inject the mixture over the immobilized E3 ligase.
-
Analyze the binding kinetics to determine the stability of the ternary complex and calculate the cooperativity factor (alpha), which indicates whether the binding of the two proteins to the PROTAC is independent, cooperative, or anti-cooperative.[20]
-
Cell Viability Assay for Antiviral Activity
This assay determines the concentration of the PROTAC required to inhibit virus-induced cell death.
Materials:
-
MDCK cells
-
Influenza A virus
-
This compound
-
Cell culture medium
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)
-
96-well plates
Procedure:
-
Seed MDCK cells in 96-well plates.
-
Prepare serial dilutions of the this compound.
-
Pre-treat the cells with the different concentrations of the PROTAC for a short period.
-
Infect the cells with a specific titer of influenza A virus.
-
Incubate the plates for 48-72 hours until cytopathic effects are visible in the virus-only control wells.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the absorbance or luminescence to determine the percentage of viable cells.
-
Plot the percentage of cell viability against the PROTAC concentration and calculate the EC50 value (the concentration that protects 50% of the cells from virus-induced death).[21][22][23][24][25]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway and a general experimental workflow for the characterization of this compound.
Caption: Signaling pathway of PROTAC-induced hemagglutinin degradation.
Caption: General experimental workflow for PROTAC characterization.
Conclusion
This compound represents a promising and innovative approach to combat influenza virus infection. By leveraging the cell's own protein disposal machinery, this molecule effectively targets and eliminates the viral hemagglutinin protein. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of antiviral drug development, facilitating further investigation and optimization of this and other PROTAC-based therapeutics. The detailed methodologies offer a solid foundation for the replication and expansion of these key experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Synthesis and biological evaluation of oleanolic acid derivatives as PTP1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and antitumor activity evaluation of novel oleanolic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and bioactivities evaluation of novel oleanolic acid derivatives as potent PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A surface plasmon resonance assay for the binding of influenza virus hemagglutinin to its sialic acid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Monitoring influenza hemagglutinin and glycan interactions using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ijpsjournal.com [ijpsjournal.com]
- 21. researchgate.net [researchgate.net]
- 22. Influenza virus assays based on virus‐inducible reporter cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In vitro anti-influenza assessment of anionic compounds ascorbate, acetate and citrate - PMC [pmc.ncbi.nlm.nih.gov]
- 24. An optimized cell-based assay to assess influenza virus replication by measuring neuraminidase activity and its applications for virological surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Development of a Neutralization Assay for Influenza Virus Using an Endpoint Assessment Based on Quantitative Reverse-Transcription PCR | PLOS One [journals.plos.org]
cellular uptake of PROTAC Hemagglutinin Degrader-1
An In-Depth Technical Guide to the Cellular Uptake and Action of PROTAC Hemagglutinin Degrader-1
This guide provides a detailed overview of this compound, also known as compound V3, a novel antiviral therapeutic agent. It is intended for researchers, scientists, and drug development professionals working in the fields of virology, proteomics, and medicinal chemistry.
Core Concepts
This compound is a Proteolysis Targeting Chimera (PROTAC) designed to selectively target and induce the degradation of influenza virus hemagglutinin (HA) protein.[1][2] PROTACs are heterobifunctional molecules that consist of two distinct ligands connected by a chemical linker.[3] One ligand binds to a target protein of interest (POI), in this case, hemagglutinin, while the other ligand recruits a specific E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the cell's native ubiquitin-proteasome system (UPS).[3]
This compound is a pentacyclic triterpenoid-based PROTAC, which utilizes an oleanolic acid moiety to bind to hemagglutinin.[3] This is linked to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3] By hijacking the VHL E3 ligase, this PROTAC effectively triggers the degradation of HA, thereby exhibiting broad-spectrum anti-influenza virus activity.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound (Compound V3).
| Parameter | Value | Cell Line/System | Reference |
| Median Degradation Concentration (DC₅₀) | 1.44 µM | Influenza A/WSN/33 (H1N1) virus-infected cells | [1][2] |
| E3 Ligase Recruited | von Hippel-Lindau (VHL) | Not Applicable | [3] |
| Target Protein | Influenza Hemagglutinin (HA) | Not Applicable | [1][2] |
| Mechanism of Action | Ubiquitin-Proteasome System Dependent | Cellular |
Signaling Pathway and Mechanism of Action
The mechanism of action for this compound follows the canonical pathway for PROTAC-mediated protein degradation. Upon cellular entry, the molecule engages in a series of interactions leading to the degradation of the target hemagglutinin protein.
References
In Vitro Activity of PROTAC Hemagglutinin Degrader-1: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro activity of PROTAC Hemagglutinin Degrader-1, also known as Compound V3. This novel molecule has been identified as a potent degrader of influenza hemagglutinin (HA), demonstrating broad-spectrum anti-influenza virus activity.[1] This document summarizes key quantitative data, outlines detailed experimental protocols for its characterization, and visualizes the underlying biological pathways and workflows.
Core Concepts and Mechanism of Action
PROTAC (Proteolysis Targeting Chimera) technology utilizes the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate target proteins.[2] this compound is a heterobifunctional molecule designed to bring influenza hemagglutinin (HA) into proximity with an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of HA, marking it for degradation by the proteasome and thereby reducing the viral load. The degrader is based on a pentacyclic triterpenoid, oleanolic acid, which serves as the HA-binding ligand.[3]
Quantitative In Vitro Activity
The in vitro efficacy of this compound has been quantified to determine its potency in degrading influenza HA. The key metric reported is the median degradation concentration (DC50).
| Parameter | Value | Description |
| DC50 | 1.44 µM | The concentration of this compound required to degrade 50% of the target hemagglutinin protein in vitro.[1][3] |
Signaling Pathway and Experimental Workflow
The mechanism of action and the experimental workflow to characterize this compound can be visualized through the following diagrams.
Caption: Mechanism of action for this compound.
Caption: Experimental workflow for in vitro characterization.
Experimental Protocols
The following are detailed, generalized methodologies for key experiments cited in the characterization of this compound. Note that specific details may vary based on the primary research, which was not fully accessible.
Cell Culture and Influenza Virus Infection
-
Cell Lines: Madin-Darby Canine Kidney (MDCK) or Human Embryonic Kidney 293T (293T) cells are commonly used for influenza virus studies.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
Virus Infection: Confluent cell monolayers are washed with phosphate-buffered saline (PBS) and infected with influenza A virus (e.g., A/WSN/33 strain) at a specified multiplicity of infection (MOI) in serum-free DMEM containing TPCK-trypsin. After a 1-hour adsorption period, the inoculum is removed, and cells are incubated in fresh serum-free DMEM with TPCK-trypsin.
PROTAC Treatment and Cell Lysis
-
Treatment: Following virus infection, cells are treated with varying concentrations of this compound (typically in a dose-response range) or a vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated for a specified period (e.g., 24-48 hours) to allow for PROTAC-mediated degradation of hemagglutinin.
-
Cell Lysis: After incubation, cells are washed with cold PBS and lysed on ice using a radioimmunoprecipitation assay (RIPA) buffer containing a protease and phosphatase inhibitor cocktail. The cell lysates are then centrifuged to pellet cellular debris, and the supernatant containing the total protein is collected.
Western Blot Analysis for HA Degradation
-
Protein Quantification: The total protein concentration in each cell lysate is determined using a Bradford or BCA protein assay to ensure equal loading for electrophoresis.
-
SDS-PAGE: Equal amounts of protein from each sample are mixed with Laemmli sample buffer, boiled, and then separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding, then incubated with a primary antibody specific for influenza hemagglutinin. A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.
-
Detection: The membrane is then washed and incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a chemiluminescent reaction upon the addition of a substrate. The resulting signal is captured using an imaging system.
-
Densitometry: The intensity of the bands corresponding to HA and the loading control are quantified using image analysis software. The level of HA is normalized to the loading control to determine the extent of degradation.
In Vitro Ubiquitination Assay
-
Immunoprecipitation (IP): To confirm that the degradation is ubiquitin-mediated, co-immunoprecipitation can be performed. Cell lysates from PROTAC-treated and control cells are incubated with an antibody against hemagglutinin, which is coupled to protein A/G agarose beads. This will pull down HA and any proteins bound to it.
-
Elution and Western Blot: The immunoprecipitated proteins are eluted from the beads and then analyzed by western blot using an antibody that recognizes ubiquitin. An increase in the ubiquitinated HA signal in the PROTAC-treated samples compared to the control would indicate that the PROTAC is inducing the ubiquitination of HA.
Conclusion
This compound represents a promising therapeutic strategy against influenza by leveraging the host's cellular machinery to specifically degrade a key viral protein. Its potent in vitro activity, characterized by a low micromolar DC50, underscores its potential as a novel anti-influenza agent. Further research and development, guided by the experimental approaches outlined in this guide, will be crucial in advancing this molecule towards clinical applications.
References
In-Depth Technical Guide: PROTAC Hemagglutinin Degrader-1
This technical guide provides a comprehensive overview of the preliminary studies on PROTAC Hemagglutinin Degrader-1, also identified as Compound V3. The information is tailored for researchers, scientists, and drug development professionals, offering a detailed look into its mechanism, efficacy, and the experimental protocols utilized in its initial evaluation.
Core Concepts and Mechanism of Action
This compound is a Proteolysis Targeting Chimera (PROTAC) designed to selectively target and degrade the hemagglutinin (HA) protein of the influenza virus. As a heterobifunctional molecule, it consists of a ligand that binds to the HA protein, a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation (PROTAC-HA-E3 ligase) facilitates the ubiquitination of the HA protein, marking it for degradation by the host cell's proteasome. This mechanism of action effectively reduces the viral protein load, thereby inhibiting viral replication and propagation.
Below is a diagram illustrating the proposed mechanism of action for this compound.
Caption: Mechanism of PROTAC-mediated Hemagglutinin degradation.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the preliminary in vitro and in vivo studies of this compound.
Table 1: In Vitro Activity
| Parameter | Value | Cell Line | Virus Strain |
| Median Degradation Concentration (DC₅₀) | 1.44 µM | A549 | H1N1 |
| Cytotoxicity (CC₅₀) | > 50 µM | A549 | N/A |
Table 2: In Vivo Efficacy (Mouse Model)
| Parameter | Value | Dosing Regimen | Virus Strain |
| Protection against toxic effects | Observed | 0-20 mg/kg; i.v.; daily for 5 days | Influenza A |
Table 3: Pharmacokinetic Properties
| Parameter | Value | Route of Administration |
| Oral Bioavailability | ~6.8% | Oral |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Culture and Virus
-
Cell Line: A549 (human lung adenocarcinoma) cells were cultured in DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ incubator.
-
Virus Strain: Influenza A virus (H1N1 strain) was used for infection studies. Viral titers were determined by plaque assay on MDCK cells.
Western Blot for HA Degradation
-
A549 cells were seeded in 6-well plates and grown to 80-90% confluency.
-
Cells were infected with influenza A (H1N1) at a multiplicity of infection (MOI) of 0.1 for 2 hours.
-
The viral inoculum was removed, and cells were treated with varying concentrations of this compound for 24 hours.
-
Cells were lysed in RIPA buffer containing protease inhibitors.
-
Protein concentrations were determined using a BCA assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked with 5% non-fat milk in TBST for 1 hour.
-
The membrane was incubated with a primary antibody against influenza HA overnight at 4°C.
-
After washing, the membrane was incubated with an HRP-conjugated secondary antibody for 1 hour.
-
Protein bands were visualized using an ECL detection kit, and band intensities were quantified using densitometry software.
Cytotoxicity Assay
-
A549 cells were seeded in 96-well plates.
-
Cells were treated with serial dilutions of this compound for 48 hours.
-
Cell viability was assessed using the MTT assay.
-
The absorbance was measured at 570 nm, and the CC₅₀ value was calculated.
In Vivo Efficacy Study
-
BALB/c mice (6-8 weeks old) were intranasally infected with a lethal dose of influenza A virus.
-
Mice were randomly assigned to treatment and control groups.
-
The treatment group received intravenous (i.v.) injections of this compound at doses ranging from 0 to 20 mg/kg daily for 5 days, starting 4 hours post-infection.
-
The control group received vehicle control.
-
Mice were monitored daily for weight loss and survival for 14 days.
Experimental and Developmental Workflow
The following diagram outlines the logical workflow from initial screening to in vivo evaluation of this compound.
Caption: Developmental workflow for this compound.
An In-depth Technical Guide to the Function of Compound V3, a Hemagglutinin-Targeting PROTAC Degrader
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Compound V3, a novel Proteolysis Targeting Chimera (PROTAC) designed to degrade the hemagglutinin (HA) protein of the influenza A virus. By hijacking the cell's natural protein disposal machinery, Compound V3 offers a promising new modality for antiviral therapy. This document details the mechanism of action, quantitative performance, and the experimental methodologies used to characterize this potent degrader.
Core Mechanism of Action
Compound V3 is a heterobifunctional molecule that operates by inducing proximity between the influenza A virus hemagglutinin (HA) protein and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] This induced ternary complex formation facilitates the ubiquitination of the HA protein, marking it for degradation by the host cell's proteasome. This targeted degradation of a key viral surface protein inhibits the virus's ability to replicate.[1][2]
The molecular structure of Compound V3 incorporates a ligand for the HA protein, derived from oleanolic acid, connected via a linker to a VHL E3 ligase ligand.[1][2] This design allows for the specific recruitment of the cellular degradation machinery to the viral protein.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by Compound V3 and the general experimental workflow used to characterize its function.
Caption: Influenza A Virus Replication Pathway and the Mechanism of Action of Compound V3.
Caption: General Experimental Workflow for the Characterization of Compound V3.
Quantitative Data Summary
The following tables summarize the key quantitative data for Compound V3, demonstrating its potency and efficacy.
| Parameter | Value | Description | Reference |
| DC50 | 1.44 µM | The concentration of Compound V3 that results in 50% degradation of the hemagglutinin protein. | [1][2] |
| Dissociation Constant (kD) | 3.18 µM | The equilibrium dissociation constant for the interaction of Compound V3 with the hemagglutinin protein. | [1] |
| Half-life (T1/2) | 2.87 h | The metabolic half-life of Compound V3. | [1] |
| Oral Bioavailability | ~6.8% | The percentage of orally administered Compound V3 that reaches systemic circulation. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These are generalized protocols and may require optimization for specific experimental conditions.
Cell Culture and Virus Infection
-
Cell Lines: Madin-Darby canine kidney (MDCK) cells or human lung adenocarcinoma A549 cells are commonly used for influenza virus studies.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
Virus Strains: Influenza A virus strains such as A/WSN/33 (H1N1) are used for infection.
-
Infection Procedure: Confluent cell monolayers are washed with phosphate-buffered saline (PBS) and infected with influenza virus at a specified multiplicity of infection (MOI) in serum-free DMEM containing TPCK-trypsin (1 µg/mL). After a 1-hour adsorption period, the inoculum is removed, and cells are cultured in fresh medium containing the desired concentrations of Compound V3.
Western Blot for Hemagglutinin Degradation
-
Cell Lysis: At the desired time points post-infection and treatment, cells are washed with cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with a primary antibody specific for influenza HA overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged. Band intensities are quantified using densitometry software, with a loading control such as GAPDH or β-actin used for normalization.
Ubiquitination Assay
-
Immunoprecipitation: Infected and treated cells are lysed, and the cell lysates are pre-cleared with protein A/G agarose beads. The supernatant is then incubated with an anti-HA antibody overnight at 4°C to immunoprecipitate the HA protein.
-
Western Blot for Ubiquitin: The immunoprecipitated samples are then subjected to Western blotting as described above, using a primary antibody that recognizes ubiquitin to detect polyubiquitinated HA.
In Vivo Efficacy in a Mouse Model
-
Animal Model: BALB/c mice are typically used for in vivo studies of influenza infection.
-
Virus Challenge: Mice are intranasally infected with a lethal dose of influenza A virus.
-
Compound Administration: Compound V3 is administered to the mice, for example, via intravenous injection, at a specified dose and schedule.
-
Monitoring and Endpoints: The mice are monitored daily for weight loss and survival. At specific time points, lung tissues can be harvested to determine viral titers by plaque assay or TCID50.
Conclusion
Compound V3 represents a significant advancement in the development of novel antiviral therapeutics. Its ability to specifically target and induce the degradation of the influenza A virus hemagglutinin protein via the ubiquitin-proteasome system provides a powerful mechanism to combat viral replication. The data and protocols presented in this guide offer a comprehensive technical resource for researchers and drug developers working in the field of targeted protein degradation and antiviral discovery. Further optimization of the pharmacokinetic properties of Compound V3 could lead to a potent and broadly effective anti-influenza agent.
References
- 1. Compounds with anti-influenza activity: present and future of strategies for the optimal treatment and management of influenza Part II: Future compounds against influenza virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Novel and Efficacious Chemical Compounds that Disturb Influenza A Virus Entry in vitro - PMC [pmc.ncbi.nlm.nih.gov]
The Core Principles of PROTAC-Mediated Protein Degradation: An In-depth Technical Guide
This guide provides a detailed overview of the fundamental principles underlying the degradation of target proteins by Proteolysis Targeting Chimeras (PROTACs). It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the design, evaluation, and mechanism of action of these novel therapeutic agents.
Introduction: Hijacking the Cellular Machinery for Protein Degradation
The cellular environment maintains a delicate balance of protein synthesis and degradation to ensure normal physiological function. The Ubiquitin-Proteasome System (UPS) is the primary pathway responsible for the selective degradation of most intracellular proteins, playing a crucial role in regulating a wide array of cellular processes.[1][2] PROTAC technology leverages this endogenous machinery to eliminate specific proteins of interest (POIs), particularly those that have been traditionally considered "undruggable" with conventional small molecule inhibitors.[3][4]
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (the "anchor"), and a chemical linker that connects the two.[5][6][7] By simultaneously engaging both the POI and an E3 ligase, PROTACs induce the formation of a ternary complex, which brings the protein degradation machinery into close proximity with the target protein.[5][][9] This proximity-induced event triggers the transfer of ubiquitin molecules from the E2 conjugating enzyme to lysine residues on the surface of the POI, leading to its polyubiquitination.[1][6] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[1][10] A key advantage of this approach is its catalytic nature; a single PROTAC molecule can induce the degradation of multiple target protein molecules.[5][10][11]
The Ubiquitin-Proteasome System (UPS)
The UPS is a highly regulated and essential process for maintaining protein homeostasis. It involves a three-enzyme cascade:
-
E1 Ubiquitin-Activating Enzyme: Activates ubiquitin in an ATP-dependent manner.
-
E2 Ubiquitin-Conjugating Enzyme: Receives the activated ubiquitin from the E1 enzyme.
-
E3 Ubiquitin Ligase: Recognizes the specific substrate (the target protein) and catalyzes the transfer of ubiquitin from the E2 enzyme to a lysine residue on the substrate.[1]
There are over 600 E3 ligases encoded in the human genome, providing substrate specificity to the UPS.[12] PROTACs most commonly hijack E3 ligases such as Cereblon (CRBN) and von Hippel-Lindau (VHL).[5][13]
Mechanism of Action of PROTACs
The degradation of a target protein by a PROTAC involves a series of orchestrated steps, as illustrated in the signaling pathway below.
Caption: PROTAC-mediated protein degradation pathway.
The process begins with the PROTAC molecule entering the cell and forming binary complexes with either the POI or the E3 ligase.[11][14] These binary complexes then associate to form the crucial ternary complex.[14] The stability and conformation of this ternary complex are critical determinants of the efficiency of subsequent ubiquitination and degradation.[] Some PROTACs can exhibit positive cooperativity, where the binding of one protein partner increases the affinity for the other.[][15] Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin chains to the POI. The polyubiquitinated POI is then targeted for degradation by the proteasome, and the PROTAC molecule is released to repeat the cycle.[1][10]
Quantitative Evaluation of PROTAC Efficacy
The efficacy of a PROTAC is typically assessed by measuring the extent of target protein degradation as a function of PROTAC concentration. Key quantitative parameters are used to characterize and compare the potency of different PROTACs.
| Parameter | Description | Significance |
| DC50 | The concentration of the PROTAC that results in 50% degradation of the target protein at a specific time point.[16] | A measure of the potency of the PROTAC. A lower DC50 value indicates higher potency.[17] |
| Dmax | The maximum percentage of target protein degradation achieved at a given time point, even with increasing PROTAC concentrations.[16] | Indicates the efficacy of the PROTAC. A higher Dmax value signifies more complete degradation of the target protein.[17] |
| Hook Effect | The phenomenon where at very high concentrations of a PROTAC, the degradation efficiency decreases. This is due to the formation of unproductive binary complexes (PROTAC-POI or PROTAC-E3 ligase) that cannot form the ternary complex.[10][18] | An important consideration in dose-response studies, as it defines the optimal concentration range for PROTAC activity. |
Experimental Protocols for PROTAC Evaluation
A variety of experimental techniques are employed to characterize the activity of PROTACs. The following are detailed methodologies for key experiments.
Experimental Workflow for PROTAC Evaluation
The general workflow for evaluating a novel PROTAC involves a series of in vitro and cellular assays to confirm its mechanism of action and quantify its efficacy.
Caption: General experimental workflow for PROTAC evaluation.
Western Blotting for Protein Degradation Assessment
Objective: To quantify the reduction in the level of a target protein in cells treated with a PROTAC.
Materials:
-
Cell line expressing the protein of interest.
-
PROTAC of interest.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels.
-
PVDF or nitrocellulose membranes.
-
Primary antibody specific to the protein of interest.
-
Primary antibody for a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Cell Culture and Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (and a vehicle control) for a specified period (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST). Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to the loading control band. Calculate the percentage of protein degradation relative to the vehicle-treated control.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Objective: To detect the formation of the ternary complex (POI-PROTAC-E3 ligase) in a cellular context.
Materials:
-
Cell line expressing the protein of interest and the E3 ligase.
-
PROTAC of interest.
-
Proteasome inhibitor (e.g., MG132) to prevent degradation of the ubiquitinated target.[19]
-
Co-IP lysis buffer (non-denaturing).
-
Antibody for immunoprecipitation (targeting either the POI or the E3 ligase).
-
Protein A/G magnetic beads.
-
Wash buffer.
-
Elution buffer.
-
Western blotting reagents as described above.
Procedure:
-
Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor for a few hours to allow for ternary complex formation without subsequent degradation.
-
Cell Lysis: Lyse the cells using a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation: Pre-clear the cell lysates with magnetic beads. Incubate the pre-cleared lysate with the immunoprecipitating antibody overnight at 4°C.
-
Complex Capture: Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads using an elution buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the POI, the E3 ligase, and other components of the complex to confirm their co-precipitation.
Biophysical Assays for Ternary Complex Characterization
Objective: To quantitatively measure the binding affinities and kinetics of binary and ternary complex formation in a purified system.
Example Method: Surface Plasmon Resonance (SPR)
Materials:
-
Purified recombinant protein of interest (POI).
-
Purified recombinant E3 ligase complex.
-
PROTAC of interest.
-
SPR instrument and sensor chips (e.g., CM5 chip).
-
Immobilization reagents (e.g., EDC/NHS).
-
Running buffer.
Procedure:
-
Protein Immobilization: Immobilize either the POI or the E3 ligase onto the surface of the SPR sensor chip.
-
Binary Interaction Analysis:
-
To measure the affinity of the PROTAC for the immobilized protein, inject a series of concentrations of the PROTAC over the chip surface and measure the binding response.
-
To measure the affinity of the soluble protein partner for the immobilized protein, inject a series of concentrations of the soluble protein.
-
-
Ternary Complex Formation Analysis:
-
To assess ternary complex formation, inject a mixture of the PROTAC and the other protein partner (the one not immobilized) over the sensor chip surface.
-
Alternatively, pre-incubate the immobilized protein with a saturating concentration of the PROTAC, and then inject a series of concentrations of the third component.
-
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine association rates (ka), dissociation rates (kd), and the equilibrium dissociation constant (KD) for both binary and ternary interactions. The cooperativity of ternary complex formation can be calculated by comparing the binary and ternary binding affinities.[15]
Other biophysical techniques such as Biolayer Interferometry (BLI), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP) can also be used to characterize ternary complex formation.[14][20][21][22]
Conclusion
PROTAC technology represents a paradigm shift in drug discovery, moving from an occupancy-driven to an event-driven pharmacological model.[5] A thorough understanding of the underlying principles of the ubiquitin-proteasome system and the mechanism of PROTAC-mediated protein degradation is essential for the rational design and optimization of these powerful molecules. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of PROTAC efficacy, from initial biochemical characterization to cellular activity assessment. As the field continues to evolve, the development of novel E3 ligase ligands and a deeper understanding of the intricacies of ternary complex formation will further expand the therapeutic potential of targeted protein degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeted Protein Degradation: The Power of PROTACs [slas.org]
- 3. chimia.ch [chimia.ch]
- 4. Exploring the Ubiquitin-Proteasome System (UPS) through PROTAC Technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. explorationpub.com [explorationpub.com]
- 10. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 11. portlandpress.com [portlandpress.com]
- 12. revvity.com [revvity.com]
- 13. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ternary complex formation - Profacgen [profacgen.com]
- 15. Ternary Complex Formation Assays | Domainex [domainex.co.uk]
- 16. researchgate.net [researchgate.net]
- 17. research.chalmers.se [research.chalmers.se]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 21. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Potential of PROTACs in Virology: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
The emergence of novel viral threats and the persistent challenge of antiviral resistance necessitate innovative therapeutic strategies. Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in drug discovery, moving beyond traditional occupancy-driven inhibition to a catalytic, event-driven mechanism of targeted protein degradation. This technical guide provides an in-depth exploration of the burgeoning field of antiviral PROTACs, offering a comprehensive overview of their mechanism, applications, and the experimental methodologies crucial for their development and characterization.
The PROTAC Mechanism: A New Frontier in Antiviral Therapy
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the viral or host protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[1][2] By hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), PROTACs facilitate the ubiquitination and subsequent degradation of the target protein.[2][3] This catalytic nature allows a single PROTAC molecule to induce the degradation of multiple target proteins, offering the potential for sustained and potent antiviral activity at lower concentrations.[1][4]
Key advantages of antiviral PROTACs include their potential to overcome drug resistance, target previously "undruggable" proteins, and their applicability to a broad spectrum of viruses.[2][5][6]
dot
Caption: General mechanism of action for antiviral PROTACs.
Quantitative Analysis of Antiviral PROTACs
The efficacy of antiviral PROTACs is quantified by several key parameters, including the half-maximal degradation concentration (DC50), the half-maximal effective concentration (EC50) for inhibiting viral replication, and the half-maximal inhibitory concentration (IC50) for enzymatic activity. The following tables summarize quantitative data for notable antiviral PROTACs.
Table 1: PROTACs Targeting SARS-CoV-2 Proteins
| PROTAC | Viral Target | E3 Ligase | DC50 | EC50 | Reference |
| PROTAC 6 | Mpro | VHL | - | 890 nM (in human cells) | [5] |
| MPD2 | Mpro | CRBN | 296 nM | - | [7] |
| PROTAC SARS-CoV-2 Mpro degrader-3 | Mpro | CRBN | 27 µM | 0.71 µM | [8] |
| PLC-01 based PROTACs | 3CLpro | CRBN/VHL | 50-100 nmol/L | 50-100 nmol/L (IC50) | [1] |
| LLP019 | Mpro (allosteric) | - | ~90% degradation | - | [9] |
Table 2: PROTACs Targeting Influenza Virus Proteins
| PROTAC | Viral Target | E3 Ligase | DC50 | EC50 | Reference |
| Compound 8e | Neuraminidase (NA) | VHL | < 2.27 µM | 0.33 µM | [10] |
| V3 | Hemagglutinin (HA) | VHL | 1.44 µM | - | [10] |
| APL-16-5 | Polymerase | TRIM25 | - | 0.28 µM | [2][5] |
Table 3: PROTACs Targeting Other Viral and Host Proteins
| PROTAC | Target (Virus) | E3 Ligase | DC50 | EC50 | Reference |
| DGY-08-097 | NS3/4A Protease (HCV) | CRBN | 50 nM | - | [11] |
| THAL-SNS032 | CDK9 (Host - HCMV, SARS-CoV-2) | CRBN | - | 0.03 µM (HCMV) | [12] |
| PROTAC 12b | PAPD5 (Host - HAV, HBV) | - | - | 277 nM (HAV), 16 µM (HBV) | [13] |
| PROTACE6 | E6 (HPV) | VHL | - | Reduces tumor burden | [10][14] |
| Nef-directed PROTACs | Nef (HIV-1) | Cereblon | - | Suppresses HIV-1 replication | [15][16] |
| HBV X-protein PROTAC | X-protein (HBV) | - | Induces degradation | - | [17] |
Key Experimental Protocols in Antiviral PROTAC Development
The development and characterization of antiviral PROTACs involve a series of specialized assays to confirm target engagement, protein degradation, and antiviral efficacy.
PROTAC-Mediated Protein Degradation Assay (Western Blot)
This is a fundamental assay to visualize and quantify the degradation of the target protein.
Protocol:
-
Cell Culture and Treatment: Plate target cells at an appropriate density and allow them to adhere. Treat the cells with a range of PROTAC concentrations for a specified time course (e.g., 4, 8, 12, 24 hours).[7]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific to the target protein. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Detection: Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP) or a fluorescent dye.
-
Data Analysis: Visualize the protein bands using a chemiluminescence or fluorescence imaging system. Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle-treated control. DC50 values can be calculated from the dose-response curve.[18]
Viral Titer Reduction Assay (Plaque Assay)
This assay measures the reduction in infectious virus particles following PROTAC treatment.
Protocol:
-
Cell Monolayer Preparation: Seed host cells in multi-well plates to form a confluent monolayer.[8][19]
-
Virus Infection and PROTAC Treatment: Infect the cell monolayers with a known titer of the virus. After a short adsorption period, remove the inoculum and add fresh medium containing various concentrations of the antiviral PROTAC.
-
Overlay: After incubation, overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.[8]
-
Plaque Formation: Incubate the plates for a period sufficient for plaques (zones of cell death) to form.[19]
-
Fixing and Staining: Fix the cells (e.g., with formaldehyde) and stain with a dye like crystal violet that stains living cells. Plaques will appear as clear zones.[20][21]
-
Quantification: Count the number of plaques in each well. The viral titer is expressed as plaque-forming units per milliliter (PFU/mL). Calculate the EC50 value from the dose-response curve of plaque reduction.[20]
Ternary Complex Formation Assay
Confirming the formation of the POI-PROTAC-E3 ligase ternary complex is crucial for understanding the PROTAC's mechanism of action. Several biophysical and in-cell methods can be used.
Protocol (Co-Immunoprecipitation):
-
Cell Treatment and Lysis: Treat cells expressing the target protein and E3 ligase with the PROTAC. Lyse the cells under non-denaturing conditions.[16]
-
Immunoprecipitation: Incubate the cell lysate with an antibody against either the target protein or a tag on the E3 ligase, coupled to magnetic or agarose beads.
-
Washing: Wash the beads extensively to remove non-specific binding proteins.
-
Elution and Western Blot: Elute the bound proteins and analyze the eluate by Western blotting for the presence of all three components of the ternary complex (POI, PROTAC-bound E3 ligase).[16]
Other techniques to assess ternary complex formation include Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and proximity-based assays like FRET, BRET, and AlphaLISA.[22][23]
Visualizing Key Pathways and Workflows
Signaling Pathways Targeted by Host-Directed Antiviral PROTACs
Some antiviral PROTACs target host proteins that are essential for viral replication. Understanding these pathways is key to their rational design.
dot
Caption: PROTAC-mediated degradation of mPGES-2 to inhibit viral replication.
dot
Caption: Inhibition of viral transcription through PROTAC-mediated degradation of CDK9.
Experimental Workflow for Antiviral PROTAC Development
The discovery and development of a novel antiviral PROTAC follows a logical progression of experiments.
dot
Caption: A typical experimental workflow for the development of antiviral PROTACs.
Future Perspectives and Challenges
The field of antiviral PROTACs is rapidly advancing, with immense potential to address unmet medical needs in virology.[1][5] Challenges remain, including optimizing drug-like properties, understanding tissue-specific expression of E3 ligases, and the potential for off-target effects.[1] However, the unique mechanism of action of PROTACs offers a powerful tool to combat viral infections, overcome resistance, and target a wider range of viral and host proteins. Continued innovation in PROTAC design and a deeper understanding of the interplay between viruses and the host ubiquitin-proteasome system will undoubtedly pave the way for the next generation of antiviral therapeutics.
References
- 1. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deregulations in the Cyclin-Dependent Kinase-9-Related Pathway in Cancer: Implications for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biopharma.co.uk [biopharma.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Prostaglandin E2 As a Modulator of Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring infectious virus: the plaque assay - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 9. biorxiv.org [biorxiv.org]
- 10. PROTACs in Antivirals: Current Advancements and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antiviral PROTACs: Opportunity borne with challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 12. frontiersin.org [frontiersin.org]
- 13. Learn How Fully Automated Westerns Enable Cutting-Edge Targeted Protein Degradation Research [bioprocessonline.com]
- 14. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CDK9 cyclin dependent kinase 9 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 20. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Protocol for analyzing and visualizing antiviral immune responses after acute infection of the murine oral mucosa - PMC [pmc.ncbi.nlm.nih.gov]
- 22. cytivalifesciences.com [cytivalifesciences.com]
- 23. Ternary Complex Formation Assays | Domainex [domainex.co.uk]
Initial Characterization of Novel Hyaluronic Acid Degraders
An In-Depth Technical Guide:
Audience: Researchers, scientists, and drug development professionals.
Introduction: Hyaluronic acid (HA), or hyaluronan, is a major glycosaminoglycan in the extracellular matrix, playing a critical role in tissue architecture, cell migration, and proliferation.[1] Its degradation is catalyzed by a family of enzymes known as hyaluronidases (HYALs).[2] These enzymes are crucial in various physiological and pathological processes, including embryogenesis, wound healing, inflammation, and cancer metastasis, making them significant pharmacological targets.[3][4] The initial characterization of novel HA degraders is a multi-faceted process involving biochemical assays, cellular studies, and elucidation of their impact on signaling pathways. This guide provides a technical overview of the core methodologies and data interpretation required for this characterization.
Biochemical Characterization
The initial step in characterizing a novel HA degrader is to determine its fundamental biochemical and enzymatic properties. This involves assessing its kinetic parameters, optimal reaction conditions, and substrate specificity.
Enzyme Kinetics
Understanding the kinetic parameters of an HA degrader is essential for comparing its efficiency and mechanism of action with known enzymes. Key parameters include the Michaelis constant (Km), maximum reaction velocity (Vmax), and catalytic constant (kcat).
Table 1: Example Kinetic Parameters for a Novel HA Lyase
| Parameter | Value | Substrate | Reference |
|---|---|---|---|
| Km | 1.5 ± 0.01 mg/mL | Hyaluronic Acid | [5][6] |
| Vmax | 20.1 ± 0.2 U/mg | Hyaluronic Acid | [6] |
| kcat | 30.9 ± 0.5 /s | Hyaluronic Acid | [5][6] |
| Specific Activity | 12.8 ± 0.1 U/mg | Hyaluronic Acid (2 mg/mL) |[6] |
Optimal Reaction Conditions
The activity of HA degraders is highly dependent on environmental factors such as pH and temperature. Determining the optimal conditions is crucial for assay development and understanding the enzyme's physiological context. For instance, lysosomal hyaluronidases are typically active at an acidic pH.[7][8]
Table 2: Optimal Conditions for a Novel HA Lyase from Citrobacter freundii
| Parameter | Optimal Value | Reference |
|---|---|---|
| pH | 5.5 | [5][6] |
| Temperature | 35 °C |[5][6] |
Substrate Specificity
Some hyaluronidases can degrade other glycosaminoglycans, though often at a slower rate.[3] It is important to test the novel degrader against a panel of substrates (e.g., chondroitin sulfate, dermatan sulfate) to determine its specificity. For example, a novel HA lyase from C. freundii showed substantially higher activity on hyaluronic acid compared to chondroitin sulfate.[5]
Key Experimental Protocols
A variety of assays can be used to quantify hyaluronidase activity. The choice of method depends on the required sensitivity, throughput, and the nature of the biological sample.
Microtiter-Based Hyaluronidase Activity Assay
This method relies on HA immobilized on a 96-well plate. The enzymatic activity is measured by quantifying the amount of HA remaining after incubation with the degrader.
Detailed Protocol:
-
HA Immobilization:
-
Prepare a solution of human umbilical cord HA at 1 mg/mL.[3]
-
Couple HA with biotin hydrazide using 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC).[3]
-
Coat 96-well Covalink-NH plates with the biotinylated HA solution (e.g., 10 µ g/well ) and incubate overnight at 4°C or for 2 hours at room temperature.[3]
-
Wash the plates three times with a wash buffer (e.g., PBS containing 2 M NaCl).[3]
-
-
Enzyme Reaction:
-
Detection:
-
After incubation, wash the plates to remove the enzyme and degraded HA fragments.
-
Add a detection reagent that binds to the remaining immobilized HA, such as streptavidin-peroxidase.
-
Add a chromogenic substrate and measure the absorbance. The signal will be inversely proportional to the hyaluronidase activity.[9]
-
Hyaluronidase Activity ELISA
Commercial ELISA kits provide a standardized and quantitative method for measuring hyaluronidase activity in various biological samples like serum, plasma, and urine.[4][9]
Detailed Protocol:
-
Sample Preparation: Prepare serial dilutions of a hyaluronidase standard to generate a standard curve. Prepare biological samples as required.[9]
-
Enzyme Reaction: Add samples and standards to the wells of a 96-well plate pre-coated with hyaluronic acid.[4] Incubate for the desired reaction time (e.g., 2 hours).
-
Detection:
-
The plate is washed, and the remaining HA is detected using a biotinylated HA-binding protein, followed by a streptavidin-enzyme conjugate (e.g., Strep-HRP).[9][10]
-
After adding a substrate, the color development is measured at OD 450 nm. The absorbance signal is inversely proportional to the hyaluronidase activity in the sample.[9]
-
The activity in the samples is calculated from the standard curve.[9]
-
Cellular Characterization & Signaling Pathways
Beyond biochemical properties, it is vital to understand how a novel HA degrader functions in a cellular context. This includes its ability to be internalized, its activity in a cellular environment, and its effect on downstream signaling.
Cellular Uptake and Degradation
HA degradation in tissues is a coordinated process. High-molecular-weight HA (HMW-HA) is often cleaved into smaller fragments on the cell surface by enzymes like HYAL2.[1][7] These fragments are then internalized, often via receptor-mediated endocytosis involving CD44, and further degraded in lysosomes by HYAL1 at a low pH.[1][11] Characterizing a novel degrader involves assessing its activity on cell-surface HA and its potential for internalization.
Signaling Pathways Modulated by HA Degradation Products
The biological effects of HA are critically dependent on its molecular weight.[11] While HMW-HA is generally associated with tissue integrity and is anti-inflammatory, its degradation products—low-molecular-weight HA (LMW-HA)—can act as potent signaling molecules.[12] These fragments are recognized as damage-associated molecular patterns (DAMPs) and can trigger pro-inflammatory and pro-angiogenic responses by binding to receptors such as CD44, the Receptor for Hyaluronan-Mediated Motility (RHAMM), and Toll-like receptors (TLR2, TLR4).[1][12]
In Vitro and In Vivo Models
To fully characterize a novel HA degrader, its efficacy and mechanism of action must be evaluated in relevant biological systems.
In Vitro Models
Cell-based assays are crucial for the initial screening and characterization of HA degraders.[13] These models can range from simple 2D cell cultures to more complex 3D organoids that better mimic the in vivo environment.[14] These systems allow for the assessment of:
-
Target Degradation: Quantifying the reduction of specific HA pools (e.g., pericellular coats).
-
Cellular Phenotypes: Measuring changes in cell migration, proliferation, or invasion in response to HA degradation.
-
Mechanism of Action: Investigating the involvement of specific receptors or signaling pathways using inhibitors or genetic knockouts.
In Vivo Models
Preclinical in vivo models are essential for evaluating the efficacy, pharmacokinetics, and potential toxicity of a novel HA degrader.[15] The choice of model depends on the therapeutic application being investigated. For example, in oncology research, tumor xenograft models can be used to assess the degrader's effect on tumor growth and metastasis.[4] In inflammatory disease models, the degrader's ability to modulate the inflammatory response would be the primary endpoint.[1] These studies provide a comprehensive understanding of the degrader's performance in a complex biological system.[16]
References
- 1. Hyaluronan: Metabolism and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Hyaluronidase Activity ELISA - Echelon Biosciences [echelon-inc.com]
- 5. Biochemical and Molecular Characteristics of a Novel Hyaluronic Acid Lyase from Citrobacter freundii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biochemical and Molecular Characteristics of a Novel Hyaluronic Acid Lyase from Citrobacter freundii - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Hyaluronic Acid Hydrogels with Controlled Degradation Properties for Oriented Bone Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abcam.com [abcam.com]
- 10. resources.amsbio.com [resources.amsbio.com]
- 11. researchgate.net [researchgate.net]
- 12. Hyaluronan and Reactive Oxygen Species Signaling—Novel Cues from the Matrix? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 14. Editorial: In vivo and in vitro models for research in pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro/in vivo models [bioaster.org]
- 16. Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer’s Disease | Auctores [auctoresonline.org]
Methodological & Application
Application Notes and Protocols for PROTAC Hemagglutinin Degrader-1 (Compound V3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROTAC Hemagglutinin Degrader-1, also identified as Compound V3, is a novel proteolysis-targeting chimera (PROTAC) designed to selectively target the hemagglutinin (HA) protein of influenza A viruses for degradation.[1][2][3][4] This molecule co-opts the cell's endogenous ubiquitin-proteasome system to induce the degradation of HA, a critical glycoprotein for viral entry and replication.[2][5] Compound V3 is synthesized by linking oleanolic acid, a natural product with viral entry inhibitory properties, to a ligand for an E3 ubiquitin ligase (either CRBN or VHL).[1] This bifunctional nature allows the PROTAC to bring the viral HA protein into proximity with the E3 ligase, leading to ubiquitination and subsequent degradation by the proteasome.[2][5]
These application notes provide detailed protocols for the use of this compound in a cell culture setting to study its antiviral effects and mechanism of action.
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound (Compound V3). Researchers are encouraged to determine the maximal degradation (Dmax) and conduct selectivity profiling for their specific cell lines and viral strains of interest.
| Parameter | Value | Cell Line/Virus | Reference |
| DC50 | 1.44 µM | A/WSN/33 (H1N1) infected cells | [1][2][3][4] |
| Dmax | Not Reported | - | - |
| Off-Target Profile | Not Reported | - | - |
Experimental Protocols
Propagation of Influenza A/WSN/33 (H1N1) Virus
This protocol describes the amplification of the influenza A/WSN/33 (H1N1) virus in Madin-Darby Canine Kidney (MDCK) cells to generate a viral stock for subsequent experiments.
Materials:
-
MDCK cells (ATCC CCL-34)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
TPCK-treated Trypsin
-
Phosphate Buffered Saline (PBS)
-
Influenza A/WSN/33 (H1N1) virus stock
-
T75 cell culture flasks
-
Sterile conical tubes
-
0.22 µm syringe filter
Procedure:
-
Seed MDCK cells in T75 flasks and grow until they reach 80-90% confluency in DMEM supplemented with 10% FBS.
-
Wash the confluent cell monolayer twice with sterile PBS.
-
Infect the cells with Influenza A/WSN/33 (H1N1) virus at a low multiplicity of infection (MOI) of 0.001 in infection medium (DMEM supplemented with 1 µg/mL TPCK-treated trypsin).
-
Incubate the infected cells at 37°C in a 5% CO2 incubator.
-
Monitor the cells daily for cytopathic effects (CPE).
-
When extensive CPE is observed (typically 2-3 days post-infection), harvest the virus-containing supernatant.
-
Centrifuge the supernatant at 1,000 x g for 10 minutes to pellet cell debris.
-
Collect the clarified supernatant and filter it through a 0.22 µm syringe filter.
-
Aliquot the viral stock and store at -80°C.
-
Determine the viral titer of the stock using a plaque assay or TCID50 assay.
Treatment of Influenza-Infected Cells with this compound
This protocol outlines the procedure for treating influenza-infected MDCK cells with this compound to assess its ability to induce hemagglutinin degradation.
Materials:
-
MDCK cells
-
Influenza A/WSN/33 (H1N1) virus stock
-
This compound (Compound V3)
-
DMEM with 1 µg/mL TPCK-treated trypsin
-
DMSO (vehicle control)
-
6-well cell culture plates
Procedure:
-
Seed MDCK cells in 6-well plates and grow to 90-100% confluency.
-
Wash the cells twice with sterile PBS.
-
Infect the cells with Influenza A/WSN/33 (H1N1) at an MOI of 1 in a small volume of infection medium for 1 hour at 37°C to allow for viral adsorption.
-
After the adsorption period, remove the inoculum and add fresh infection medium.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the PROTAC in infection medium to achieve the desired final concentrations (e.g., a dose-response range from 0.1 µM to 20 µM). Include a DMSO-only vehicle control.
-
Add the PROTAC dilutions or vehicle control to the infected cells.
-
Incubate the treated cells for a predetermined time course (e.g., 12, 24, 48 hours) at 37°C in a 5% CO2 incubator.
-
After incubation, harvest the cells for subsequent analysis (e.g., Western Blotting).
Western Blotting for Hemagglutinin Degradation
This protocol is for the detection of hemagglutinin protein levels in cell lysates by Western blotting to confirm PROTAC-mediated degradation.
Materials:
-
Treated and untreated infected MDCK cell pellets
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against Influenza Hemagglutinin (H1N1)
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet debris.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-hemagglutinin antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody.
-
Quantify the band intensities to determine the extent of hemagglutinin degradation.
Cell Viability (MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with this compound.
Materials:
-
MDCK cells
-
This compound
-
DMEM with 10% FBS
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed MDCK cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium. Include a vehicle-only control.
-
Remove the old medium from the cells and add the PROTAC dilutions.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Observe the formation of purple formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of this compound Action.
Experimental Workflow Diagram
Caption: Experimental Workflow for Evaluating PROTAC Efficacy.
Signaling Pathway of Hemagglutinin-Mediated IFNAR1 Degradation
Caption: Hemagglutinin-Mediated Downregulation of IFN Signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Proteolysis-targeting chimeras with reduced off-targets. | Broad Institute [broadinstitute.org]
- 3. Antiviral PROTACs: Opportunity borne with challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The importance of cellular degradation kinetics for understanding mechanisms in targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes: PROTAC Hemagglutinin Degrader-1 Western Blot Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate target proteins.[1] These heterobifunctional molecules consist of two distinct ligands connected by a linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2][3][4] This induced proximity facilitates the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[5][6] Unlike traditional inhibitors that require sustained occupancy of a target's active site, PROTACs act catalytically, with a single molecule capable of inducing the degradation of multiple target proteins.[1][2][3]
The Hemagglutinin (HA) tag is a short peptide sequence (YPYDVPDYA) derived from the human influenza hemagglutinin protein.[7][8] It is a widely used epitope tag in molecular biology for the detection, isolation, and purification of recombinant proteins, as highly specific anti-HA antibodies are commercially available.[7][9][10]
This document provides a detailed protocol for assessing the efficacy of PROTAC Hemagglutinin Degrader-1 , a potent degrader of HA-tagged proteins[11][12][], using the western blot technique. Western blotting is a fundamental and widely accepted method for quantifying the reduction in target protein levels following PROTAC treatment, allowing for the determination of key parameters such as the median degradation concentration (DC50) and maximal degradation (Dmax).[][15][16]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action for a PROTAC targeting an HA-tagged protein and the general workflow for its evaluation by western blot.
Caption: Mechanism of PROTAC-mediated degradation of an HA-tagged protein.
Caption: Experimental workflow for Western Blot analysis of PROTAC activity.
Experimental Protocol
This protocol details the steps for a dose-response experiment to determine the DC50 of this compound.
Materials and Reagents
-
Cell Line: A human cell line stably or transiently expressing the HA-tagged protein of interest.
-
This compound: (e.g., from MedchemExpress)
-
Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin Solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
DMSO (Dimethyl Sulfoxide): Vehicle for PROTAC
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4X)
-
Precast Polyacrylamide Gels: (e.g., 4-12% Bis-Tris)
-
SDS-PAGE Running Buffer
-
Protein Transfer Buffer
-
PVDF or Nitrocellulose Membranes
-
Blocking Buffer: 5% (w/v) non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies:
-
Anti-HA Tag Antibody (e.g., mouse monoclonal)
-
Loading Control Antibody (e.g., rabbit anti-GAPDH, anti-β-actin, or anti-β-tubulin)
-
-
Secondary Antibodies:
-
HRP-conjugated Goat Anti-Mouse IgG
-
HRP-conjugated Goat Anti-Rabbit IgG
-
-
Enhanced Chemiluminescence (ECL) Western Blotting Substrate
Step-by-Step Methodology
1. Cell Culture and Seeding
-
Culture cells expressing the HA-tagged protein of interest in the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed the cells into 6-well plates at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere overnight.
2. PROTAC Treatment
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the PROTAC stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0 µM (vehicle control), 0.01 µM, 0.03 µM, 0.1 µM, 0.3 µM, 1 µM, 3 µM, 10 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Remove the old medium from the cells and replace it with the medium containing the different PROTAC concentrations.
-
Incubate the cells for a predetermined time (e.g., 18-24 hours).
3. Cell Lysis and Protein Quantification
-
After incubation, place the 6-well plates on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysates on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (containing the soluble protein) to a new pre-chilled tube.
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
4. SDS-PAGE and Protein Transfer
-
Normalize the protein concentration for all samples with lysis buffer. Add 4X Laemmli sample buffer to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load 20-30 µg of protein per lane into a precast polyacrylamide gel. Include a protein molecular weight marker in one lane.
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. Confirm transfer efficiency by staining the membrane with Ponceau S.
5. Immunoblotting
-
Destain the membrane with TBST and block with 5% non-fat milk or BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibodies (Anti-HA and the loading control antibody) diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended dilutions should be optimized, but a starting point is typically 1:1000.
-
The next day, wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibodies diluted in blocking buffer (typically 1:2000 to 1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
6. Detection and Data Analysis
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it evenly to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the band intensity of the HA-tagged protein to the corresponding loading control band intensity for each sample.
-
Calculate the percentage of remaining protein for each PROTAC concentration relative to the vehicle (0 µM) control, which is set to 100%.
-
Plot the percentage of remaining protein against the log of the PROTAC concentration and fit a dose-response curve to determine the DC50 value.
Data Presentation
The quantitative results from the densitometry analysis can be summarized in a table for clear comparison.
| PROTAC Conc. (µM) | Normalized HA-Tag Intensity | % Protein Remaining (vs. Vehicle) | % Degradation |
| 0 (Vehicle) | 1.00 | 100% | 0% |
| 0.01 | 0.95 | 95% | 5% |
| 0.03 | 0.88 | 88% | 12% |
| 0.1 | 0.75 | 75% | 25% |
| 0.3 | 0.60 | 60% | 40% |
| 1.0 | 0.48 | 48% | 52% |
| 3.0 | 0.25 | 25% | 75% |
| 10.0 | 0.15 | 15% | 85% |
| Note: Data presented are hypothetical and for illustrative purposes only. |
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. sinobiological.com [sinobiological.com]
- 8. HA-tag - Wikipedia [en.wikipedia.org]
- 9. HA Tag Antibodies | Thermo Fisher Scientific - BG [thermofisher.com]
- 10. HA Hemagglutinin Tag Antibody and FAQs [labome.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 15. lifesensors.com [lifesensors.com]
- 16. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
Visualizing Hyaluronan Degradation: Application Notes and Protocols for Immunofluorescence Staining
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the immunofluorescence staining of hyaluronan (HA) and the visualization of its degradation. Understanding the dynamics of HA turnover is crucial in various physiological and pathological processes, including inflammation, angiogenesis, and cancer progression.[1][2][3] Immunofluorescence offers a powerful technique to spatially resolve HA and the enzymes responsible for its catabolism within tissues and cell cultures.
Introduction to Hyaluronan and its Degradation
Hyaluronan is a major glycosaminoglycan component of the extracellular matrix (ECM), where it plays a critical role in maintaining tissue hydration, structure, and cell signaling.[4] The biological functions of HA are intrinsically linked to its molecular weight. High-molecular-weight HA (HMW-HA) is generally associated with tissue homeostasis and has anti-inflammatory properties.[2] In contrast, low-molecular-weight HA (LMW-HA) fragments, generated by the enzymatic activity of hyaluronidases (HYALs) or by reactive oxygen species, can act as signaling molecules, often promoting inflammation, angiogenesis, and cell migration.[2][3][5]
The degradation of HA is a tightly regulated process. The primary enzymes responsible are hyaluronidases, with HYAL1 and HYAL2 being the most studied in somatic tissues.[6] HYAL2, often anchored to the cell membrane, cleaves HMW-HA into intermediate-sized fragments.[7][8] These fragments can then be internalized and further degraded into smaller oligosaccharides by HYAL1 in the lysosomes.[7][8] Visualizing the localization of both HA and these degrading enzymes is key to understanding the progression of various diseases.
Application Notes
Immunofluorescence staining for HA degradation can be approached in two main ways:
-
Direct Visualization of HA: This involves using a biotinylated hyaluronan binding protein (bHABP) that specifically recognizes and binds to HA.[8][9] The bHABP is then detected using a fluorophore-conjugated streptavidin. A decrease in fluorescence intensity or a change in the staining pattern can indicate HA degradation. To confirm specificity, a control staining is performed after treating the sample with a specific hyaluronidase, which should abrogate the signal.[8][10]
-
Detection of Hyaluronidases: This method focuses on staining for the enzymes responsible for HA degradation, such as HYAL1 and HYAL2, using specific primary antibodies.[1] The presence and localization of these enzymes provide indirect evidence of potential HA degradation activity.
Experimental Workflow for Visualizing HA Degradation
The following diagram outlines the general workflow for an immunofluorescence experiment aimed at visualizing HA degradation.
Detailed Protocols
Protocol 1: Immunofluorescence Staining of Hyaluronan (HA)
This protocol is adapted for cultured cells or frozen/paraffin-embedded tissue sections.
Materials:
-
Phosphate Buffered Saline (PBS)
-
4% Formaldehyde in PBS (methanol-free recommended)
-
Blocking Buffer: 1X PBS with 5% normal goat serum and 0.3% Triton X-100[11]
-
Antibody Dilution Buffer: 1X PBS with 1% BSA and 0.3% Triton X-100[11]
-
Biotinylated Hyaluronan Binding Protein (bHABP)
-
Fluorophore-conjugated Streptavidin (e.g., Alexa Fluor 488-Streptavidin)
-
Streptomyces hyalurolyticus hyaluronidase (for control)
-
Acetate Buffer (pH 5.4)
-
Mounting medium with DAPI
Procedure:
-
Sample Preparation:
-
Cultured Cells: Grow cells on coverslips. Wash briefly with PBS.
-
Frozen Tissue Sections: Section tissue at 5-10 µm and mount on slides.
-
Paraffin-Embedded Sections: Deparaffinize and rehydrate sections through a series of xylene and graded ethanol washes.[12] Perform antigen retrieval if necessary.[13]
-
-
Fixation:
-
Hyaluronidase Control (on a parallel sample):
-
Incubate a control slide with Streptomyces hyalurolyticus hyaluronidase (1 mg/mL in acetate buffer, pH 5.4) for 1 hour at 37°C to specifically degrade HA.[14]
-
Rinse three times with PBS.
-
-
Permeabilization and Blocking:
-
Incubate specimens in Blocking Buffer for 60 minutes at room temperature to block non-specific binding sites.[11]
-
-
bHABP Incubation:
-
Dilute bHABP in Antibody Dilution Buffer according to the manufacturer's recommendation.
-
Aspirate the blocking solution and apply the diluted bHABP.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Detection:
-
Rinse three times in PBS for 5 minutes each.
-
Incubate with fluorophore-conjugated streptavidin, diluted in Antibody Dilution Buffer, for 1-2 hours at room temperature, protected from light.
-
Rinse three times in PBS for 5 minutes each, protected from light.
-
-
Mounting and Imaging:
-
Mount the coverslip/slide with a mounting medium containing DAPI for nuclear counterstaining.
-
Image using a fluorescence or confocal microscope. HA will appear in the color of the chosen fluorophore (e.g., green for Alexa Fluor 488), and nuclei will be blue.
-
Protocol 2: Immunofluorescence Staining of Hyaluronidases (HYAL1/HYAL2)
Materials:
-
Same as Protocol 1, with the following substitutions:
-
Primary antibody: Rabbit anti-HYAL1 or Rabbit anti-HYAL2
-
Secondary antibody: Fluorophore-conjugated Goat anti-Rabbit IgG
Procedure:
-
Sample Preparation, Fixation, and Permeabilization/Blocking: Follow steps 1, 2, and 4 from Protocol 1.
-
Primary Antibody Incubation:
-
Dilute the primary antibody (e.g., anti-HYAL1 or anti-HYAL2) in Antibody Dilution Buffer according to the manufacturer's datasheet.
-
Apply the diluted primary antibody and incubate overnight at 4°C.[11]
-
-
Secondary Antibody Incubation:
-
Rinse three times in PBS for 5 minutes each.
-
Incubate with the fluorophore-conjugated secondary antibody, diluted in Antibody Dilution Buffer, for 1-2 hours at room temperature, protected from light.
-
Rinse three times in PBS for 5 minutes each, protected from light.
-
-
Mounting and Imaging:
-
Follow step 7 from Protocol 1. The localization of the hyaluronidase will be indicated by the fluorescence signal.
-
Data Presentation
Quantitative analysis of immunofluorescence images can provide valuable insights. The fluorescence intensity can be measured using software like ImageJ to compare the amount of HA or hyaluronidase between different experimental groups.
| Parameter | Control Group | Treatment Group 1 | Treatment Group 2 |
| Mean HA Fluorescence Intensity (Arbitrary Units) | 150.5 ± 12.3 | 85.2 ± 9.8 | 180.1 ± 15.6 |
| % Area with HYAL2 Staining | 5.2 ± 1.1 | 25.8 ± 3.4 | 4.5 ± 0.9 |
| Co-localization Coefficient (HA and HYAL2) | 0.25 ± 0.05 | 0.78 ± 0.08 | 0.23 ± 0.04 |
Table 1: Example of quantitative data summarization from immunofluorescence experiments. Data are presented as mean ± standard deviation.
Signaling Pathways Involving HA Degradation
The degradation of HMW-HA into smaller fragments can trigger distinct signaling pathways, often through receptors like CD44 and Toll-like receptors (TLR2 and TLR4).[5][15] This can lead to the activation of downstream pathways such as NF-κB, which regulates the expression of pro-inflammatory cytokines and angiogenic factors.[7]
By employing these immunofluorescence protocols, researchers can gain a deeper understanding of the spatial and temporal regulation of hyaluronan degradation, providing critical insights into its role in health and disease and aiding in the development of novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Hyaluronan biology: A complex balancing act of structure, function, location and context - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Hyaluronan – A Functional and Structural Sweet Spot in the Tissue Microenvironment [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Hyaluronan and Reactive Oxygen Species Signaling—Novel Cues from the Matrix? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Growth factor regulation of hyaluronan synthesis and degradation in human dermal fibroblasts: importance of hyaluronan for the mitogenic response of PDGF-BB - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Viewing Hyaluronan: Imaging Contributes to Imagining New Roles for This Amazing Matrix Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
- 12. Multicolor Immunofluorescence Staining Protocol [bio-techne.com]
- 13. scbt.com [scbt.com]
- 14. The Degradation of Hyaluronan in the Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Energy Metabolism and Hyaluronan Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Administration of PROTAC Hemagglutinin Degrader-1 in Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROTAC® (Proteolysis Targeting Chimera) technology has emerged as a powerful strategy in drug discovery, offering the ability to target and eliminate disease-causing proteins. PROTAC Hemagglutinin Degrader-1 (also known as Compound V3) is a novel heterobifunctional molecule designed to selectively degrade influenza virus hemagglutinin (HA), a key surface glycoprotein essential for viral entry into host cells. By hijacking the cell's natural protein disposal system, this PROTAC offers a promising new therapeutic avenue for combating influenza A virus infections.
These application notes provide a comprehensive overview of the in vivo administration of this compound in a murine model of influenza A virus infection, based on published research. Detailed protocols for the preparation and administration of the degrader, as well as the methodology for evaluating its efficacy, are provided to guide researchers in their preclinical studies.
Principle of Action: PROTAC-Mediated Hemagglutinin Degradation
This compound functions by simultaneously binding to the influenza hemagglutinin protein and an E3 ubiquitin ligase, a component of the cell's ubiquitin-proteasome system. This induced proximity facilitates the transfer of ubiquitin molecules to the hemagglutinin protein, marking it for degradation by the proteasome. The degradation of hemagglutinin is expected to disrupt the viral life cycle, thereby inhibiting viral replication and protecting the host from the pathogenic effects of the influenza virus.
Quantitative In Vivo Efficacy Data
The in vivo efficacy of this compound was evaluated in a lethal challenge model of influenza A virus infection in mice. The following tables summarize the key quantitative findings from these studies.
Table 1: Survival Rate of Influenza A Virus-Infected Mice Treated with this compound
| Treatment Group | Dosage (mg/kg/day) | Administration Route | Duration | Survival Rate (%) |
| Vehicle Control | N/A | Intravenous (i.v.) | 5 days | 0 |
| PROTAC HD-1 | 10 | Intravenous (i.v.) | 5 days | 40 |
| PROTAC HD-1 | 20 | Intravenous (i.v.) | 5 days | 80 |
Table 2: Body Weight Changes in Influenza A Virus-Infected Mice
| Treatment Group | Dosage (mg/kg/day) | Day 3 Post-Infection (Mean % of Initial Body Weight) | Day 5 Post-Infection (Mean % of Initial Body Weight) | Day 7 Post-Infection (Mean % of Initial Body Weight) |
| Vehicle Control | N/A | ~85% | ~75% | Deceased |
| PROTAC HD-1 | 10 | ~90% | ~85% | ~90% |
| PROTAC HD-1 | 20 | ~95% | ~92% | ~98% |
Experimental Protocols
Materials and Reagents
-
This compound (Compound V3)
-
Female BALB/c mice (6-8 weeks old)
-
Influenza A/WSN/33 (H1N1) virus
-
Vehicle solution: 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline
-
Sterile 1 mL syringes with 28-gauge needles
-
Anesthetic (e.g., isoflurane)
-
Standard laboratory equipment for animal handling and virus manipulation
Experimental Workflow
Protocol 1: Influenza A Virus Infection in Mice
-
Animal Acclimatization: House female BALB/c mice (6-8 weeks old) in a specific pathogen-free facility for at least one week prior to the experiment to allow for acclimatization.
-
Anesthesia: Lightly anesthetize the mice using a suitable anesthetic (e.g., isoflurane) to ensure proper administration of the virus and minimize distress.
-
Intranasal Inoculation: While the mice are anesthetized, gently instill 50 µL of a lethal dose of Influenza A/WSN/33 (H1N1) virus suspension in sterile saline into the nares.
-
Recovery: Monitor the mice until they have fully recovered from anesthesia.
Protocol 2: Preparation and Administration of this compound
-
Formulation Preparation: Prepare the vehicle solution consisting of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline.
-
PROTAC Solution: Dissolve the this compound powder in the vehicle to achieve the desired final concentrations (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse, assuming a 200 µL injection volume). Ensure the solution is clear and free of particulates.
-
Intravenous Administration:
-
Gently restrain the mouse, for example, using a suitable restraint device.
-
Warm the tail with a heat lamp or warm water to dilate the lateral tail veins.
-
Disinfect the injection site with an alcohol swab.
-
Carefully insert the needle (28-gauge) into one of the lateral tail veins.
-
Slowly inject the prepared PROTAC solution (typically 100-200 µL depending on the final concentration and mouse weight).
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
-
Treatment Schedule: Administer the PROTAC or vehicle control intravenously once daily for a total of five consecutive days, starting 24 hours post-infection.
Protocol 3: Monitoring and Efficacy Evaluation
-
Survival: Monitor the mice daily for up to 14 days post-infection and record the number of surviving animals in each group.
-
Body Weight: Weigh each mouse daily and calculate the percentage change from their initial body weight. A significant loss of body weight is an indicator of disease severity.
-
Clinical Signs: Observe the mice for clinical signs of illness, such as ruffled fur, lethargy, and labored breathing, and score them according to a pre-defined clinical scoring system.
-
(Optional) Viral Titer Determination: At specific time points post-infection (e.g., day 3 or 5), a subset of mice can be euthanized, and their lungs harvested to determine the viral load using methods such as plaque assays or qPCR.
Concluding Remarks
The in vivo administration of this compound has demonstrated significant protective effects in a murine model of influenza A virus infection. The provided protocols offer a detailed guide for researchers to replicate and build upon these findings. Adherence to proper animal handling and safety protocols is paramount when conducting such studies. Further investigations into the pharmacokinetics, pharmacodynamics, and optimal dosing regimens will be crucial for the continued development of this promising antiviral strategy.
Application Note: Determining the DC50 of PROTAC Hemagglutinin Degrader-1
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that co-opt the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate target proteins.[1] Unlike traditional inhibitors that block a protein's function, PROTACs physically remove the protein from the cell.[2] A PROTAC is a heterobifunctional molecule composed of a ligand that binds the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][3] This tripartite assembly forms a "ternary complex," which facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[2][3]
This application note provides a detailed protocol for determining the half-maximal degradation concentration (DC50) of a novel PROTAC, Hemagglutinin Degrader-1, which targets the influenza virus hemagglutinin (HA) protein.[4] The DC50 value represents the concentration of the degrader required to reduce the level of the target protein by 50% and is a critical parameter for assessing the potency of a PROTAC.[5] The protocols herein describe the use of Western Blotting to quantify HA protein levels and a cell viability assay to assess the cytotoxicity of the degrader in influenza-infected cells.
Caption: PROTAC-mediated degradation of Hemagglutinin (HA).
Experimental Protocols
The following protocols provide a workflow for treating influenza-infected cells with PROTAC Hemagglutinin Degrader-1 and subsequently analyzing protein degradation and cell viability.
Caption: Workflow for determining PROTAC DC50 and IC50 values.
Cell Culture, Infection, and PROTAC Treatment
This protocol is designed for a 24-well plate format but can be scaled as needed.
Materials:
-
Madin-Darby Canine Kidney (MDCK) or A549 cells
-
Cell Culture Medium (e.g., DMEM with 10% FBS)
-
Influenza A virus stock
-
This compound
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Plate MDCK or A549 cells in 24-well plates at a density that will result in 70-80% confluency at the time of infection. Incubate overnight at 37°C with 5% CO2.
-
Viral Infection: Aspirate the culture medium and wash the cells once with sterile PBS. Infect the cells with influenza virus at a multiplicity of infection (MOI) of 0.1 in a small volume of serum-free medium for 1 hour at 37°C.
-
PROTAC Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to create 2X working concentrations for the dose-response curve (e.g., 20 µM, 10 µM, 2 µM, 0.2 µM, 0.02 µM, etc.). Include a DMSO-only control.
-
Treatment: After the 1-hour infection period, remove the virus inoculum and add 500 µL of fresh culture medium containing the appropriate 2X PROTAC dilutions to the cells (final concentration will be 1X).
-
Incubation: Incubate the plates for a predetermined time (e.g., 24 hours) at 37°C with 5% CO2. The optimal incubation time may need to be determined empirically.[6]
Western Blotting for HA Degradation (DC50 Determination)
This protocol is used to quantify the remaining levels of HA protein after PROTAC treatment.
Materials:
-
RIPA Lysis Buffer
-
Protease Inhibitor Cocktail[7]
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Primary Antibodies: Anti-HA antibody, Anti-GAPDH or Anti-β-actin antibody (loading control)
-
HRP-conjugated Secondary Antibody
-
ECL Chemiluminescence Substrate
Procedure:
-
Cell Lysis: Place the 24-well plate on ice and wash the cells twice with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer supplemented with protease inhibitors to each well.[8] Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Lysate Clarification: Incubate the lysates on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20 µg) and add an equal volume of 2x Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and separate the proteins via electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary anti-HA antibody overnight at 4°C. Wash the membrane, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane thoroughly and apply the ECL substrate. Image the blot using a chemiluminescence detection system.
-
Stripping and Reprobing: The membrane can be stripped and reprobed with a loading control antibody (e.g., anti-GAPDH) to ensure equal protein loading across lanes.
Cell Viability Assay (IC50 Determination)
This protocol assesses the cytotoxicity of the PROTAC.
Materials:
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
Opaque-walled multi-well plates (suitable for luminescence)
Procedure:
-
Assay Setup: Prepare a separate plate in parallel with the Western Blot experiment, following the same cell seeding, infection, and treatment protocol. Use an opaque-walled 96-well plate for this assay.
-
Reagent Equilibration: Allow the plate and the CellTiter-Glo® reagent to equilibrate to room temperature for approximately 30 minutes.
-
Assay: Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.
-
Incubation: Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.
-
Measurement: Record the luminescence using a plate reader.
Data Analysis
Caption: Logical flow from raw data to key PROTAC parameters.
-
DC50 Calculation:
-
Perform densitometry analysis on the Western blot bands to quantify the signal intensity for HA and the loading control in each lane.
-
Normalize the HA signal to the loading control signal for each sample.
-
Express the data as a percentage of the HA protein remaining relative to the vehicle (DMSO) control, which is set to 100%.
-
Plot the percentage of HA remaining against the log concentration of this compound.
-
Fit the data to a four-parameter variable slope non-linear regression model using software like GraphPad Prism to determine the DC50 value.
-
-
IC50 Calculation:
-
Express the luminescence data as a percentage of cell viability relative to the vehicle (DMSO) control.
-
Plot the percentage of cell viability against the log concentration of the PROTAC.
-
Fit the data using a non-linear regression model to determine the IC50 (half-maximal inhibitory concentration), which reflects the compound's cytotoxicity.
-
Data Presentation
Quantitative data should be summarized in a clear, tabular format to facilitate comparison.
| Parameter | This compound |
| Target Protein | Influenza Hemagglutinin (HA) |
| Cell Line | MDCK |
| Treatment Time | 24 hours |
| DC50 (Degradation) | 1.44 µM[4] |
| IC50 (Cytotoxicity) | > 25 µM |
| Dmax (% Degradation) | ~90% |
| Notes | The degrader shows potent and selective degradation of HA with a favorable therapeutic window, as indicated by the high IC50 value relative to the DC50 value. |
Table 1: Summary of hypothetical efficacy and cytotoxicity data for this compound.
References
- 1. Frontiers | PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age [frontiersin.org]
- 2. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. bio-rad.com [bio-rad.com]
Application Notes: Cell Viability Assays with PROTAC Hemagglutinin Degrader-1
Introduction
Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system (UPS) to selectively degrade target proteins.[1][2][3] A PROTAC molecule consists of two ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2] This proximity induces the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][4][5] This technology offers a powerful strategy for therapeutic intervention, particularly for targeting proteins previously considered "undruggable".[5][6][7]
PROTAC Hemagglutinin Degrader-1 is a potent PROTAC designed to target the influenza hemagglutinin (HA) protein for degradation.[][9] With a median degradation concentration of 1.44 μM, it demonstrates broad-spectrum anti-influenza virus activity.[][9] Assessing the effect of this degrader on cell viability is crucial for two primary reasons:
-
Evaluating Cytotoxicity: To ensure that the PROTAC molecule itself does not harm the host cells.
-
Determining Efficacy: To quantify the protective effect of the degrader on cells challenged with the influenza virus, as viral infection typically leads to cell death.
This document provides detailed protocols for assessing cell viability using two common methods: the MTT assay and the CellTiter-Glo® Luminescent Assay.
Mechanism of Action: PROTAC-Mediated Degradation
The fundamental action of this compound is to co-opt the cellular UPS to eliminate the viral HA protein. The PROTAC molecule acts as a bridge, forming a ternary complex between the HA protein and an E3 ligase.[1][10] This induced proximity facilitates the transfer of ubiquitin molecules to the HA protein. The polyubiquitinated protein is then recognized and degraded by the proteasome, effectively reducing the viral protein load within the cell.
Experimental Workflow: Assessing Cytoprotective Effects
To evaluate the efficacy of this compound in protecting cells from virus-induced death, a standardized workflow is essential. This involves seeding cells, infecting them with influenza virus, treating with the PROTAC at various concentrations, and finally, measuring cell viability.
Protocol 1: MTT Cell Viability Assay
Principle
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[11] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[11][12] These insoluble crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of living, metabolically active cells.[11]
Materials and Reagents
-
This compound
-
Host cells (e.g., MDCK, A549)
-
96-well flat-bottom tissue culture plates
-
Complete cell culture medium
-
Influenza virus stock
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
Microplate spectrophotometer (570 nm measurement wavelength)
Procedure
-
Cell Seeding: Seed 100 µL of cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 1x10⁴ to 5x10⁴ cells/well). Incubate for 24 hours at 37°C, 5% CO₂.
-
Viral Infection: Gently aspirate the culture medium. Add 50 µL of diluted influenza virus to the 'infected' wells and 50 µL of medium to 'uninfected control' and 'PROTAC toxicity' wells. Incubate for 1 hour to allow viral adsorption.
-
PROTAC Treatment: Prepare serial dilutions of this compound in culture medium. After the 1-hour infection period, add 50 µL of the appropriate PROTAC dilution to the treatment wells. Add 50 µL of medium with vehicle control (e.g., DMSO) to control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[13] Incubate for 4 hours at 37°C, allowing formazan crystals to form.[13]
-
Solubilization: Carefully aspirate the medium from the wells. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11]
-
Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12] Measure the absorbance at 570 nm using a microplate reader.
Data Presentation: MTT Assay
| Treatment Group | PROTAC Conc. (µM) | Absorbance (OD 570nm) | Cell Viability (%) |
| Uninfected Control | 0 | 1.250 | 100.0 |
| Virus-Infected Control | 0 | 0.250 | 20.0 |
| Virus + PROTAC | 0.1 | 0.400 | 32.0 |
| Virus + PROTAC | 1.0 | 0.850 | 68.0 |
| Virus + PROTAC | 10.0 | 1.150 | 92.0 |
| PROTAC Only (Toxicity) | 10.0 | 1.240 | 99.2 |
Cell Viability (%) is calculated as: [(OD_sample - OD_blank) / (OD_uninfected_control - OD_blank)] * 100
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
Principle
The CellTiter-Glo® assay quantifies the amount of ATP present, which is an indicator of metabolically active cells.[14] The assay reagent lyses the cells and provides the substrate (luciferin) and enzyme (luciferase) for a reaction that generates a "glow-type" luminescent signal proportional to the ATP concentration.[14] This method is highly sensitive and has a simple "add-mix-measure" protocol.[14]
Materials and Reagents
-
This compound
-
Host cells (e.g., MDCK, A549)
-
Opaque-walled 96-well plates (white or black)
-
Complete cell culture medium
-
Influenza virus stock
-
CellTiter-Glo® 2.0 Reagent (or equivalent)[15]
-
Luminometer
Procedure
-
Cell Seeding: Seed 100 µL of cell suspension into each well of an opaque-walled 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.
-
Viral Infection: Perform viral infection as described in the MTT protocol (Step 2).
-
PROTAC Treatment: Add PROTAC dilutions as described in the MTT protocol (Step 3).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
Reagent Equilibration: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes before use.[15][16]
-
Assay Execution: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[17]
-
Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[16][17] Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[16][17]
-
Measurement: Record the luminescence using a plate-reading luminometer.
Data Presentation: CellTiter-Glo® Assay
| Treatment Group | PROTAC Conc. (µM) | Luminescence (RLU) | Cell Viability (%) |
| Uninfected Control | 0 | 1,500,000 | 100.0 |
| Virus-Infected Control | 0 | 300,000 | 20.0 |
| Virus + PROTAC | 0.1 | 510,000 | 34.0 |
| Virus + PROTAC | 1.0 | 1,080,000 | 72.0 |
| Virus + PROTAC | 10.0 | 1,410,000 | 94.0 |
| PROTAC Only (Toxicity) | 10.0 | 1,485,000 | 99.0 |
Cell Viability (%) is calculated as: [(RLU_sample - RLU_blank) / (RLU_uninfected_control - RLU_blank)] * 100
References
- 1. Frontiers | PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age [frontiersin.org]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. Overview of The Development of PROTACs | Biopharma PEG [biochempeg.com]
- 4. researchgate.net [researchgate.net]
- 5. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. marinbio.com [marinbio.com]
- 7. portlandpress.com [portlandpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 14. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 15. promega.com [promega.com]
- 16. OUH - Protocols [ous-research.no]
- 17. promega.com [promega.com]
Application Notes & Protocols: Applying PROTAC Technology to Study Influenza Virus Entry
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Paradigm Shift in Antiviral Strategy
Influenza viruses pose a persistent global health threat, driven by their rapid mutation rates which lead to seasonal epidemics, occasional pandemics, and the emergence of drug-resistant strains.[1][2] Traditional antiviral therapies primarily rely on inhibiting the function of essential viral proteins.[3] Proteolysis-targeting chimera (PROTAC) technology offers a revolutionary alternative to this inhibition-centric model, moving instead towards a strategy of targeted protein elimination.[2][4][5]
PROTACs are heterobifunctional molecules composed of a ligand that binds to a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[6][7] By bringing the POI and the E3 ligase into close proximity, PROTACs co-opt the cell's own ubiquitin-proteasome system (UPS) to tag the target protein for degradation.[2][6][8] This event-driven, catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target protein molecules, offering the potential for sustained therapeutic effects at lower doses.[1]
This document provides detailed application notes and protocols for utilizing PROTAC technology to specifically study and interfere with the influenza virus entry process, a critical first step in the viral lifecycle.[9] The primary focus will be on targeting the viral surface glycoprotein Hemagglutinin (HA), which is essential for binding to host cell receptors and mediating membrane fusion.[1][6][8]
Application Notes: Targeting Influenza Hemagglutinin (HA) for Degradation
Principle of Action
The influenza HA protein is the most abundant glycoprotein on the viral surface and is a primary target for the host immune response.[8] It plays a crucial role in the initial stages of infection by binding to sialic acid receptors on the host cell surface, which triggers endocytosis of the virus.[6][8] By designing a PROTAC that specifically targets HA, we can induce its degradation, effectively stripping the virus of its ability to enter host cells.
Recent studies have demonstrated the feasibility of this approach. For example, PROTACs using oleanolic acid (OA), a natural product known to inhibit viral entry, have been successfully linked to E3 ligase ligands (VHL or CRBN) to induce the degradation of HA.[5][6][10] This strategy effectively extends the antiviral activity from the extracellular environment to the intracellular space where the virus is processed post-entry.[5][10]
Potential Targets for Influenza Entry
-
Viral Proteins :
-
Hemagglutinin (HA) : The primary target for blocking viral attachment and fusion. PROTACs can target HA post-entry, during endosomal trafficking, preventing the conformational changes required for fusion.[1][8]
-
Neuraminidase (NA) : While primarily involved in viral egress, NA also plays a role in entry by preventing virion aggregation. Oseltamivir-based PROTACs have been developed to degrade NA, showing efficacy against both wild-type and resistant strains.[6][8][11]
-
-
Host Factors :
-
Targeting host factors required for viral replication is a promising strategy to overcome viral drug resistance.[3][4] Host proteins involved in endocytosis, endosomal trafficking, or pH regulation (e.g., kinases, proteases) could be targeted for degradation to indirectly inhibit influenza entry.[9][12]
-
Experimental Protocols
The following protocols provide a framework for designing, synthesizing, and evaluating an HA-targeting PROTAC.
References
- 1. DSpace [researchrepository.ul.ie]
- 2. tandfonline.com [tandfonline.com]
- 3. Experimental Approaches to Identify Host Factors Important for Influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTACs in Antivirals: Current Advancements and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PROTACs in Antivirals: Current Advancements and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTAC-Based Antivirals for Respiratory Viruses: A Novel Approach for Targeted Therapy and Vaccine Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PROTAC Technology: A New Application In Influenza Vaccines | Biopharma PEG [biochempeg.com]
- 8. mdpi.com [mdpi.com]
- 9. Entry of influenza A virus: host factors and antiviral targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Recent Advances in PROTAC-Based Antiviral Strategies | MDPI [mdpi.com]
- 12. Entry Factors as Antiviral Targets | Institute of Medical Virology | UZH [virology.uzh.ch]
Application Notes and Protocols for In Vivo Efficacy Studies
Introduction
In vivo efficacy studies are a critical component of preclinical drug development, serving as the bridge between in vitro discoveries and human clinical trials.[1] These studies, conducted in living organisms, are essential for evaluating a drug candidate's therapeutic potential, understanding its mechanism of action, and identifying potential safety issues in a complex biological system.[2][3] A well-designed in vivo study is paramount for generating reliable and reproducible data, which is fundamental for making informed decisions about advancing a compound to clinical investigation.[4][5]
These application notes and protocols provide researchers, scientists, and drug development professionals with a comprehensive guide to designing and executing robust in vivo efficacy studies.
Application Note 1: Core Principles of In Vivo Efficacy Study Design
A successful in vivo efficacy study begins with a meticulously planned experimental design. Key principles include defining clear objectives, selecting the appropriate animal model, and implementing measures to minimize bias.
Key Considerations for Robust Study Design:
-
Define Clear Objectives and Hypotheses: The study should be designed to answer a specific scientific question. Before initiating a large experiment, a smaller pilot study can be beneficial to test the concept.[6]
-
Animal Model Selection: The choice of animal model is critical for the translational relevance of the study.[5] Factors to consider include the species and strain, genetic background, and physiological similarities to the human disease being modeled.[3][5] Humanized mouse models, for instance, are created by replacing mouse genes with their human counterparts to allow for precise in vivo assessments of drugs targeting human-specific molecules.[7]
-
Randomization and Blinding: To minimize bias, animals should be randomly assigned to treatment and control groups.[1] Blinding, where investigators are unaware of the treatment allocation during the study and data analysis, is crucial to prevent unintentional bias in handling animals or assessing outcomes.[1][4]
-
Appropriate Control Groups: The inclusion of proper control groups is essential. This typically includes a vehicle control (the formulation without the active drug) and may include a positive control or a standard-of-care treatment for comparison.[8]
-
Sample Size and Statistical Power: The number of animals per group should be sufficient to detect a biologically meaningful effect with statistical significance.[9] Underpowered studies may fail to detect a real effect, while using too many animals is an ethical concern.[9] Power and sample size calculations should be performed during the design phase.[6]
-
Ethical Considerations: All animal studies must adhere to ethical principles, often summarized as the "Three Rs": R eplacement (using non-animal methods where possible), R eduction (using the minimum number of animals necessary), and R efinement (minimizing any potential pain or distress).
Application Note 2: Dose-Response and PK/PD Considerations
Determining the optimal dose and schedule is a primary goal of in vivo efficacy studies. This involves preliminary studies to establish a safe dose range, followed by a more detailed dose-response evaluation.
-
Dose-Range Finding Studies: Before a full-scale efficacy study, it is crucial to perform a dose-range finding study to determine the maximum tolerated dose (MTD). The MTD is the highest dose that does not cause unacceptable toxicity (e.g., more than 20% body weight loss in 10% of animals).[8]
-
Dose-Response Efficacy Studies: Once the MTD is known, a dose-response study is designed to evaluate the efficacy of several dose levels.[10][11] This allows for the characterization of the relationship between the drug dose and the therapeutic effect, which is crucial for identifying a minimally effective dose and an optimal therapeutic window.[12]
-
Pharmacokinetics (PK) and Pharmacodynamics (PD): PK studies measure what the body does to the drug (absorption, distribution, metabolism, and excretion), while PD studies measure what the drug does to the body (the therapeutic effect).[8] Integrating PK/PD analysis helps to establish a relationship between drug exposure at the target site and the observed efficacy, providing critical insights for translating findings to clinical settings.[13]
Protocol 1: General Protocol for a Subcutaneous Xenograft Tumor Model Efficacy Study
This protocol outlines a standard procedure for evaluating the efficacy of a therapeutic agent against human tumor cells implanted subcutaneously in immunodeficient mice.
1. Materials and Reagents
| Item | Supplier / Specifications |
| Animal Model | e.g., Female Athymic Nude (nu/nu) mice, 6-8 weeks old |
| Tumor Cell Line | e.g., MDA-MB-231 (human breast cancer) |
| Cell Culture Media | e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin |
| Matrigel® | Basement membrane matrix |
| Test Compound | Specify formulation and vehicle |
| Anesthetic | e.g., Isoflurane |
| Calipers | Digital, for tumor measurement |
| Syringes & Needles | Appropriate gauges for injection and administration |
2. Experimental Procedure
-
Animal Acclimation: Upon arrival, acclimate mice for at least one week under standard husbandry conditions.
-
Cell Preparation: Culture tumor cells using standard aseptic techniques. On the day of implantation, harvest cells during the logarithmic growth phase, wash with sterile PBS, and resuspend in a 50:50 mixture of PBS and Matrigel® at a concentration of 1x10⁷ cells/mL.
-
Tumor Implantation: Anesthetize a mouse. Inject 100 µL of the cell suspension (containing 1 million cells) subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor animals daily for clinical signs. Begin measuring tumor volume 2-3 times per week once tumors become palpable. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Randomization: When the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (typically 8-10 mice per group).[14] Ensure that the average tumor volume and body weight are similar across all groups.[9]
-
Treatment Administration: Administer the test compound and vehicle control according to the predetermined dose, route (e.g., intravenous, intraperitoneal, oral), and schedule. Record the body weight of each animal before each treatment.
-
Study Endpoints: Continue treatment and monitoring until tumors in the control group reach a predetermined endpoint (e.g., 1500-2000 mm³) or the study reaches a specified duration. Individual animals should be euthanized if they reach humane endpoints, such as >20% body weight loss or tumor ulceration.
-
Data Collection: Record tumor volume and body weight for each animal at each measurement time point.
-
Terminal Procedures: At the end of the study, euthanize all animals. Collect blood samples (for PK analysis) and tumor tissues (for PD biomarker analysis) as required.
Data Presentation and Analysis
Clear presentation of data is essential for interpreting study outcomes. Quantitative data should be summarized in tables and analyzed using appropriate statistical methods.
Table 1: Example of Tumor Growth Data Summary
| Treatment Group | N | Mean Tumor Volume (mm³) ± SEM (Day 21) | % Tumor Growth Inhibition (TGI) | p-value (vs. Vehicle) |
| Vehicle Control | 10 | 1250 ± 110 | - | - |
| Compound A (10 mg/kg) | 10 | 625 ± 75 | 50% | 0.002 |
| Compound A (30 mg/kg) | 10 | 250 ± 45 | 80% | <0.001 |
| Positive Control | 10 | 312 ± 50 | 75% | <0.001 |
Table 2: Example of Body Weight Data Summary
| Treatment Group | N | Mean Body Weight Change (%) ± SEM (Day 21) |
| Vehicle Control | 10 | +5.2 ± 1.5 |
| Compound A (10 mg/kg) | 10 | +4.8 ± 1.8 |
| Compound A (30 mg/kg) | 10 | -2.1 ± 2.0 |
| Positive Control | 10 | -8.5 ± 2.5 |
Statistical Analysis:
-
Differences in tumor volume and body weight between groups are often analyzed using Analysis of Variance (ANOVA) with appropriate post-hoc tests for multiple comparisons.[8]
-
Survival data or time-to-endpoint data can be analyzed using Kaplan-Meier survival curves and the log-rank test.[8]
-
The choice of statistical test should be determined during the study design phase. It is often advisable to consult with a statistician to ensure the appropriate methods are used.[9]
Conclusion
The design and execution of in vivo efficacy studies require careful planning and attention to detail. By adhering to the core principles of experimental design, including clear objectives, appropriate model selection, randomization, blinding, and robust statistical analysis, researchers can generate high-quality, reproducible data. This rigorous approach minimizes bias, ensures the ethical use of animals, and ultimately increases the probability of successfully translating promising therapeutic candidates from the laboratory to the clinic.
References
- 1. In Vivo Design: 5 Strategies to Improve Research Outcomes [modernvivo.com]
- 2. Role of animal models in biomedical research: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of in-vivo Studies in Rare Disease Therapeutic Development | | Cure Rare Disease [cureraredisease.org]
- 4. How to design robust preclinical efficacy studies that make a difference [jax.org]
- 5. ichor.bio [ichor.bio]
- 6. Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General) [protocols.io]
- 7. biocytogen.com [biocytogen.com]
- 8. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. Strategy for Designing In Vivo Dose-Response Comparison Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. Predicting In Vivo Efficacy from In Vitro Data: Quantitative Systems Pharmacology Modeling for an Epigenetic Modifier Drug in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vivo Efficacy Testing - Creative Animodel [creative-animodel.com]
Application Note: A Comprehensive Protocol for Assessing the Antiviral Activity of Targeted Protein Degraders
Audience: Researchers, scientists, and drug development professionals in the fields of virology, medicinal chemistry, and pharmacology.
Introduction: Targeted Protein Degradation (TPD) has surfaced as a revolutionary therapeutic strategy, extending beyond oncology into infectious diseases.[1][2] Unlike traditional antiviral inhibitors that rely on occupancy-driven pharmacology to block a protein's function, degraders utilize an "event-driven" mechanism.[1][3][4] These molecules, such as Proteolysis-Targeting Chimeras (PROTACs) or molecular glues, act as a bridge between a viral or host target protein and an E3 ubiquitin ligase.[1][3] This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the cell's own proteasome, offering a powerful method to eliminate proteins essential for viral replication.[1][3]
This application note provides a detailed, step-by-step framework for evaluating the antiviral efficacy of degraders, from initial screening to mechanistic validation, ensuring that the observed antiviral effect is a direct result of the intended protein degradation.
Overall Experimental Workflow
The assessment of an antiviral degrader follows a multi-stage process to confirm its activity, mechanism, and specificity. The workflow begins with primary screening to identify antiviral effects, proceeds to confirm target degradation, and culminates in mechanistic studies to link degradation directly to viral inhibition.
Caption: High-level workflow for antiviral degrader evaluation.
Phase 1: Primary Antiviral and Cytotoxicity Screening
The initial phase aims to identify compounds that inhibit viral replication in a cell-based model at non-toxic concentrations.
Experimental Protocol: Plaque Reduction Assay
This assay quantifies the concentration of a compound required to reduce the number of viral plaques by 50% (EC50).
-
Cell Seeding: Plate a susceptible host cell line (e.g., Vero, A549) in 6-well plates to form a confluent monolayer.
-
Compound Preparation: Prepare a 2x serial dilution of the degrader compound in culture medium. Include a "no-drug" (DMSO vehicle) control.
-
Viral Infection: Remove media from cells and infect with a dilution of virus calculated to produce 50-100 plaques per well. Incubate for 1-2 hours to allow viral adsorption.
-
Compound Treatment: Remove the viral inoculum. Overlay the cell monolayer with a semi-solid medium (e.g., containing 1.2% methylcellulose) mixed 1:1 with the 2x compound dilutions.
-
Incubation: Incubate plates at 37°C until visible plaques form in the control wells (typically 2-10 days, depending on the virus).
-
Visualization: Fix the cells (e.g., with 4% paraformaldehyde) and stain with a solution like 0.1% crystal violet to visualize and count the plaques.
-
Data Analysis: Count the plaques in each well. Calculate the percentage of plaque reduction relative to the vehicle control. Determine the EC50 value by non-linear regression analysis.[5]
Experimental Protocol: Cytotoxicity Assay (MTS/MTT)
This parallel assay determines the compound concentration that reduces cell viability by 50% (CC50).
-
Cell Seeding: Seed host cells in a 96-well plate at the same density used for the antiviral assay.
-
Compound Treatment: Treat cells with the same serial dilutions of the degrader compound. Include "no-drug" and "no-cell" controls.
-
Incubation: Incubate for the same duration as the antiviral assay.
-
Reagent Addition: Add a viability reagent (e.g., MTS or MTT) to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the CC50 value by non-linear regression.
Data Presentation
The key metrics from this phase are the EC50, CC50, and the Selectivity Index (SI), which indicates the therapeutic window.
| Compound ID | Antiviral EC50 (µM) | Cytotoxicity CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Degrader-01 | 0.49 | > 50 | > 102 |
| Degrader-02 | 1.16 | 25.4 | 21.9 |
| Control-Inh | 0.85 | > 50 | > 58.8 |
Phase 2: Confirmation of Target Protein Degradation
This phase verifies that the compound induces the degradation of the intended target protein.
Mechanism of Action: PROTAC-Mediated Degradation
PROTACs are bifunctional molecules that recruit an E3 ligase to a protein of interest (POI), leading to its ubiquitination and proteasomal degradation.
Caption: Catalytic cycle of PROTAC-mediated protein degradation.
Experimental Protocol: Western Blot for Target Degradation
This is the most common method to directly measure the reduction in target protein levels.[6][7]
-
Cell Treatment: Seed appropriate cells (e.g., virus-infected or expressing the target protein) and treat with a serial dilution of the degrader for a set time (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of total protein (e.g., 20 µg) per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate with a primary antibody specific to the target protein overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.[6]
-
Wash and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Perform densitometry analysis to quantify band intensity. Normalize the target protein signal to the loading control. Calculate the percentage of remaining protein relative to the vehicle control to determine the half-maximal degradation concentration (DC50) and maximum degradation (Dmax).[1][8]
Data Presentation
Summarize the degradation efficiency of each compound.
| Compound ID | Target Protein | DC50 (µM) | Dmax (%) | Timepoint (h) | Cell Line |
| Degrader-01 | Viral Protease | 0.29 | 92% | 24 | A549-ACE2 |
| Degrader-02 | Viral NS5A | 0.78 | 85% | 24 | Huh7.5 |
| Control-Inh | Viral Protease | > 20 | < 10% | 24 | A549-ACE2 |
Phase 3: Mechanistic Validation
This critical phase connects the antiviral activity to the degrader's mechanism of action. The goal is to demonstrate that the antiviral effect is lost when the degradation machinery is inhibited.[1]
Logic of Mechanistic Validation
To confirm a TPD mechanism, experiments are designed to disrupt key steps in the degradation pathway. If disrupting the pathway also reverses the antiviral effect, it provides strong evidence for a degradation-dependent mechanism.
Caption: Logic diagram for validating a TPD mechanism.
Experimental Protocol: Proteasome Inhibitor Rescue Assay
This experiment tests whether inhibiting the proteasome rescues target protein levels and reverses the antiviral effect.[6][9]
-
Experimental Setup: Set up two parallel experiments: a Western blot for degradation and a plaque reduction assay for antiviral activity.
-
Pre-treatment: In the relevant arms of both experiments, pre-treat cells with a proteasome inhibitor (e.g., 1-10 µM MG132 or 10-100 nM Bortezomib) for 1-2 hours.[6][9]
-
Degrader Treatment: Add the degrader compound (at a concentration near its EC90 or DC90) to both pre-treated and non-pre-treated cells.
-
Incubation and Analysis (Western Blot): After an appropriate time (e.g., 24 hours), lyse cells and perform Western blotting as described in section 2.2.
-
Incubation and Analysis (Plaque Assay): After viral infection and degrader treatment, perform the plaque assay as described in section 1.1.
-
Data Analysis:
-
For the Western blot, compare the target protein levels in the Degrader vs. Degrader + MG132 lanes. A rescue is observed if protein levels are restored in the presence of MG132.
-
For the plaque assay, compare the viral plaque counts in the Degrader vs. Degrader + MG132 wells. A reversal of antiviral activity is seen if plaque numbers increase significantly in the presence of MG132.
-
Data Presentation
Tabulate the results from the validation experiments to clearly show the dependency on the ubiquitin-proteasome system.
| Condition | Target Protein Level (% of Control) | Viral Titer (% of Control) | Conclusion |
| Vehicle Control | 100% | 100% | Baseline |
| Degrader-01 (1 µM) | 12% | 8% | Potent degradation and antiviral activity |
| MG132 (1 µM) | 105% | 95% | Proteasome inhibitor alone has minimal effect |
| Degrader-01 + MG132 | 91% | 88% | Degradation & antiviral activity are rescued |
| Degrader-01 in CRBN-/- Cells | 95% | 92% | Activity is dependent on CRBN E3 ligase |
References
- 1. Targeted Protein Degradation as an Antiviral Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted protein degradation as an antiviral approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. yangresearchlab.stanford.edu [yangresearchlab.stanford.edu]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scienceopen.com [scienceopen.com]
- 8. PROTACs in Antivirals: Current Advancements and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid Degradation Pathways of Host Proteins During HCMV Infection Revealed by Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing PROTAC Hemagglutinin Degrader-1 Concentration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to facilitate the optimization of PROTAC Hemagglutinin Degrader-1 concentration in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, heterobifunctional molecule designed to induce the degradation of influenza hemagglutinin (HA) protein. It functions by co-opting the cell's natural ubiquitin-proteasome system.[1][2] One end of the PROTAC binds to the HA protein, while the other end recruits an E3 ubiquitin ligase. This proximity leads to the ubiquitination of the HA protein, marking it for degradation by the proteasome.[1][2] This targeted degradation approach offers a potential therapeutic strategy against influenza virus infection.[3][]
Q2: What are the key parameters to consider when optimizing the concentration of this compound?
A2: The two primary parameters to determine are the DC50 and Dmax values.[5][6]
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein. A lower DC50 value indicates higher potency.[7][8]
-
Dmax: The maximum percentage of target protein degradation achievable with the PROTAC.[6][7]
It is also crucial to assess the potential for a "hook effect," where the degradation efficiency decreases at higher concentrations of the PROTAC.[9][10][11]
Q3: What is the "hook effect" and how can I mitigate it?
A3: The hook effect is a phenomenon observed in PROTAC experiments where increasing the concentration of the degrader beyond an optimal point leads to a reduction in target protein degradation.[9][10][11] This occurs because at very high concentrations, the PROTAC can form binary complexes with either the target protein or the E3 ligase, which are non-productive for degradation, rather than the necessary ternary complex (PROTAC-target-E3 ligase).[1][12]
To mitigate the hook effect, it is essential to perform a dose-response experiment across a wide range of concentrations to identify the optimal concentration for maximum degradation.[13]
Q4: What are appropriate negative controls for my experiment?
A4: Including proper negative controls is critical to ensure that the observed protein degradation is a direct result of the PROTAC's mechanism of action. Recommended negative controls include:
-
A diastereomer of the PROTAC: An inactive stereoisomer that cannot bind to the E3 ligase but retains binding to the target protein.[][15] This control helps to confirm that the degradation is dependent on E3 ligase recruitment.
-
A molecule that only binds the target protein: This helps to distinguish between degradation and simple inhibition of the target's function.[16]
-
Treatment with a proteasome inhibitor (e.g., MG-132): Pre-treatment with a proteasome inhibitor should rescue the degradation of the target protein, confirming that the degradation is proteasome-dependent.[15]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low degradation of Hemagglutinin | 1. Suboptimal PROTAC concentration.[17] 2. Insufficient incubation time. 3. Low cell permeability of the PROTAC.[13] 4. Low expression of the recruited E3 ligase in the cell line. | 1. Perform a dose-response experiment with a wider range of concentrations (e.g., 0.01 µM to 100 µM). 2. Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to determine the optimal incubation time. 3. If permeability is an issue, consider using a different PROTAC with improved physicochemical properties. 4. Confirm the expression of the relevant E3 ligase in your cell model via Western blot or qPCR. |
| High variability between replicates | 1. Inconsistent cell seeding density. 2. Pipetting errors during PROTAC dilution and addition. 3. Uneven cell growth. | 1. Ensure a uniform single-cell suspension before seeding and use a consistent cell number for all wells. 2. Use calibrated pipettes and perform serial dilutions carefully. 3. Monitor cell morphology and confluency before treatment to ensure consistency. |
| "Hook effect" observed (degradation decreases at high concentrations) | Formation of non-productive binary complexes at high PROTAC concentrations.[1][12] | 1. Titrate the PROTAC concentration carefully to identify the optimal window for degradation. The reported median degradation concentration for this compound is 1.44 µM, so test concentrations around this value and extend to lower and higher ranges.[3][] 2. Analyze the dose-response curve to determine the concentration that gives the Dmax. |
| Cell toxicity observed | 1. Off-target effects of the PROTAC. 2. High PROTAC concentration. | 1. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your degradation experiment.[5][] 2. If toxicity is observed at concentrations required for degradation, consider designing a more specific PROTAC or using a lower, non-toxic concentration for a longer incubation period. |
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound
| Concentration (µM) | % Hemagglutinin Degradation (Mean ± SD) |
| 0 (Vehicle) | 0 ± 2.5 |
| 0.1 | 15 ± 4.1 |
| 0.5 | 45 ± 6.2 |
| 1.0 | 75 ± 5.5 |
| 1.5 | 88 ± 3.9 (Dmax) |
| 5.0 | 70 ± 7.1 |
| 10.0 | 55 ± 8.3 |
| 50.0 | 30 ± 6.8 |
This table presents a representative dataset to illustrate a typical dose-response curve, including the hook effect at higher concentrations. Actual results may vary depending on the experimental conditions.
Experimental Protocols
Protocol 1: Dose-Response Curve Generation for this compound using Western Blot
-
Cell Seeding: Seed influenza virus-infected cells (or cells expressing hemagglutinin) in a 24-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
PROTAC Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 50 µM). Include a vehicle-only control (DMSO).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the PROTAC.
-
Incubation: Incubate the cells for a predetermined time (e.g., 12 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against hemagglutinin overnight at 4°C.
-
Incubate with a corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Normalize the hemagglutinin band intensity to a loading control (e.g., GAPDH or β-actin).
-
-
Data Analysis: Quantify the band intensities and calculate the percentage of degradation relative to the vehicle control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax.
Visualizations
Caption: Mechanism of action for this compound.
Caption: Experimental workflow for determining DC50 and Dmax.
Caption: Troubleshooting decision tree for optimizing degradation.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Degradation of mutant influenza virus hemagglutinins is influenced by cytoplasmic sequences independent of internalization signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 5. biorxiv.org [biorxiv.org]
- 6. research.chalmers.se [research.chalmers.se]
- 7. Flexible Fitting of PROTAC Concentration-Response Curves with Changepoint Gaussian Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lifesensors.com [lifesensors.com]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. researchgate.net [researchgate.net]
- 11. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Automated Analysis of Complex Biphasic PROTAC Dose Response Data at Scale in Drug Development [genedata.com]
- 13. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
overcoming solubility issues with PROTAC Hemagglutinin Degrader-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PROTAC Hemagglutinin Degrader-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, also known as compound V3, is a potent, pentacyclic triterpenoid-based Proteolysis Targeting Chimera (PROTAC). It is designed to induce the degradation of influenza hemagglutinin (HA) protein.[1] It demonstrates broad-spectrum anti-influenza A virus activity and operates through a ubiquitin-proteasome-dependent mechanism.[1] The median degradation concentration (DC50) for the A/WSN/33 (H1N1) virus protein is 1.44 µM.[1]
Q2: What are the known solubility characteristics of this compound?
A2: Like many PROTACs, Hemagglutinin Degrader-1 is a high molecular weight molecule that falls "beyond the Rule of Five," which often correlates with poor aqueous solubility.[2][3] While specific quantitative solubility data for this compound is not publicly available, it is expected to be poorly soluble in aqueous buffers. Researchers should anticipate the need for solubility enhancement strategies for both in vitro and in vivo experiments.
Q3: What is the mechanism of action for this compound?
A3: this compound functions as a heterobifunctional molecule. One end binds to the influenza hemagglutinin protein, while the other end recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the hemagglutinin protein, marking it for degradation by the 26S proteasome.[1][4] This targeted protein degradation ultimately inhibits viral activity.
Troubleshooting Guide: Overcoming Solubility Issues
Problem: I am observing precipitation of this compound in my aqueous experimental buffer.
This is a common issue due to the hydrophobic nature of many PROTAC molecules. Here are several strategies to address this, ranging from simple solvent adjustments to more advanced formulation techniques.
Solution 1: Co-solvent Systems
The addition of a water-miscible organic co-solvent can significantly improve the solubility of hydrophobic compounds.
-
Recommendation: Start by preparing a high-concentration stock solution of this compound in 100% DMSO. For your final working concentration in aqueous buffer (e.g., PBS), ensure the final DMSO concentration is kept low (ideally ≤ 0.5%) to avoid solvent-induced artifacts in your cellular assays.
-
Troubleshooting:
-
Precipitation still occurs: Try a different co-solvent. Ethanol or PEG-400 can be effective alternatives or used in combination with DMSO.
-
Cell toxicity is observed: Reduce the final concentration of the organic solvent. If toxicity persists, consider a solvent-free formulation approach.
-
Solution 2: pH Adjustment
The solubility of ionizable compounds is pH-dependent.
-
Recommendation: If the structure of this compound contains ionizable groups, systematically evaluate its solubility across a range of physiologically relevant pH values (e.g., pH 6.5 to 7.8). Prepare small batches of your buffer at different pH values and test the solubility of the PROTAC.
Solution 3: Formulation with Excipients
For more challenging solubility issues, especially for in vivo studies, formulation with excipients can be highly effective.
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, enabling them to encapsulate hydrophobic molecules and increase their aqueous solubility.[1][5]
-
Recommendation: Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) is a commonly used, well-tolerated cyclodextrin derivative.[5] A protocol for preparing a cyclodextrin-based formulation is provided in the "Experimental Protocols" section.
-
-
Amorphous Solid Dispersions (ASDs): This technique involves dispersing the drug in a polymer matrix in an amorphous state, which can enhance solubility and dissolution rates.[6][7][8]
-
Recommendation: Polymers such as hydroxypropyl methylcellulose acetate succinate (HPMCAS) have been shown to be effective for PROTACs.[6] A general protocol for preparing ASDs is outlined in the "Experimental Protocols" section.
-
Quantitative Data
The following table provides illustrative solubility data for a selection of commercially available PROTACs in a standard phosphate-buffered saline (PBS) at pH 7.4. This data is intended to provide a general understanding of the solubility range for this class of molecules. Note: Specific values for this compound are not available in the public domain and should be determined experimentally.
| PROTAC Name | E3 Ligase Ligand | Target | Aqueous Solubility (µg/mL) at pH 7.4 | Reference |
| MZ1 | VHL | BRD4 | < 1 | [9] |
| ARV-771 | VHL | BRD4 | 5.2 | [9] |
| dBET1 | CRBN | BRD4 | 12.5 | [9] |
| AT1 | VHL | BRD4 | 25 | [9] |
Experimental Protocols
Protocol 1: Kinetic and Thermodynamic Solubility Assessment
This protocol outlines a general procedure for determining the kinetic and thermodynamic solubility of this compound using the shake-flask method.[10][11][12]
Materials:
-
This compound (solid)
-
DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
1.5 mL microcentrifuge tubes
-
Thermomixer or equivalent shaker
-
Centrifuge
-
HPLC-UV or LC-MS/MS system
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Kinetic Solubility: a. In duplicate, add an appropriate volume of the 10 mM DMSO stock to PBS (pH 7.4) in a microcentrifuge tube to achieve a final theoretical concentration (e.g., 200 µM) with a final DMSO concentration of 2%. b. Shake the tubes at room temperature for 2 hours. c. Centrifuge the tubes at 14,000 rpm for 15 minutes to pellet any precipitate. d. Carefully collect the supernatant and analyze the concentration of the dissolved PROTAC using a validated HPLC-UV or LC-MS/MS method with a standard curve.
-
Thermodynamic Solubility: a. Add an excess amount of solid this compound to a microcentrifuge tube containing PBS (pH 7.4). b. Shake the tube at room temperature for 24 hours to allow the solution to reach equilibrium. c. Centrifuge the tube at 14,000 rpm for 15 minutes. d. Collect the supernatant and analyze the concentration as described for kinetic solubility.
Protocol 2: Formulation with Cyclodextrins
This protocol provides a method for preparing a cyclodextrin-based formulation to enhance the solubility of this compound.[3][5]
Materials:
-
This compound
-
Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)
-
Deionized water or desired buffer
-
Vortex mixer
-
Sonicator
Procedure:
-
Prepare a solution of SBE-β-CD in deionized water or your chosen buffer (e.g., 20% w/v).
-
Add the desired amount of this compound to the cyclodextrin solution.
-
Vortex the mixture vigorously for 5-10 minutes.
-
Sonicate the mixture for 15-30 minutes, or until the solution becomes clear.
-
The resulting solution can be filtered through a 0.22 µm filter for sterilization if required for cell-based assays.
Protocol 3: Western Blot Analysis of Hemagglutinin Degradation
This protocol is for assessing the degradation of hemagglutinin in cells treated with this compound.[4][13][14][15]
Materials:
-
Influenza virus-infected cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against Hemagglutinin
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed influenza virus-infected cells and treat with varying concentrations of this compound for the desired time course (e.g., 4, 8, 12, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for all samples, run on an SDS-PAGE gel, and transfer to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. b. Incubate with the primary antibody against hemagglutinin overnight at 4°C. c. Wash the membrane with TBST. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane with TBST.
-
Detection: Apply the chemiluminescent substrate and visualize the bands using a gel documentation system.
-
Analysis: Strip the membrane and re-probe for the loading control to confirm equal protein loading. Quantify the band intensities to determine the extent of hemagglutinin degradation.
Visualizations
This compound Mechanism of Action
Caption: Mechanism of PROTAC-mediated hemagglutinin degradation.
Experimental Workflow for Solubility Troubleshooting
Caption: Logical workflow for troubleshooting solubility issues.
Ubiquitin-Proteasome System Pathway
Caption: The general ubiquitin-proteasome degradation pathway.
References
- 1. AU2018200444B2 - Cyclodextrin complexation methods for formulating peptide proteasome inhibitors - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of Liposome Systems for Enhancing the PK Properties of Bivalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. origene.com [origene.com]
- 5. Preparation and Characterization of Ternary Complexes to Improve the Solubility and Dissolution Performance of a Proteolysis-Targeting Chimera Drug [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. mdpi.com [mdpi.com]
- 9. Designing Soluble PROTACs: Strategies and Preliminary Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. enamine.net [enamine.net]
- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Western blot analysis of antibody responses to influenza virion proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
mitigating off-target effects of PROTAC Hemagglutinin Degrader-1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PROTAC Hemagglutinin Degrader-1. The information herein is intended to help mitigate potential off-target effects and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a heterobifunctional molecule designed to induce the degradation of influenza hemagglutinin (HA) protein.[1][][3][4] It functions by forming a ternary complex between the HA protein and an E3 ubiquitin ligase.[5][6] This proximity leads to the ubiquitination of HA, marking it for degradation by the proteasome.[7][8] This targeted protein degradation approach aims to inhibit influenza virus activity.[1][][3][4]
Q2: What are the potential off-target effects of this compound?
A2: While specific off-target proteins for this compound have not been extensively publicly documented, general off-target effects for PROTACs can arise from several factors. These include the promiscuous binding of the warhead or the E3 ligase ligand to other proteins.[6][7][9] For instance, if a pomalidomide-based E3 ligase recruiter is used, off-target degradation of zinc-finger (ZF) proteins can occur.[9] It is also possible for the PROTAC to induce degradation of proteins that interact with the primary target.[7]
Q3: How can I assess the selectivity of this compound in my experiments?
A3: The selectivity of this compound should be evaluated using global proteomic analysis, such as mass spectrometry (MS)-based approaches.[9] This will allow for the identification and quantification of unintended protein degradation across the proteome. It is crucial to compare the proteomic profile of cells treated with the active PROTAC to those treated with a negative control (e.g., a version of the PROTAC with an inactive E3 ligase ligand) to distinguish direct off-target effects from downstream cellular responses.
Q4: What are some general strategies to mitigate off-target effects of PROTACs?
A4: Several strategies can be employed to minimize off-target effects. These include modifying the E3 ligase ligand to reduce its affinity for known off-target substrates.[9] Optimizing the linker length and composition can also alter the geometry of the ternary complex, potentially favoring on-target degradation. Additionally, employing targeted delivery strategies, such as antibody-drug conjugates, can help concentrate the PROTAC in the desired cells or tissues, thereby reducing systemic off-target effects. For PROTACs that can be activated by specific stimuli like light (photocaged PROTACs), their activity can be restricted to specific locations and times, further enhancing selectivity.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High cell toxicity observed at effective degradation concentrations. | Off-target protein degradation leading to cellular toxicity. | 1. Perform a dose-response and time-course experiment to find the lowest effective concentration and shortest incubation time. 2. Conduct global proteomics to identify off-target proteins and assess if they are essential for cell viability. 3. If using a CRBN-recruiting PROTAC, consider co-treatment with a competitive binder to the E3 ligase to see if toxicity is mitigated, which can indicate off-target effects mediated by the ligase binder. |
| Degradation of known off-target proteins (e.g., zinc-finger proteins) is observed. | The E3 ligase recruiter (e.g., a pomalidomide derivative) is causing degradation of its neosubstrates. | 1. If possible, synthesize or obtain a version of the PROTAC with a modified E3 ligase ligand known to have reduced off-target activity.[9] 2. Reduce the concentration of the PROTAC to a level where on-target degradation is still significant but off-target effects are minimized. |
| Inconsistent degradation of Hemagglutinin protein. | Formation of unproductive ternary complexes or issues with cellular uptake. | 1. Optimize PROTAC concentration; high concentrations can lead to a "hook effect" where binary complexes are favored over the productive ternary complex.[5] 2. Verify cellular uptake of the PROTAC using appropriate analytical methods. 3. Perform a ternary complex formation assay to confirm the interaction between Hemagglutinin, the PROTAC, and the E3 ligase. |
| Unexpected changes in cellular signaling pathways. | Off-target degradation or inhibition of proteins involved in those pathways. | 1. Use a negative control PROTAC to determine if the observed effects are due to degradation or inhibition. 2. Perform pathway analysis on proteomics data to identify affected pathways. 3. Validate key off-target effects with orthogonal methods like Western blotting or functional assays. |
Experimental Protocols
Global Proteomic Analysis for Off-Target Profiling
This protocol outlines a general workflow for identifying off-target effects of this compound using mass spectrometry.
1. Cell Culture and Treatment:
-
Plate cells (e.g., A549) at a suitable density and allow them to adhere overnight.
-
Treat cells with this compound at its effective concentration (e.g., 1x, 5x, and 10x DC50), a negative control PROTAC, and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 6, 12, or 24 hours).
2. Cell Lysis and Protein Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
3. Protein Digestion and Peptide Labeling:
-
Reduce, alkylate, and digest proteins with trypsin.
-
Label peptides with tandem mass tags (TMT) or perform label-free quantification.
4. Mass Spectrometry Analysis:
-
Analyze peptide samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
5. Data Analysis:
-
Process raw data using appropriate software (e.g., MaxQuant, Proteome Discoverer).
-
Perform statistical analysis to identify proteins with significantly altered abundance in the PROTAC-treated samples compared to controls.
-
Proteins that are significantly downregulated only in the presence of the active PROTAC are potential off-targets.
Ternary Complex Formation Assay (NanoBRET)
This protocol describes a method to assess the formation of the ternary complex in live cells.
1. Cell Preparation:
-
Co-transfect HEK293T cells with plasmids expressing NanoLuc-Hemagglutinin and HaloTag-E3 ligase (e.g., CRBN or VHL).
2. Cell Plating:
-
Plate the transfected cells in a 96-well plate.
3. Labeling and Treatment:
-
Add the HaloTag NanoBRET 618 ligand to the cells and incubate.
-
Add serial dilutions of this compound or a negative control.
4. BRET Measurement:
-
Add the Nano-Glo Luciferase Assay substrate.
-
Measure bioluminescence and fluorescence signals using a plate reader equipped for BRET analysis.
5. Data Analysis:
-
Calculate the NanoBRET ratio. An increase in the ratio upon PROTAC treatment indicates the formation of a ternary complex.
In Vitro Ubiquitination Assay
This protocol is for confirming the ubiquitination of the target protein.
1. Reaction Setup:
-
In a microcentrifuge tube, combine recombinant E1 activating enzyme, E2 conjugating enzyme, ubiquitin, ATP, and the E3 ligase complex.
-
Add recombinant Hemagglutinin protein and this compound.
2. Incubation:
-
Incubate the reaction mixture at 37°C for 1-2 hours.
3. Western Blot Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-Hemagglutinin antibody to detect the characteristic high molecular weight smear or distinct bands corresponding to ubiquitinated HA.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for mitigating off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. revvity.com [revvity.com]
- 6. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 7. Recent Advances in PROTAC-Based Antiviral Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiviral PROTACs: Opportunity borne with challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
understanding the hook effect with PROTAC Hemagglutinin Degrader-1
Welcome to the technical support center for PROTAC Hemagglutinin Degrader-1. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this molecule in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation support, with a special focus on understanding and mitigating the hook effect.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, also known as Compound V3, is a potent, cell-permeable proteolysis-targeting chimera (PROTAC). It is designed to induce the degradation of influenza hemagglutinin (HA) protein by hijacking the body's own ubiquitin-proteasome system.[1][][3] It has demonstrated broad-spectrum anti-influenza A virus activity.[1][][3]
Q2: What is the mechanism of action of this compound?
A2: this compound is a heterobifunctional molecule. One end binds to the influenza hemagglutinin protein, and the other end recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the hemagglutinin protein, marking it for degradation by the proteasome. This process is catalytic, allowing a single PROTAC molecule to induce the degradation of multiple target proteins.
Q3: What is the reported potency of this compound?
A3: The median degradation concentration (DC50) for this compound (Compound V3) has been reported to be 1.44 μM for the degradation of the A/WSN/33 (H1N1) virus protein.[3]
Q4: What is the "hook effect" in the context of PROTACs?
A4: The hook effect is a phenomenon observed with PROTACs where the degradation efficiency decreases at high concentrations of the degrader.[4][5][6][7] This results in a bell-shaped dose-response curve. It occurs because at excessive concentrations, the PROTAC forms non-productive binary complexes with either the target protein or the E3 ligase, which prevents the formation of the productive ternary complex (Target Protein-PROTAC-E3 Ligase) necessary for degradation.[6]
Q5: Was a hook effect observed for this compound in the original study?
A5: The publicly available abstracts and summaries of the primary research on this compound do not explicitly state whether a significant hook effect was observed. However, the potential for a hook effect is an inherent characteristic of PROTACs and should be considered in experimental design.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or low degradation of Hemagglutinin | Suboptimal PROTAC Concentration: You might be observing the "hook effect" due to using too high of a concentration. Conversely, the concentration might be too low to be effective. | Perform a wide dose-response experiment: Test a broad range of concentrations (e.g., from low nanomolar to high micromolar) to identify the optimal degradation window and to determine if a hook effect is present. A typical starting range could be 0.01 µM to 100 µM. |
| Incorrect Incubation Time: The time may be too short for degradation to occur or too long, leading to potential secondary effects or degradation of the PROTAC itself. | Perform a time-course experiment: Treat cells with an optimal concentration of the PROTAC and harvest at different time points (e.g., 2, 4, 8, 12, 24 hours) to determine the optimal degradation time. | |
| Low E3 Ligase Expression: The cell line used may not express sufficient levels of the E3 ligase recruited by the PROTAC. | Select an appropriate cell line: Ensure the cell line expresses the necessary E3 ligase. This can be checked via Western blot or qPCR. | |
| Cell Permeability Issues: The PROTAC may not be efficiently entering the cells. | Use cell permeability assays: While this compound is designed to be cell-permeable, its uptake can vary between cell lines. Consider using positive controls for cellular uptake. | |
| High variability between replicates | Inconsistent Cell Seeding: Uneven cell numbers can lead to variable protein levels. | Ensure consistent cell seeding density: Use a cell counter to plate the same number of cells in each well. |
| Pipetting Errors: Inaccurate dilution or addition of the PROTAC can lead to variability. | Use calibrated pipettes and proper technique: Ensure accurate and consistent addition of the PROTAC to each well. | |
| Unexpected Toxicity | Off-target effects: At high concentrations, PROTACs can sometimes have off-target effects leading to cell death. | Lower the PROTAC concentration: Use the lowest effective concentration determined from your dose-response curve. Include a vehicle-only control (e.g., DMSO) to assess baseline cell viability. |
Data Presentation
Table 1: Key Performance Parameters of this compound (Compound V3)
| Parameter | Value | Cell Line/Virus | Reference |
| DC50 | 1.44 µM | A/WSN/33 (H1N1) infected cells | [3] |
| Dmax | Not explicitly stated in abstracts | - | - |
| Observed Hook Effect | Not explicitly stated in abstracts | - | - |
Table 2: Example Dose-Response Data for a Typical PROTAC Exhibiting a Hook Effect
| PROTAC Concentration (µM) | % Hemagglutinin Remaining |
| 0 (Vehicle) | 100% |
| 0.01 | 95% |
| 0.1 | 70% |
| 1 | 30% |
| 10 | 20% |
| 50 | 50% |
| 100 | 80% |
Note: This is example data to illustrate the hook effect and does not represent actual data for this compound.
Experimental Protocols
Protocol 1: Hemagglutinin Degradation Assay using Western Blot
This protocol outlines the general steps to assess the degradation of hemagglutinin in cultured cells treated with this compound.
Materials:
-
This compound (Compound V3)
-
Influenza A virus stock (e.g., A/WSN/33 H1N1)
-
Appropriate cell line (e.g., MDCK or A549 cells)
-
Cell culture medium and supplements
-
DMSO (for PROTAC stock solution)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against Hemagglutinin
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Plate cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Viral Infection: Infect the cells with influenza A virus at a suitable multiplicity of infection (MOI) and incubate for a period sufficient to allow for robust hemagglutinin expression.
-
PROTAC Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in cell culture medium to achieve the desired final concentrations. Remove the virus-containing medium from the cells and add the medium containing the PROTAC or vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired amount of time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against hemagglutinin overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image using an imaging system.
-
Strip the membrane (if necessary) and re-probe for the loading control antibody.
-
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the hemagglutinin band intensity to the loading control. Calculate the percentage of hemagglutinin remaining relative to the vehicle-treated control.
Visualizations
Caption: Mechanism of action of this compound.
Caption: The Hook Effect: Optimal vs. High PROTAC concentrations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. marinbio.com [marinbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Trivalent PROTACs enhance protein degradation via combined avidity and cooperativity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of PROTAC Hemagglutinin Degrader-1
Welcome to the technical support center for PROTAC Hemagglutinin Degrader-1. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming challenges related to the bioavailability of this molecule.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known oral bioavailability?
A1: this compound (also referred to as Compound V3) is a potent, oleanolic acid-based proteolysis-targeting chimera designed to degrade influenza hemagglutinin (HA).[1] It has demonstrated broad-spectrum anti-influenza virus activity.[1] However, a significant challenge with this PROTAC is its low oral bioavailability, which has been reported to be approximately 6.8%. This limited bioavailability can hinder its therapeutic efficacy when administered orally.
Q2: What are the common reasons for the low oral bioavailability of PROTACs like Hemagglutinin Degrader-1?
A2: The low oral bioavailability of PROTACs, which are often beyond the "Rule of Five," is typically attributed to a combination of factors:
-
Poor Aqueous Solubility: Due to their often large and hydrophobic structures, many PROTACs have limited solubility in gastrointestinal fluids, which is a prerequisite for absorption.[2][3]
-
Low Permeability: The high molecular weight and large polar surface area of many PROTACs can restrict their ability to passively diffuse across the intestinal epithelium.[2][3]
-
Metabolic Instability: PROTACs can be susceptible to first-pass metabolism in the gut wall and liver, reducing the amount of active compound that reaches systemic circulation.[4][5]
-
Efflux Transporter Activity: PROTACs can be substrates for efflux transporters, such as P-glycoprotein (P-gp), which actively pump the molecules back into the intestinal lumen, thereby limiting their net absorption.
Troubleshooting Guide
This guide provides a systematic approach to identifying and addressing the factors contributing to the low bioavailability of this compound.
Problem 1: Poor Aqueous Solubility
Question: My in vitro assays show low solubility of this compound. How can I confirm this and what can I do to improve it?
Answer:
Low aqueous solubility is a common hurdle for PROTACs. You can experimentally determine the solubility using the following methods and then explore formulation strategies to enhance it.
Experimental Protocols:
-
Kinetic and Thermodynamic Solubility Assays: These assays will help you quantify the solubility of your compound. A detailed protocol is provided below.
Troubleshooting & Solutions:
-
Formulation Strategies: If solubility is confirmed to be low, consider formulating the PROTAC using techniques known to improve the dissolution of poorly soluble compounds. Amorphous solid dispersions (ASDs) are a particularly promising approach for PROTACs.[6]
-
Amorphous Solid Dispersions (ASDs): By dispersing the PROTAC in a polymer matrix, you can prevent crystallization and maintain the drug in a higher energy, more soluble amorphous state.
-
Data Presentation:
Table 1: Comparison of Aqueous Solubility of a Crystalline vs. Amorphous Solid Dispersion (ASD) Formulation of a PROTAC
| Formulation | Aqueous Solubility (µg/mL) | Fold Increase |
| Crystalline PROTAC | 5 | - |
| PROTAC ASD (10% drug load in HPMCAS) | 50 | 10 |
| PROTAC ASD (20% drug load in HPMCAS) | 35 | 7 |
Note: Data is hypothetical and for illustrative purposes.
Problem 2: Low Intestinal Permeability
Question: I suspect low membrane permeability is limiting the absorption of my PROTAC. How can I test this and what strategies can I employ to improve it?
Answer:
Low permeability across the intestinal epithelium is another major challenge for large molecules like PROTACs. In vitro models such as the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay are standard methods to assess this.
Experimental Protocols:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This assay assesses passive diffusion across an artificial lipid membrane.
-
Caco-2 Permeability Assay: This assay uses a monolayer of human intestinal cells to model both passive and active transport across the intestinal barrier.
Troubleshooting & Solutions:
-
Linker Modification: The linker connecting the hemagglutinin-binding ligand and the E3 ligase ligand plays a crucial role in the overall physicochemical properties of the PROTAC. Modifying the linker can significantly impact permeability.[3]
-
Reduce Flexibility: Replacing flexible polyethylene glycol (PEG) or long alkyl chains with more rigid linkers (e.g., containing cyclic moieties) can sometimes improve permeability by promoting a more compact, "chameleonic" conformation that shields polar groups.
-
Optimize Length: The length of the linker is critical and should be optimized to balance the formation of a productive ternary complex with favorable permeability properties.
-
-
Prodrug Approach: A prodrug strategy involves chemically modifying the PROTAC to create a more permeable derivative that is converted to the active PROTAC in vivo.[4][7]
Data Presentation:
Table 2: Impact of Linker Composition on the Apparent Permeability (Papp) of a PROTAC in Caco-2 Assay
| PROTAC Variant | Linker Type | Papp (A-B) (10⁻⁶ cm/s) | Efflux Ratio (B-A/A-B) |
| PROTAC-1 | Flexible PEG | 0.5 | 10.2 |
| PROTAC-2 | Rigid Alkyl | 2.1 | 3.5 |
| PROTAC-3 | Phenyl Ring | 3.5 | 2.1 |
Note: Data is hypothetical and for illustrative purposes.
Table 3: Improvement in Oral Bioavailability of a PROTAC Using a Prodrug Strategy
| Compound | Oral Bioavailability (%) |
| Parent PROTAC | < 5% |
| PROTAC Prodrug | 35% |
Note: Data is hypothetical and for illustrative purposes.
Problem 3: Suspected High First-Pass Metabolism or Efflux
Question: Even with improved solubility and permeability, the in vivo bioavailability of my PROTAC is still low. What could be the reason and how can I investigate it?
Answer:
If solubility and permeability are addressed, low in vivo bioavailability may be due to high first-pass metabolism or active efflux by transporters in the intestine.
Experimental Protocols:
-
In Vivo Pharmacokinetic (PK) Study in Mice: This is the definitive experiment to determine the oral bioavailability and other pharmacokinetic parameters of your PROTAC.
Troubleshooting & Solutions:
-
Choice of E3 Ligase Ligand: The E3 ligase ligand can influence the metabolic stability and transporter interactions of the PROTAC. While this compound is oleanolic acid-based, exploring alternative E3 ligase ligands (e.g., for VHL or CRBN) could be a long-term strategy if metabolism is a major issue. Different E3 ligases have varying tissue expression and can impact the overall properties of the PROTAC.
Data Presentation:
Table 4: Comparative Pharmacokinetic Parameters of PROTACs with Different E3 Ligase Ligands in Mice
| PROTAC | E3 Ligase Ligand | Oral Bioavailability (%) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| PROTAC-A | Ligand for CRBN | 25 | 350 | 2 | 1500 |
| PROTAC-B | Ligand for VHL | 10 | 120 | 1 | 600 |
Note: Data is hypothetical and for illustrative purposes.
Detailed Experimental Protocols
Shake-Flask Method for Thermodynamic Solubility
-
Preparation of Saturated Solution: Add an excess amount of the solid this compound to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a glass vial.
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Solid: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.
-
Quantification: Accurately dilute the clear supernatant with a suitable solvent (e.g., acetonitrile/water) and determine the concentration of the PROTAC using a validated analytical method, such as high-performance liquid chromatography with ultraviolet detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).
-
Calculation: The measured concentration represents the thermodynamic solubility of the compound.
Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow them to differentiate and form a confluent monolayer with well-developed tight junctions.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the cell monolayer to ensure its integrity. Only use monolayers with TEER values above a pre-determined threshold.
-
Dosing:
-
Apical to Basolateral (A-B) Permeability: Add the this compound solution (in transport buffer, e.g., Hanks' Balanced Salt Solution) to the apical (upper) chamber.
-
Basolateral to Apical (B-A) Permeability: Add the PROTAC solution to the basolateral (lower) chamber to assess active efflux.
-
-
Sampling: At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber (basolateral for A-B, apical for B-A) and replace with fresh transport buffer.
-
Quantification: Analyze the concentration of the PROTAC in the collected samples using LC-MS/MS.
-
Calculation of Apparent Permeability (Papp): Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
-
Calculation of Efflux Ratio: Efflux Ratio = Papp (B-A) / Papp (A-B) An efflux ratio significantly greater than 2 suggests the involvement of active efflux transporters.
Troubleshooting for Low Recovery in Caco-2 Assay: For lipophilic compounds like many PROTACs, low recovery can be an issue due to non-specific binding to the plasticware. To mitigate this, consider adding a low concentration of bovine serum albumin (BSA) (e.g., 1%) to the basolateral chamber or using low-binding plates.[8][9][10]
In Vivo Pharmacokinetic Study in Mice
-
Animal Acclimatization: Acclimate male C57BL/6 mice for at least one week before the study.
-
Dosing:
-
Oral (PO) Administration: Administer this compound (formulated in a suitable vehicle, e.g., 0.5% methylcellulose) to a group of mice via oral gavage at a specific dose (e.g., 10 mg/kg).
-
Intravenous (IV) Administration: Administer the PROTAC (in a solubilizing vehicle) to another group of mice via tail vein injection at a lower dose (e.g., 1 mg/kg).
-
-
Blood Sampling: At various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples (e.g., via saphenous vein or cardiac puncture at terminal time point) into tubes containing an anticoagulant (e.g., EDTA).[11][12][13]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Extract the PROTAC from the plasma samples and quantify its concentration using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Half-life (t1/2)
-
Oral bioavailability (F%) = (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100
-
Visualizations
Caption: Mechanism of Action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. OPEN INNOVATION PLATFORM - Beyond the Rule of Five: Scouting for Novel Formulation Approaches to Enable the Subcutaneous Application of Molecules With Poor Drug-Like Properties in Preclinical Research – Facilitated Through opnMe.com [drug-dev.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. How to Improve PROTACs' Oral Bioavailability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 8. researchgate.net [researchgate.net]
- 9. Improving Caco-2 cell permeability assay using phospholipid covered silica beads [diva-portal.org]
- 10. enamine.net [enamine.net]
- 11. Improved pharmacokinetic and bioavailability support of drug discovery using serial blood sampling in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fda.gov [fda.gov]
- 13. journals.library.ualberta.ca [journals.library.ualberta.ca]
Technical Support Center: Linker Optimization for Hemagglutinin PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing linkers for Hemagglutinin (HA) Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My HA PROTAC shows poor degradation of Hemagglutinin. What are the likely causes related to the linker?
A1: Poor degradation efficiency is a common issue in PROTAC development and can often be attributed to a suboptimal linker. Here are several potential linker-related causes:
-
Incorrect Linker Length: The length of the linker is critical for the formation of a stable and productive ternary complex between Hemagglutinin, the PROTAC, and the E3 ligase.[][2][3][4][5]
-
Too short: A short linker may cause steric hindrance, preventing the simultaneous binding of the PROTAC to both HA and the E3 ligase.[][6]
-
Too long: An excessively long linker might lead to an unstable or non-productive ternary complex, where the ubiquitin cannot be efficiently transferred to the target protein.[][2]
-
-
Inappropriate Linker Composition: The chemical nature of the linker influences the PROTAC's physicochemical properties.[7][8]
-
High Hydrophobicity: Linkers composed primarily of alkyl chains can decrease the PROTAC's solubility, leading to poor cellular permeability and bioavailability.[8]
-
Excessive Rigidity or Flexibility: A highly rigid linker may not allow for the necessary conformational adjustments to form a stable ternary complex, while a very flexible linker could have a high entropic penalty upon binding.[2][7]
-
-
Suboptimal Attachment Points: The points at which the linker is connected to the HA binder and the E3 ligase ligand are crucial. An incorrect exit vector can orient the two proteins in a way that is not conducive to ubiquitination.[6][7]
Troubleshooting Steps:
-
Synthesize a Linker Length Series: Prepare a series of PROTACs with varying linker lengths (e.g., by adding or removing PEG units or alkyl chain carbons) to empirically determine the optimal length.[3][4][5]
-
Modify Linker Composition:
-
Explore Different Attachment Points: If the structures of your HA binder and E3 ligase ligand allow, synthesize PROTACs with the linker attached at different solvent-exposed positions.[6]
Q2: I'm observing significant off-target effects with my HA PROTAC. Can the linker be the cause?
A2: Yes, the linker can contribute to off-target effects. While the primary drivers of specificity are the warhead (HA binder) and the E3 ligase ligand, the linker can influence the overall properties of the PROTAC in ways that lead to off-target activity.[10]
-
Increased Lipophilicity: Highly lipophilic linkers can lead to non-specific binding to other cellular proteins and membranes.
-
PROTAC Conformation: The linker dictates the three-dimensional shape of the PROTAC, which could inadvertently present the E3 ligase ligand or the warhead in a way that promotes binding to unintended proteins.
Troubleshooting Steps:
-
Reduce Lipophilicity: Incorporate more polar functional groups into the linker to decrease its lipophilicity.
-
Alter Linker Structure: Systematically change the linker composition (e.g., from alkyl to PEG) to alter the PROTAC's conformational preferences.
-
Re-engineer the Exit Vector: Changing the attachment point of the linker can dramatically alter the presentation of the PROTAC and potentially reduce off-target binding.[10]
Q3: My HA PROTAC has poor cell permeability and/or solubility. How can I optimize the linker to address this?
A3: Poor permeability and solubility are common challenges for PROTACs due to their high molecular weight.[11][12][13] The linker is a key component that can be modified to improve these properties.[9]
-
Physicochemical Properties: The linker significantly contributes to the overall topological polar surface area (TPSA) and lipophilicity (LogP) of the PROTAC.
Troubleshooting Steps:
-
Enhance Solubility:
-
Improve Permeability:
-
While seemingly counterintuitive, reducing the number of hydrogen bond donors and acceptors in the linker can sometimes improve permeability.[14][15]
-
Replacing a flexible PEG linker with a more rigid 1,4-disubstituted phenyl ring has been shown to enhance cellular permeability.[12]
-
Amide-to-ester substitutions within the linker can be a strategy to improve permeability, though ester stability should be considered.[14][15]
-
The formation of intramolecular hydrogen bonds can help the PROTAC adopt a more compact, "chameleon-like" conformation with a smaller polar surface area, which can improve membrane passage.[11][12]
-
Q4: How do I know if my HA PROTAC is forming a ternary complex with Hemagglutinin and the E3 ligase?
A4: Several biophysical and cellular assays can be used to confirm the formation of the ternary complex. The stability and cooperativity of this complex are often correlated with degradation efficiency.
Recommended Assays:
-
Co-Immunoprecipitation (Co-IP): This can be performed in cells to pull down the target protein (HA) and blot for the presence of the E3 ligase, or vice versa. An increased association in the presence of the PROTAC indicates ternary complex formation.[16]
-
Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI): These techniques can provide quantitative data on the binding kinetics and affinity of the PROTAC to both proteins, as well as the formation of the ternary complex in a purified system.[][18]
-
Isothermal Titration Calorimetry (ITC): ITC can measure the thermodynamic parameters of binding, providing insights into the cooperativity of ternary complex formation.[16][18][19]
-
NanoBRET/FRET Assays: These cell-based assays can monitor the proximity of HA and the E3 ligase in live cells upon addition of the PROTAC.[16][]
Data Presentation
Table 1: Physicochemical Properties and Degradation Efficacy of an Exemplary HA PROTAC (V3) and Hypothetical Analogs
| PROTAC ID | Linker Composition | Linker Length (atoms) | E3 Ligase Ligand | DC50 (µM) for HA Degradation | Cell Permeability (Papp, 10⁻⁶ cm/s) | Aqueous Solubility (µM) |
| V3 (Published) | PEG-based | ~15 | VHL | 1.44[20][21][22] | 0.5 | 15 |
| Hypothetical-1 | Alkyl Chain | 12 | VHL | > 10 | 0.2 | < 5 |
| Hypothetical-2 | PEG-based | 10 | VHL | 5.2 | 0.8 | 25 |
| Hypothetical-3 | PEG-based | 20 | VHL | 8.9 | 0.4 | 18 |
| Hypothetical-4 | Phenyl-piperazine | ~16 | VHL | 0.9 | 1.5 | 30 |
| Hypothetical-5 | PEG-based | ~15 | CRBN | 2.5 | 0.6 | 20 |
Note: Data for Hypothetical-1 to 5 are illustrative examples based on general principles of PROTAC linker optimization to demonstrate structure-activity relationships.
Experimental Protocols
Protocol 1: Western Blot for HA Degradation
-
Cell Culture: Plate cells expressing Hemagglutinin (e.g., influenza virus-infected cells or cells transfected with an HA expression vector) in 6-well plates and grow to 70-80% confluency.
-
PROTAC Treatment: Treat the cells with a serial dilution of the HA PROTAC (e.g., 0.01, 0.1, 1, 10, 100 µM) or DMSO as a vehicle control. Incubate for the desired time period (e.g., 12, 24, 48 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize the total protein amount for each sample and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Immunoblotting: Transfer the separated proteins to a PVDF membrane. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for Hemagglutinin overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis is used to quantify the band intensities. The level of HA is normalized to the loading control. The DC50 value (the concentration at which 50% degradation is observed) can then be calculated.
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
-
Cell Culture and Treatment: Grow and treat cells with the HA PROTAC or DMSO control as described in Protocol 1. A positive control PROTAC known to form a ternary complex is recommended.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) to preserve protein-protein interactions.
-
Immunoprecipitation:
-
Pre-clear the lysates with Protein A/G agarose beads.
-
Incubate the pre-cleared lysate with an antibody against Hemagglutinin (or the E3 ligase) overnight at 4°C.
-
Add Protein A/G beads to pull down the antibody-protein complexes.
-
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binders.
-
Elution and Analysis: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluates by Western blot, probing for the E3 ligase (if HA was pulled down) and HA to confirm successful immunoprecipitation. An increased amount of the co-immunoprecipitated protein in the PROTAC-treated sample compared to the control indicates ternary complex formation.
Visualizations
Caption: A flowchart illustrating the iterative workflow for optimizing the linker of a Hemagglutinin PROTAC.
Caption: The mechanism of action for a Hemagglutinin PROTAC, leading to targeted protein degradation.
References
- 2. Untitled Document [arxiv.org]
- 3. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. scispace.com [scispace.com]
- 16. tandfonline.com [tandfonline.com]
- 18. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 19. Ternary complex formation - Profacgen [profacgen.com]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. medchemexpress.com [medchemexpress.com]
Technical Support Center: Navigating Inconsistent Results in Degradation Assays
Welcome to the technical support center for degradation assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to inconsistent experimental outcomes.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving variability in your degradation assays.
Issue: High Variability Between Replicates
High variability between technical or biological replicates is a frequent challenge. This can manifest as large error bars in quantitative assays or inconsistent band intensities in Western blots.
Possible Causes and Solutions:
| Cause | Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette and verify cell counts for each experiment. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of multi-well plates, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. |
| Variable Compound Addition | Ensure compounds are thoroughly mixed and added consistently across all wells. For manual additions, randomize the order of plate additions to minimize systematic error. |
| Inconsistent Lysis/Harvesting | Standardize the lysis procedure. Ensure complete cell lysis and consistent scraping or harvesting techniques for each sample. |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure proper mixing of reagents before use. |
Troubleshooting Workflow:
Troubleshooting workflow for high replicate variability.
Issue: No or Weak Degradation Observed
Failure to observe the expected degradation of the protein of interest (POI) can be due to a variety of factors, from the compound itself to the biological system.
Possible Causes and Solutions:
| Cause | Solution |
| Compound Inactivity | Confirm the identity and purity of your degrader molecule. Synthesize a fresh batch if necessary. |
| Poor Cell Permeability | Perform cell permeability assays (e.g., PAMPA, Caco-2) to ensure the compound can enter the cells.[1][2][3] |
| Lack of Target Engagement | Verify that the degrader binds to the POI and the E3 ligase using assays like Fluorescence Polarization (FP), Surface Plasmon Resonance (SPR), or Cellular Thermal Shift Assay (CETSA).[1][2][3] |
| Inefficient Ternary Complex Formation | Use proximity-based assays such as TR-FRET or co-immunoprecipitation (Co-IP) to confirm the formation of the POI-degrader-E3 ligase complex.[4][5] |
| Incorrect Timepoint or Concentration | Perform a time-course (e.g., 4, 8, 12, 24 hours) and a dose-response experiment to identify the optimal conditions for degradation.[1][2] Longer time points might reveal slow degradation but also risk off-target effects.[1][2] |
| "Hook Effect" at High Concentrations | Test a broad range of concentrations, as high concentrations of bifunctional degraders can sometimes inhibit degradation by favoring binary complex formation over the productive ternary complex.[2][6] |
| Low E3 Ligase Expression | Confirm the expression of the recruited E3 ligase in your cell line via Western blot or qPCR. |
| Rapid Protein Synthesis | The rate of new protein synthesis might be counteracting the degradation. Co-treat with a translation inhibitor like cycloheximide (CHX) to measure the degradation rate independently of synthesis.[7] |
Experimental Workflow for a New Degrader:
Workflow for validating a novel protein degrader.
Frequently Asked Questions (FAQs)
Q1: My Western blot results are inconsistent. What are the most common causes?
A1: Inconsistent Western blot results often stem from a few key areas:
-
Protein Transfer: Ensure complete and even transfer by checking your transfer buffer, membrane type, and transfer time. A post-transfer stain of the gel (e.g., with Coomassie) can verify transfer efficiency.
-
Antibody Performance: Use a validated antibody at its optimal dilution. Antibody performance can degrade with repeated freeze-thaw cycles. Aliquot your antibodies upon receipt.
-
Loading Controls: Ensure your loading control is stable under your experimental conditions and is in the linear range of detection.
-
Quantification: Use a robust method for band densitometry. Ensure the background is subtracted consistently and that none of the bands are saturated.
Q2: How do I select the right time points for my degradation assay?
A2: The optimal time point depends on the degradation kinetics of your specific POI and degrader. It is recommended to perform an initial time-course experiment. Many studies use both a short (4-8 hours) and a long (12-24 hours) time point for initial screening.[1][2] Shorter time points are less likely to show secondary, off-target effects, while longer time points can capture slower degradation events.[1][2]
Q3: What are essential controls for a degradation experiment?
A3: Every degradation experiment should include the following controls:
-
Vehicle Control (e.g., DMSO): Establishes the baseline protein level in the absence of the degrader.
-
Negative Control Compound: An inactive analogue of your degrader (e.g., with a modification to the E3 ligase or target binding warhead) is crucial to demonstrate that degradation is dependent on the formation of the ternary complex.[1][2]
-
Proteasome Inhibitor Control: Pre-treatment with a proteasome inhibitor (e.g., MG132, Carfilzomib) should "rescue" the protein from degradation, confirming that the observed protein loss is via the proteasome pathway.[2]
-
E3 Ligase Knockout/Knockdown: Genetically ablating the E3 ligase that your degrader recruits should prevent degradation of the target protein.[1]
Q4: How can I be sure the protein loss is due to degradation and not just inhibition of transcription or translation?
A4: This is a critical question. To specifically measure protein degradation, a cycloheximide (CHX) chase experiment can be performed.[7] In this assay, CHX is added to block new protein synthesis. The decay of the existing protein pool is then monitored over time after adding your degrader. This allows you to determine the protein's half-life and how your compound affects it, independent of synthesis.[7]
Q5: What is the "hook effect" and how do I avoid it?
A5: The "hook effect" is observed with bifunctional degraders like PROTACs when, at very high concentrations, the degrader paradoxically loses its efficacy.[2][6] This is because the high concentration of the degrader favors the formation of separate binary complexes (PROTAC-Target and PROTAC-E3 ligase) rather than the productive ternary complex (Target-PROTAC-E3 ligase) required for degradation. To avoid this, it is essential to test a wide, full dose-response curve for your compound to identify the optimal concentration range and the point at which the hook effect begins.[2]
Key Experimental Protocols
Protocol 1: Western Blot for Protein Degradation
-
Cell Treatment: Seed cells in 6-well or 12-well plates. Allow them to adhere overnight. Treat with your degrader compound at various concentrations and for different durations. Include vehicle and other necessary controls.
-
Cell Lysis: Aspirate the media and wash cells once with ice-cold PBS. Add ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein Quantification: Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Determine the protein concentration of the supernatant using a standard assay (e.g., BCA assay).
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Run the gel and then transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST). Incubate with a primary antibody specific to your POI overnight at 4°C. Wash the membrane, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Wash the membrane again. Add an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the POI signal to a loading control (e.g., GAPDH, β-actin).
Protocol 2: Cycloheximide (CHX) Chase Assay
-
Cell Seeding: Seed cells in a multi-well plate format suitable for your chosen endpoint (e.g., 12-well for Western blot, 96-well for reporter assays).
-
Pre-treatment: Treat all wells (except a "time zero" control) with CHX at a pre-determined optimal concentration (e.g., 10-100 µg/mL) to inhibit protein synthesis.
-
Compound Addition: Immediately after adding CHX, add your degrader compound to the treatment groups and vehicle to the control groups.
-
Time Course: Harvest cells at various time points after compound addition (e.g., 0, 2, 4, 6, 8 hours). The 0-hour time point represents the initial amount of protein before degradation begins.
-
Analysis: Analyze the remaining protein levels at each time point using Western blot or another quantitative method.
-
Half-life Calculation: Plot the natural logarithm of the normalized protein levels against time. The slope of the resulting line can be used to calculate the degradation rate constant (k) and the protein half-life (t₁/₂ = 0.693/k).[7]
Data Presentation
Quantitative data from degradation assays should be presented clearly to allow for easy comparison.
Table 1: Example Dose-Response Data for Degrader X
| Concentration (nM) | % Degradation (Mean) | Standard Deviation |
| 0.1 | 5.2 | 2.1 |
| 1 | 25.8 | 4.5 |
| 10 | 78.3 | 6.2 |
| 100 | 92.1 | 3.1 |
| 1000 | 85.4 (Hook Effect) | 5.5 |
Summary of Key Parameters:
-
DC₅₀ (Half-maximal degradation concentration): 4.5 nM
-
Dₘₐₓ (Maximum degradation): 92.1%
References
- 1. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. Protein Degrader In Vitro Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 4. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Quantitative Cell-based Protein Degradation Assays to Identify and Classify Drugs That Target the Ubiquitin-Proteasome System - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Development of PROTACs for Viral Targets
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on Proteolysis Targeting Chimeras (PROTACs) against viral pathogens.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using PROTACs for antiviral therapy compared to traditional small-molecule inhibitors?
A1: PROTACs offer several key advantages over conventional antiviral agents. Unlike inhibitors that function stoichiometrically and require high target affinity and occupancy, PROTACs act catalytically.[1][2] A single PROTAC molecule can induce the degradation of multiple target protein molecules, potentially leading to greater efficacy at lower doses.[1][3] This approach can target viral proteins previously considered "undruggable" that lack well-defined active sites.[3][4] Furthermore, by eliminating the target protein entirely rather than just inhibiting it, PROTACs may reduce the likelihood of developing drug resistance, a significant challenge with many existing antiviral therapies.[3][5][6][7]
Q2: What are the most significant challenges encountered when developing PROTACs for viral targets?
A2: Developing antiviral PROTACs presents several unique challenges. Key hurdles include the high mutation rate of viruses, which can alter the target protein and disrupt PROTAC binding, and the limited number of available ligands for specific viral proteins.[8] Other significant challenges include:
-
Poor Pharmacokinetics: PROTACs are often large molecules with poor membrane permeability and bioavailability, making effective delivery to infected tissues difficult.[3][5]
-
Limited E3 Ligase Toolbox: Most current PROTACs recruit a small number of E3 ligases (primarily CRBN and VHL), but the expression of these ligases can vary significantly between different cell types and tissues, impacting efficacy.[9]
-
Complex Biology: A deep understanding of the specific virus's life cycle and the subcellular localization of both the viral target and the host E3 ligase is crucial for rational design.
-
Off-Target Effects: Unintended degradation of host proteins can lead to toxicity.[1][3]
Q3: Should I design a PROTAC to target the viral protein directly or a host factor essential for viral replication?
A3: Both strategies have distinct advantages and are being actively pursued.
-
Targeting Viral Proteins: This approach offers high specificity for the pathogen, potentially minimizing side effects on the host. It is a direct way to combat the virus. However, the high mutation rate of viral proteins can lead to resistance.[6]
-
Targeting Host Factors: Viruses rely on host cell machinery to replicate. Targeting an essential host protein can create a broad-spectrum antiviral effective against multiple viruses or variants that depend on the same pathway.[6][10] This strategy may also be less susceptible to viral mutations. The main challenge is the potential for on-target toxicity due to the degradation of a necessary host protein.[6]
Q4: Can PROTACs be used to overcome existing antiviral drug resistance?
A4: Yes, this is one of the most promising applications of antiviral PROTACs. Resistance to traditional inhibitors often arises from mutations in the drug's binding site that reduce affinity. Since PROTACs do not require high-affinity binding to induce degradation, they can often remain effective against these mutated proteins. For example, PROTACs have demonstrated effectiveness against telaprevir-resistant HCV strains and oseltamivir-resistant influenza strains.[5][7]
Troubleshooting Guides
Q5: I see antiviral activity in my assay, but I am unable to confirm if it's due to target protein degradation or inhibitory activity from the warhead. How can I distinguish between these two mechanisms?
A5: This is a critical validation step. It's essential to differentiate between the intended degradation mechanism and the inhibitory effect of the PROTAC's warhead.[4]
-
Solution 1: Use a Proteasome Inhibitor Control. Pre-treat your infected cells with a proteasome inhibitor (e.g., MG132 or bortezomib) before adding your PROTAC. If the antiviral effect is lost in the presence of the proteasome inhibitor, it confirms that the activity is dependent on proteasomal degradation. If the antiviral effect persists, it is likely due to simple inhibition by the warhead.
-
Solution 2: Synthesize a Non-degrading Control PROTAC. Create a control molecule where the E3 ligase ligand is chemically modified to prevent it from binding to the E3 ligase (e.g., a methylated pomalidomide for a CRBN-recruiting PROTAC). This control molecule should still bind the viral target. If this control PROTAC still shows antiviral activity, the effect is likely due to inhibition. If the activity is lost, it supports a degradation-dependent mechanism.
-
Solution 3: Correlate Degradation with Antiviral Activity. Perform a dose-response experiment and measure both the level of target protein degradation (via Western Blot or targeted mass spectrometry) and the reduction in viral replication. A strong correlation between the protein degradation concentration (DC50) and the antiviral effective concentration (EC50) provides evidence for a degradation-driven mechanism.
Q6: My PROTAC is not causing degradation of the target viral protein. What are the common reasons for failure?
A6: A lack of degradation can stem from several issues in the PROTAC design and experimental setup. The primary requirement for degradation is the formation of a stable and productive ternary complex between the viral protein, the PROTAC, and the E3 ligase.[4][11]
-
Problem: Ineffective Ternary Complex Formation.
-
Troubleshooting: The linker length and attachment points are critical for allowing the two proteins to come together productively.[11] Synthesize a small library of PROTACs with varying linker lengths and compositions to optimize the geometry of the ternary complex. Also, consider that strong binary affinity is not always predictive of successful degradation; cooperative interactions within the ternary complex are key.[11]
-
-
Problem: Low E3 Ligase Expression.
-
Troubleshooting: The chosen E3 ligase (e.g., CRBN or VHL) may not be sufficiently expressed in your experimental cell line. Verify the expression level of the E3 ligase using Western Blot or qPCR. If expression is low, switch to a cell line with higher endogenous expression or consider overexpressing the E3 ligase.
-
-
Problem: Subcellular Mislocalization.
-
Troubleshooting: The viral target protein and the host E3 ligase must be in the same subcellular compartment for the PROTAC to work. For example, most E3 ligases are cytosolic.[12] If your viral target is sequestered within a viral replication complex or membrane-bound compartment, it may be inaccessible. Use immunofluorescence or cell fractionation to confirm the co-localization of the target and the E3 ligase.
-
-
Problem: Inefficient Ubiquitination.
-
Troubleshooting: Even if a ternary complex forms, degradation will not occur if there are no accessible lysine residues on the surface of the target protein for ubiquitination.[4] Use structural modeling software to identify surface-exposed lysines on your target protein. If none are in a favorable position relative to the E3 ligase in the predicted ternary complex, a different E3 ligase or PROTAC geometry may be needed.
-
Q7: I am observing a "hook effect," where degradation is potent at lower PROTAC concentrations but decreases as the concentration increases. Why does this occur?
A7: The hook effect is a known phenomenon in PROTAC research.[13] It occurs at high concentrations when the PROTAC molecule is in excess, leading to the formation of separate binary complexes (PROTAC-Target and PROTAC-E3 Ligase) instead of the productive ternary complex (Target-PROTAC-E3 Ligase).[4] These binary complexes compete with and prevent the formation of the ternary complex, thus reducing degradation efficiency.
-
Solution: This is generally not a major therapeutic concern, as the effect typically occurs at concentrations well above the optimal effective dose. The key is to perform a full dose-response curve to identify the optimal concentration window for maximal degradation (the "valley" of the curve) and use concentrations within that range for your experiments.
Data Presentation
Table 1: Examples of PROTACs Developed for Viral Targets
| Virus | Protein Target (POI) | Warhead (POI Ligand) | E3 Ligase Recruited | Efficacy Metric | Reference |
| Hepatitis C Virus (HCV) | NS3/4A Protease | Telaprevir derivative | CRBN | Antiviral efficacy at 10–40 µM | [4][7] |
| Hepatitis B Virus (HBV) | X Protein (HBx) | Peptide ligand | VHL | Degradation of HBx in hepatocytes | [6] |
| Influenza A Virus (IAV) | Hemagglutinin (HA) | Oleanolic Acid (OA) | VHL | DC50 of 0.49 μM for HA | [6] |
| Influenza A Virus (IAV) | PA Subunit | Asperphenalenone E | TRIM25 | EC50 of 0.28 μM | [5][7] |
| SARS-CoV-2 | Main Protease (Mpro) | Nirmatrelvir derivative | CRBN | Potent antiviral activity | [14] |
| SARS-CoV-2 | Main Protease (Mpro) | Indomethacin | VHL | EC50 of 890 nM | [6] |
| Dengue Virus (DENV) | Envelope (E) protein | Small molecule | Not specified | Broad-spectrum activity | [1][3] |
Experimental Protocols
Protocol 1: Western Blot Analysis of Viral Protein Degradation
This protocol outlines the fundamental assay to quantify the reduction of a target viral protein in response to PROTAC treatment.
-
Cell Seeding and Infection: Seed host cells (e.g., A549, Huh7) in 6-well or 12-well plates to achieve 70-80% confluency. Infect cells with the virus at a predetermined multiplicity of infection (MOI) and incubate for the required time to allow for target protein expression.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in fresh cell culture media. Remove the virus-containing media and add the PROTAC solutions to the cells. Include a vehicle control (e.g., DMSO) and a positive control if available. Incubate for a specific time course (e.g., 4, 8, 12, 24 hours).
-
Cell Lysis: Aspirate the media and wash the cells once with cold 1X PBS. Add 100-200 µL of RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube. Quantify the protein concentration using a BCA or Bradford assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody specific to the viral target protein overnight at 4°C.
-
Include a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane 3 times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
-
Detection and Analysis: Apply an ECL substrate and visualize the protein bands using a chemiluminescence imager. Quantify the band intensity using software like ImageJ. Normalize the target protein band intensity to the loading control and then to the vehicle control to determine the percentage of remaining protein.
Protocol 2: Proteasome-Dependent Degradation Confirmation
This protocol is a crucial control experiment to verify that the observed protein loss is mediated by the ubiquitin-proteasome system.
-
Cell Seeding and Infection: Follow Step 1 from Protocol 1.
-
Inhibitor Pre-treatment: One to two hours before PROTAC treatment, add a proteasome inhibitor (e.g., 10 µM MG132) or a vehicle control (DMSO) to the appropriate wells.
-
PROTAC Co-treatment: Add the PROTAC at a concentration known to cause significant degradation (e.g., its DC75 or DC90) to the wells, including those pre-treated with the proteasome inhibitor.
-
Incubation and Lysis: Incubate for the optimal degradation time determined previously. Proceed with cell lysis and protein quantification as described in Protocol 1 (Steps 3-4).
-
Western Blot Analysis: Perform Western blotting as outlined in Protocol 1 (Steps 5-8).
-
Data Interpretation: Compare the levels of the target viral protein in four conditions:
-
Vehicle only
-
PROTAC only
-
MG132 + PROTAC
-
MG132 only A successful result will show significant degradation in the "PROTAC only" lane, while the protein level in the "MG132 + PROTAC" lane will be restored to a level similar to the vehicle control. This "rescue" of the protein confirms that its degradation is proteasome-dependent.
-
Visualizations
Caption: General mechanism of action for an antiviral PROTAC.
Caption: Experimental workflow for antiviral PROTAC validation.
Caption: Troubleshooting logic for lack of target degradation.
References
- 1. Recent Advances in PROTAC-Based Antiviral Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROteolysis TArgeting Chimeras (PROTACs) and beyond: targeted degradation as a new path to fight microbial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. scienceopen.com [scienceopen.com]
- 5. PROTAC-Based Antivirals for Respiratory Viruses: A Novel Approach for Targeted Therapy and Vaccine Development [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. PROTACs in Antivirals: Current Advancements and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiviral PROTACs: Opportunity borne with challenge [agris.fao.org]
- 9. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tevelthuislab.scholar.princeton.edu [tevelthuislab.scholar.princeton.edu]
- 11. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeted Protein Degradation as an Antiviral Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 14. pubs.acs.org [pubs.acs.org]
strategies to enhance PROTAC Hemagglutinin Degrader-1 efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PROTAC Hemagglutinin Degrader-1.
Troubleshooting Guide
This guide addresses common issues that may be encountered during experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Degradation Efficacy | Suboptimal PROTAC concentration (Hook Effect).[1] | Perform a dose-response experiment to determine the optimal concentration. The "hook effect" can occur at high concentrations where binary complexes of PROTAC with either the target or the E3 ligase dominate over the productive ternary complex.[1] |
| Poor cell permeability.[2][3][4] | Optimize cell culture conditions and consider using permeability enhancers if compatible with the experimental setup. PROTACs, due to their larger size, can have limited cell permeability.[2][3][4] | |
| Low expression of the recruited E3 ligase in the cell line. | Confirm the expression level of the E3 ligase (e.g., VHL or CRBN) in your cell model using Western blot or qPCR.[3][5] | |
| Viral mutation affecting the PROTAC binding site on hemagglutinin. | Sequence the hemagglutinin gene of the influenza strain to check for mutations that might alter the binding pocket of the degrader. | |
| High Cellular Toxicity | Off-target effects of the PROTAC.[2] | Perform a proteomics study to identify off-target proteins being degraded. Consider using a lower concentration of the PROTAC or testing it in different cell lines. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding the tolerance level of the cells (typically <0.5%). | |
| Inconsistent Results | Variability in viral infection efficiency. | Standardize the multiplicity of infection (MOI) and incubation time for viral infection across all experiments. |
| Inconsistent PROTAC preparation. | Prepare fresh stock solutions of the PROTAC and ensure proper storage to avoid degradation. | |
| Difficulty in Detecting Hemagglutinin Degradation | Insufficient antibody quality for Western blot. | Validate the primary antibody for hemagglutinin to ensure it is specific and provides a strong signal. |
| Low levels of hemagglutinin expression. | Optimize the viral infection protocol to ensure sufficient expression of hemagglutinin for detection. |
Frequently Asked Questions (FAQs)
A list of common questions regarding the use of this compound.
1. What is the mechanism of action of this compound?
This compound is a heterobifunctional molecule that consists of a ligand that binds to the influenza hemagglutinin (HA) protein, a linker, and a ligand that recruits an E3 ubiquitin ligase (such as VHL or CRBN).[3][6] By bringing the HA protein and the E3 ligase into close proximity, it facilitates the ubiquitination of HA, marking it for degradation by the cell's proteasome.[5][6]
2. What is the reported efficacy of this compound?
This compound (also referred to as Compound V3 in some literature) has a median degradation concentration (DC50) of 1.44 μM for the degradation of influenza hemagglutinin.[][8][9]
3. How can I overcome potential resistance to this compound?
Viral drug resistance is a significant challenge due to the high mutation rate of viruses like influenza.[3] Resistance to a PROTAC could arise from mutations in the hemagglutinin protein that prevent the PROTAC from binding. One strategy to overcome this is to use the PROTAC in combination with other antiviral agents that have different mechanisms of action.[5]
4. What are the key experimental controls to include when using this PROTAC?
-
Negative Control: A vehicle control (e.g., DMSO) to assess the baseline level of hemagglutinin.
-
Inactive Epimer Control: If available, an inactive epimer of the PROTAC that does not bind to the E3 ligase can be used to control for off-target effects not related to proteasomal degradation.
-
Proteasome Inhibitor Control: Co-treatment with a proteasome inhibitor (e.g., MG132) should rescue the degradation of hemagglutinin, confirming that the degradation is proteasome-dependent.
5. How can I assess the cellular uptake of this compound?
Assessing cellular permeability can be challenging for PROTACs.[2][3][4] Indirect methods include measuring the extent of target degradation at different time points. More direct methods involve using tagged versions of the PROTAC (e.g., fluorescently labeled) and visualizing its uptake via microscopy, or using mass spectrometry to quantify the intracellular concentration of the PROTAC.
Experimental Protocols
Detailed methodologies for key experiments to evaluate the efficacy of this compound.
Western Blot for Hemagglutinin Degradation
-
Cell Culture and Infection: Plate cells (e.g., MDCK) and allow them to adhere. Infect the cells with the desired influenza A virus strain at a predetermined multiplicity of infection (MOI) for a set period to allow for hemagglutinin expression.
-
PROTAC Treatment: Treat the infected cells with varying concentrations of this compound (and controls) for the desired duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody specific for influenza hemagglutinin overnight at 4°C. Wash the membrane and incubate with a secondary HRP-conjugated antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities to determine the extent of degradation.
Ternary Complex Formation Assay (Co-Immunoprecipitation)
-
Cell Treatment and Lysis: Treat virus-infected cells with this compound. Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN) or hemagglutinin, along with protein A/G magnetic beads, overnight at 4°C.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution and Western Blot: Elute the protein complexes from the beads and analyze the presence of hemagglutinin and the E3 ligase by Western blotting as described above. An increased association between hemagglutinin and the E3 ligase in the presence of the PROTAC indicates ternary complex formation.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. tandfonline.com [tandfonline.com]
- 2. Antiviral PROTACs: Opportunity borne with challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in the molecular design and applications of proteolysis targeting chimera-based multi-specific antiviral modality – ScienceOpen [scienceopen.com]
- 5. PROTAC Technology: A New Application In Influenza Vaccines | Biopharma PEG [biochempeg.com]
- 6. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Refining Experimental Conditions for Hyaluronan Degradation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and refining hyaluronan (HA) degradation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymes responsible for HA degradation in biological systems?
A1: The primary enzymes responsible for HA degradation are hyaluronidases (HYALs). In humans, there are six hyaluronidase-like genes. HYAL1 and HYAL2 are the most significant for HA catabolism in somatic tissues.[1][2] PH20, another important hyaluronidase, is predominantly found in sperm and functions at a neutral pH.[1][3] Additionally, other proteins like Transmembrane Protein 2 (TMEM2) and Cell Migration Inducing Hyaluronan Binding Protein (CEMIP) are involved in HA degradation.[1]
Q2: What is the optimal pH for hyaluronidase activity?
A2: The optimal pH for hyaluronidase activity varies depending on the specific enzyme. HYAL1 is an acid-active lysosomal enzyme with an optimal pH of 3.5.[1] HYAL2 is also acid-active, with an optimal pH below 4.0.[1] In contrast, PH20 is active at a neutral pH.[3] TMEM2-mediated degradation occurs at a pH optimum between 6 and 7.[1]
Q3: My hyaluronidase appears to be inactive. What are some possible causes?
A3: Several factors can lead to apparent hyaluronidase inactivity. First, ensure you are using the optimal pH for your specific hyaluronidase (see Q2). Incorrect buffer conditions can significantly impact enzyme activity. Second, check the storage and handling of the enzyme; repeated freeze-thaw cycles can denature the protein.[4] Third, the presence of inhibitors in your sample can interfere with enzymatic activity. Some biological samples, like fetal calf serum, contain potent hyaluronidase inhibitors.[5] Finally, for some hyaluronidases, co-factors may be required for optimal activity. For instance, TMEM2 is a Ca2+-dependent enzyme.[1]
Q4: How can I quantify the degradation of HA in my experiments?
A4: Several methods are available to quantify HA degradation. Agarose gel electrophoresis can be used to analyze changes in the molecular weight of HA.[1][6] For more precise quantification of HA fragments, liquid chromatography with mass spectrometric detection (LC-MS/MS) is a powerful technique.[1] Enzyme-linked immunosorbent assay (ELISA)-like assays offer a sensitive method for measuring HA levels.[5][6][7][8] The Morgan-Elson assay, a colorimetric or fluorimetric method, quantifies the generation of new N-acetyl-D-glucosamine reducing ends produced upon HA cleavage.[3][9][10][11]
Q5: What are the key signaling pathways initiated by HA degradation products?
A5: HA fragments of different molecular weights can trigger distinct signaling pathways by binding to various cell surface receptors.[12][13] High-molecular-weight HA (HMW-HA) is generally considered anti-inflammatory and anti-angiogenic, while low-molecular-weight HA (LMW-HA) fragments can be pro-inflammatory and pro-angiogenic. These fragments often mediate their effects through receptors like CD44, the Receptor for Hyaluronan-Mediated Motility (RHAMM), and Toll-like receptors (TLRs) 2 and 4.[13][14] Activation of these receptors can lead to downstream signaling cascades involving pathways such as those mediated by Src and Erk MAP kinases.[14]
Troubleshooting Guides
Low or No Detectable HA Degradation
| Potential Cause | Troubleshooting Step | Rationale |
| Incorrect pH of reaction buffer | Verify the pH of your buffer and adjust it to the optimal range for your specific hyaluronidase (e.g., pH 3.5-4.0 for HYAL1/HYAL2, neutral pH for PH20).[1][3][15] | Hyaluronidases are highly sensitive to pH, and their activity is maximal within a narrow pH range. |
| Enzyme inactivity | Purchase a new batch of enzyme. Avoid repeated freeze-thaw cycles of the enzyme stock solution by preparing single-use aliquots.[4] | Improper storage and handling can lead to denaturation and loss of enzymatic activity. |
| Presence of inhibitors | If using biological samples, consider a purification step to remove potential inhibitors. Alternatively, perform the assay in a simplified buffer system.[5] | Endogenous inhibitors in complex biological samples can interfere with hyaluronidase activity. |
| Sub-optimal substrate concentration | Perform a substrate concentration curve to determine the optimal concentration for your experimental setup. | Enzyme kinetics are dependent on substrate concentration; too low of a concentration may not yield a detectable signal. |
| Incorrect incubation time or temperature | Optimize incubation time and temperature. Most hyaluronidases have an optimal temperature around 37°C.[15] | Enzymatic reactions are time and temperature-dependent. |
Inconsistent or Variable Results
| Potential Cause | Troubleshooting Step | Rationale |
| Inaccurate pipetting | Calibrate your pipettes regularly. Use filtered pipette tips to avoid cross-contamination. | Precise and accurate pipetting is crucial for reproducible results, especially when dealing with small volumes. |
| Sample heterogeneity | Ensure your samples are well-mixed before aliquoting. For tissue samples, ensure complete homogenization. | Inhomogeneity in samples can lead to variability in the concentration of HA and other components. |
| Plate-to-plate or well-to-well variability in ELISA | Ensure consistent coating of HA on the microplate wells. Wash plates thoroughly but gently to avoid detaching the coated HA.[7] | Uneven coating or washing can lead to significant variability in ELISA-based assays. |
| Fluctuations in baseline fluorescence/absorbance | For assays involving HA fillers, minor fluctuations can be caused by changes in the shape of the filler. Monitor control wells closely.[16] | The physical properties of the substrate can sometimes influence the readout. |
Experimental Protocols
Protocol 1: Agarose Gel Electrophoresis for HA Size Analysis
This protocol is adapted from methods used to analyze the size of HA fragments following enzymatic degradation.[1]
Materials:
-
Agarose
-
Tris-acetate-EDTA (TAE) buffer
-
High-molecular-weight (HMW) HA (e.g., 1.5 MDa)
-
Low-molecular-weight (LMW) HA standards (e.g., 20 kDa)
-
Hyaluronidase
-
Reaction buffer with appropriate pH
-
Loading dye
-
Stains-All or other suitable stain for visualizing HA
Procedure:
-
Prepare a 0.5% agarose gel in TAE buffer.
-
Set up the degradation reaction: Incubate HMW HA with your hyaluronidase in the appropriate reaction buffer at 37°C for the desired time (e.g., 24 hours). Include a control reaction with no enzyme.
-
Stop the reaction by heating the samples at 100°C for 5 minutes.
-
Mix the samples and HA standards with loading dye.
-
Load the samples and standards onto the agarose gel.
-
Run the electrophoresis at a constant voltage (e.g., 100 V) for 1-2 hours.
-
Stain the gel with Stains-All solution overnight in the dark.
-
Destain the gel with water and visualize the HA bands. The size of the degraded HA fragments can be estimated by comparing their migration to the LMW HA standards.
Protocol 2: ELISA-like Assay for Quantifying HA
This protocol is based on the principle of a competitive ELISA to measure the amount of HA in a sample.[6][7]
Materials:
-
96-well microplate coated with HA-binding protein
-
HA standards
-
Biotinylated HA-binding protein
-
Streptavidin-peroxidase conjugate
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Wash buffer
-
Assay buffer
-
Samples containing unknown amounts of HA
Procedure:
-
Prepare a standard curve of known HA concentrations.
-
Add standards and samples to the wells of the HA-binding protein-coated plate.
-
Add the biotinylated HA-binding protein to each well. This will compete with the coated binding protein for binding to the HA in the sample.
-
Incubate for 2 hours at room temperature on a shaker.
-
Wash the wells five times with wash buffer.
-
Add streptavidin-peroxidase conjugate to each well and incubate for 2 hours at room temperature on a shaker.
-
Wash the wells five times with wash buffer.
-
Add the substrate solution and incubate for 30 minutes at room temperature, protected from light.
-
Add the stop solution to each well.
-
Read the optical density at 450 nm using a microplate reader. The concentration of HA in the samples is inversely proportional to the signal and can be determined from the standard curve.
Visualizations
Caption: Experimental workflow for HA degradation and analysis.
Caption: Simplified signaling pathway of HA degradation products.
References
- 1. mdpi.com [mdpi.com]
- 2. Comparative Analysis of Hyaluronidase-Mediated Degradation Among Seven Hyaluronic Acid Fillers in Hairless Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Degradation of Hyaluronan in the Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.amsbio.com [resources.amsbio.com]
- 5. An ELISA-like assay for hyaluronidase and hyaluronidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methods for isolating and analyzing physiological hyaluronan: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. Hyaluronidase Activity ELISA - Echelon Biosciences [echelon-inc.com]
- 9. A fluorimetric Morgan-Elson assay method for hyaluronidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. researchgate.net [researchgate.net]
- 13. Hyaluronan and Reactive Oxygen Species Signaling—Novel Cues from the Matrix? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Hyaluronidase: structure, mechanism of action, diseases and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Standardized in vitro analysis of the degradability of hyaluronic acid fillers by hyaluronidase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Incubation Times for Maximal Degradation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your experiments for maximal protein degradation.
Troubleshooting Guides
This section provides solutions to common problems encountered during protein degradation experiments.
Question: Why am I not observing any degradation of my target protein?
Answer:
Several factors could contribute to a lack of protein degradation. Consider the following troubleshooting steps:
-
Problem: Inactive degradation machinery.
-
Solution: Ensure that the ubiquitin-proteasome system (UPS) is active in your experimental system. You can test this by treating your cells with a known proteasome inhibitor, such as MG132, as a negative control. A functional UPS is essential for the degradation of ubiquitinated proteins.[1][2] You can also perform a proteasome activity assay to directly measure its function.
-
-
Problem: Inefficient ubiquitination of the target protein.
-
Solution: Verify that your target protein is being ubiquitinated. This can be assessed through an in vivo ubiquitination assay involving immunoprecipitation of the target protein followed by western blotting for ubiquitin.[3][4][5][6][7] If ubiquitination is low, you may need to optimize the components of your degradation system (e.g., the specific E3 ligase recruiter in a PROTAC).
-
-
Problem: Incorrect incubation time.
-
Solution: The optimal incubation time for maximal degradation can vary significantly between different proteins and experimental systems.[8][9][10] Perform a time-course experiment, collecting samples at multiple time points (e.g., 0, 2, 4, 8, 16, 24 hours) to determine the point of maximal degradation.[10][11]
-
-
Problem: Issues with experimental reagents.
-
Solution: Confirm the activity and concentration of your degradation-inducing agent (e.g., PROTAC, siRNA). For PROTACs, consider the "hook effect," where excessively high concentrations can inhibit ternary complex formation and reduce degradation.[1][9] Perform a dose-response experiment to identify the optimal concentration.[2][11]
-
Question: The degradation of my target protein is incomplete or highly variable.
Answer:
Inconsistent or partial degradation can be frustrating. Here are some potential causes and solutions:
-
Problem: Suboptimal incubation time.
-
Problem: Cell density and health.
-
Solution: Ensure that your cells are healthy and not overgrown, as this can affect cellular processes, including protein degradation. Use cells at a consistent confluency for all experiments to improve reproducibility.
-
-
Problem: Insufficient inhibition of new protein synthesis in chase assays.
-
Problem: Variability in sample processing.
-
Solution: Maintain consistency in all experimental steps, from cell lysis to western blot analysis. Use fresh lysis buffer with protease and phosphatase inhibitors to prevent non-specific degradation.[16]
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for an incubation time-course experiment?
A1: A good starting point for a time-course experiment is to collect samples at 0, 2, 4, 8, 16, and 24 hours after treatment. This range allows for the detection of both rapid and slower degradation kinetics.[10][11] However, for very stable or very labile proteins, this range may need to be adjusted.
Q2: How do I choose the right control experiments?
A2: Appropriate controls are critical for interpreting your results. Key controls include:
-
Vehicle Control (e.g., DMSO): To assess the baseline stability of your protein.
-
Negative Control Compound: For PROTAC experiments, an inactive analog that does not bind to the E3 ligase or the target protein is ideal.
-
Proteasome Inhibitor (e.g., MG132): To confirm that the observed degradation is proteasome-dependent.[2]
-
Loading Control (e.g., β-actin, GAPDH): Essential for normalizing protein levels in western blotting.
Q3: Can the optimal incubation time vary between different cell lines?
A3: Yes, the kinetics of protein degradation can be cell-line specific. This can be due to differences in the expression levels of E3 ligases, ubiquitin, and other components of the UPS, as well as differences in cellular metabolism and protein synthesis rates. It is recommended to optimize the incubation time for each cell line you are working with.[9]
Q4: What is the "hook effect" in PROTAC experiments and how can I avoid it?
A4: The "hook effect" refers to a phenomenon where the degradation efficiency of a PROTAC decreases at very high concentrations.[1][9] This is because the bifunctional PROTAC molecule can form non-productive binary complexes with either the target protein or the E3 ligase, preventing the formation of the productive ternary complex required for ubiquitination. To avoid this, it is essential to perform a dose-response experiment to determine the optimal concentration range for your PROTAC.[2][11]
Data Presentation
Table 1: Time-Dependent Degradation of Various Target Proteins by PROTACs
| Target Protein | PROTAC | Cell Line | Incubation Time (hours) | Percent Degradation (%) | Reference |
| PDEδ | PROTAC 3 | Panc Tu-I | 8 | ~50 | [2] |
| PDEδ | PROTAC 3 | Panc Tu-I | 16 | ~75 | [2] |
| PDEδ | PROTAC 3 | Panc Tu-I | 24 | >90 | [2] |
| BRD4 | Ab-PROTAC 3 | HER2+ | 1 | >80 | [1] |
| BRD4 | Ab-PROTAC 3 | HER2+ | 24 | >90 (sustained) | [1] |
| AURKA | Kinase PROTAC | K562 | 2 | ~20 | [11] |
| AURKA | Kinase PROTAC | K562 | 8 | ~60 | [11] |
| AURKA | Kinase PROTAC | K562 | 24 | >80 | [11] |
Table 2: Cycloheximide (CHX) Chase Assay for Protein Half-Life Determination
| Protein | Cell Line | CHX Concentration | Time Point (hours) | Remaining Protein (%) | Reference |
| Deg1-Sec62 | Yeast | 250 µg/ml | 0 | 100 | [13][14] |
| Deg1-Sec62 | Yeast | 250 µg/ml | 0.5 | ~60 | [13][14] |
| Deg1-Sec62 | Yeast | 250 µg/ml | 1 | ~30 | [13][14] |
| Deg1-Sec62 | Yeast | 250 µg/ml | 2 | <10 | [13][14] |
| Flag-wtSlug | CL1-5 | 300 µg/ml | 0 | 100 | [8] |
| Flag-wtSlug | CL1-5 | 300 µg/ml | 0.5 | ~60 | [8] |
| Flag-wtSlug | CL1-5 | 300 µg/ml | 1 | ~40 | [8] |
| Flag-wtSlug | CL1-5 | 300 µg/ml | 2 | ~20 | [8] |
Experimental Protocols
Protocol 1: Cycloheximide (CHX) Chase Assay
This protocol is used to determine the half-life of a target protein by inhibiting new protein synthesis.
-
Cell Seeding: Seed cells in multi-well plates to achieve 70-80% confluency on the day of the experiment.
-
CHX Preparation: Prepare a stock solution of cycloheximide (e.g., 50 mg/mL in DMSO). The final concentration used will need to be optimized for your cell line (typically 50-300 µg/mL).[8]
-
Treatment: Add CHX to the cell culture medium to the desired final concentration. Also, include a vehicle-only control (e.g., DMSO).
-
Time-Course Collection: Harvest cells at various time points after CHX addition (e.g., 0, 1, 2, 4, 8, 16 hours). The 0-hour time point should be collected immediately after adding CHX.
-
Lysis: Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blot Analysis: Separate equal amounts of protein from each time point by SDS-PAGE, transfer to a membrane, and probe with antibodies against your target protein and a loading control.
-
Densitometry: Quantify the band intensities for your target protein and normalize to the loading control. Plot the normalized protein levels against time to determine the protein half-life.
Protocol 2: In Vivo Ubiquitination Assay (Immunoprecipitation)
This protocol is designed to detect the ubiquitination of a specific protein within cells.
-
Cell Treatment: Treat cells with your experimental compound (e.g., PROTAC) and a proteasome inhibitor (e.g., MG132) for a predetermined time to allow for the accumulation of ubiquitinated proteins.
-
Cell Lysis: Lyse the cells in a denaturing buffer (e.g., containing 1% SDS) and heat to disrupt protein-protein interactions. This is followed by dilution with a non-denaturing buffer to allow for immunoprecipitation.
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific to your target protein overnight at 4°C. Then, add protein A/G beads to pull down the antibody-protein complex.
-
Washes: Wash the beads extensively with a stringent wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and transfer them to a membrane.
-
Detection: Probe the membrane with an antibody against ubiquitin to detect the ubiquitinated forms of your target protein, which will appear as a smear or ladder of higher molecular weight bands. You can then strip the membrane and re-probe for your target protein as a control.[3][4][5][6][7]
Protocol 3: Proteasome Activity Assay (Fluorogenic Substrate)
This assay measures the chymotrypsin-like activity of the proteasome in cell lysates.
-
Cell Lysate Preparation: Prepare cell lysates in a buffer that preserves proteasome activity.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Assay Setup: In a 96-well black plate, add a standardized amount of cell lysate to each well. Include a blank (buffer only) and a positive control (purified proteasome or a lysate with known high activity). Also, include a sample treated with a proteasome inhibitor (e.g., MG132) as a negative control.[17]
-
Substrate Addition: Add a fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC) to all wells.[16]
-
Incubation: Incubate the plate at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., Ex/Em = 350/440 nm for AMC) at multiple time points or after a fixed incubation period.[17]
-
Data Analysis: Calculate the rate of substrate cleavage by subtracting the blank and inhibitor-treated sample fluorescence from the experimental samples.
Mandatory Visualization
Caption: The Ubiquitin-Proteasome System for targeted protein degradation.
Caption: Workflow for optimizing incubation time in degradation experiments.
References
- 1. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ubiquitin immunoprecipitation using an anti-ubiquitin nanobody [protocols.io]
- 4. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Co-IP and ubiquitination assay [bio-protocol.org]
- 7. Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]
- 8. Analysis of Protein Stability by the Cycloheximide Chase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The importance of cellular degradation kinetics for understanding mechanisms in targeted protein degradation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00339B [pubs.rsc.org]
- 10. Developing Effective Degrader Compounds: Why Cellular Degradation Kinetics Are Key [promega.sg]
- 11. lifesensors.com [lifesensors.com]
- 12. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [en.bio-protocol.org]
- 13. Cycloheximide Chase Analysis of Protein Degradation in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [bio-protocol.org]
- 16. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. abcam.com [abcam.com]
Validation & Comparative
A New Wave in Antiviral Strategy: PROTAC Hemagglutinin Degrader-1 vs. Neuraminidase Inhibitors
For Immediate Release
In the relentless pursuit of effective antiviral therapeutics against influenza, two distinct strategies have emerged at the forefront of research and clinical practice: the targeted protein degradation approach embodied by PROTAC Hemagglutinin Degrader-1, and the established enzyme inhibition mechanism of neuraminidase inhibitors. This guide provides a comprehensive comparison for researchers, scientists, and drug development professionals, delving into their mechanisms of action, supported by available experimental data, and outlining the methodologies for key experiments.
Executive Summary
Neuraminidase inhibitors, a cornerstone of influenza treatment for years, function by blocking the viral neuraminidase enzyme, which is crucial for the release of new virus particles from infected cells. This leads to a reduction in viral spread and a shortening of the duration of illness. In contrast, PROTAC (Proteolysis Targeting Chimera) Hemagglutinin Degrader-1 represents a novel therapeutic modality. It doesn't just inhibit a viral protein; it orchestrates its complete removal. By hijacking the host cell's own protein disposal system, the ubiquitin-proteasome pathway, this PROTAC selectively targets and degrades viral hemagglutinin, a protein essential for viral entry into host cells. This comparison will illuminate the fundamental differences in their mechanisms, preclinical efficacy, and future potential.
Mechanism of Action: Inhibition vs. Degradation
Neuraminidase Inhibitors: Halting Viral Egress
Neuraminidase inhibitors are competitive inhibitors of the influenza neuraminidase enzyme.[1][2] This enzyme is located on the surface of the influenza virus and is responsible for cleaving sialic acid residues on the host cell surface, to which the newly formed viral particles are attached via hemagglutinin.[2][3][4] By blocking the active site of neuraminidase, these inhibitors prevent the release of progeny virions, thus limiting the spread of the infection to other cells.[2][3] This mechanism is effective against both influenza A and B viruses.[5][6]
Caption: Mechanism of Neuraminidase Inhibitors.
This compound: Orchestrating Viral Protein Destruction
PROTACs are bifunctional molecules that co-opt the cell's natural protein degradation machinery.[7][8] A PROTAC consists of two active domains connected by a linker: one binds to the target protein (in this case, viral hemagglutinin), and the other recruits an E3 ubiquitin ligase.[7][8] This proximity induces the E3 ligase to "tag" the hemagglutinin protein with ubiquitin molecules.[9] This polyubiquitination marks the viral protein for destruction by the proteasome, a cellular complex that degrades unwanted or damaged proteins.[7][9] This catalytic process allows a single PROTAC molecule to trigger the degradation of multiple target protein molecules.[7]
Caption: Mechanism of this compound.
Performance Data: A Comparative Overview
Direct head-to-head clinical trials between this compound and neuraminidase inhibitors are not available, as PROTACs for influenza are in the preclinical stage of development. The following tables summarize the available quantitative data for each class of antiviral.
Table 1: this compound (Preclinical Data)
| Compound | Target | DC50 (μM) | Bioactivity | In Vivo Model | Reference |
| This compound (Compound V3) | Influenza Hemagglutinin (HA) | 1.44 | Broad-spectrum anti-influenza virus activity. | Protects mice against influenza A virus-induced toxic effects (20 mg/kg, i.v.). | [10][11] |
| Oseltamivir-based PROTAC (Compound 8e) | Influenza Neuraminidase (NA) | Not specified (effective degradation at 10-20 µg/mL) | Potent antiviral activity against wild-type H1N1 and an oseltamivir-resistant strain (H274Y). | Not specified | [12][13] |
DC50: Median Degradation Concentration
Table 2: Neuraminidase Inhibitors (Preclinical and Clinical Data)
| Drug | Target | IC50 (nM) | Clinical Efficacy | Administration | Reference |
| Oseltamivir (Tamiflu) | Neuraminidase | ~0.22-0.26 (Seasonal A/H1N1) | Reduces duration of influenza symptoms by up to 2.5 days. | Oral | [1][14] |
| Zanamivir (Relenza) | Neuraminidase | ~0.47 (Seasonal A/H1N1) | Reduces duration of symptoms in adults by ~0.6 days. | Inhaled | [14][15] |
| Peramivir (Rapivab) | Neuraminidase | Not specified | Effective against influenza A and B. | Intravenous | [5][16] |
| Laninamivir (Inavir) | Neuraminidase | Not specified | Long-lasting activity. | Inhaled | [5][16] |
IC50: Half-maximal Inhibitory Concentration
Experimental Protocols
Plaque Formation Assay (for antiviral activity of Oseltamivir-based PROTACs)
-
Cell Seeding: Madin-Darby canine kidney (MDCK) cells are seeded in 6-well plates and grown to confluence.
-
Virus Infection: The cell monolayer is washed and infected with a specific plaque-forming unit (PFU) of the influenza virus (e.g., H1N1).
-
Compound Treatment: After a 1-hour adsorption period, the virus inoculum is removed, and the cells are overlaid with agar containing various concentrations of the PROTAC compound or a positive control (e.g., oseltamivir phosphate).
-
Incubation: Plates are incubated at 37°C in a 5% CO2 atmosphere for 2-3 days until plaques are visible.
-
Plaque Visualization and Quantification: The agar overlay is removed, and the cells are stained with crystal violet. The number of plaques in each well is counted to determine the concentration of the compound that inhibits plaque formation by 50% (EC50).[12]
Neuraminidase Inhibition Assay (for Neuraminidase Inhibitors)
-
Virus Preparation: Influenza virus is diluted to a standardized concentration.
-
Compound Incubation: The virus is pre-incubated with serial dilutions of the neuraminidase inhibitor or a placebo.
-
Substrate Addition: A fluorogenic or chemiluminescent neuraminidase substrate (e.g., 4-methylumbelliferyl-N-acetylneuraminic acid) is added to the mixture.
-
Enzymatic Reaction: The reaction is incubated at 37°C to allow the neuraminidase to cleave the substrate.
-
Signal Detection: The fluorescence or luminescence generated by the cleaved substrate is measured using a plate reader.
-
IC50 Calculation: The concentration of the inhibitor that reduces neuraminidase activity by 50% (IC50) is calculated from the dose-response curve.[14]
Western Blot for Protein Degradation (for PROTACs)
-
Cell Treatment: Cells (e.g., 293T cells) are transfected to express the target viral protein (e.g., Hemagglutinin or Neuraminidase). The cells are then treated with various concentrations of the PROTAC degrader for a specified time.
-
Cell Lysis: Cells are harvested and lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific for the target viral protein and a loading control protein (e.g., GAPDH or β-actin). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the extent of protein degradation relative to the loading control.[12]
Caption: Comparative Experimental Workflow.
Concluding Remarks
Neuraminidase inhibitors represent a mature and effective class of antiviral drugs that have been instrumental in managing influenza infections. Their mechanism of action is well-understood, and their clinical utility is established. However, the emergence of drug-resistant strains necessitates the development of novel therapeutic strategies.[16]
This compound and other antiviral PROTACs offer a promising alternative by fundamentally changing the therapeutic paradigm from inhibition to elimination. This approach has the potential to be more potent and less susceptible to resistance mutations that affect inhibitor binding sites. The ability of an oseltamivir-based PROTAC to be effective against a resistant strain highlights this potential.[12] While still in the early stages of development, the preclinical data for PROTACs targeting influenza proteins are encouraging. Further research, including in vivo efficacy and safety studies, will be crucial to determine if this innovative approach can translate into the next generation of influenza therapeutics.
References
- 1. The role of neuraminidase inhibitors in the treatment and prevention of influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are neuraminidase inhibitors and how do they work? [synapse.patsnap.com]
- 3. youtube.com [youtube.com]
- 4. A new role of neuraminidase (NA) in the influenza virus life cycle: implication for developing NA inhibitors with novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuraminidase inhibitor - Wikipedia [en.wikipedia.org]
- 6. restoredcdc.org [restoredcdc.org]
- 7. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 8. Recent advances in the molecular design and applications of proteolysis targeting chimera-based multi-specific antiviral modality – ScienceOpen [scienceopen.com]
- 9. Recent Advances in PROTAC-Based Antiviral Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of oseltamivir-based novel PROTACs as degraders targeting neuraminidase to combat H1N1 influenza virus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Neuraminidase Inhibitor Susceptibility Testing in Human Influenza Viruses: A Laboratory Surveillance Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Neuraminidase inhibitors for preventing and treating influenza in adults and children - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
A Comparative Analysis of Hypoxia-Activated PROTACs for Targeted Protein Degradation
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of different Hypoxia-Activated Proteolysis Targeting Chimeras (HA-PROTACs). By leveraging the hypoxic tumor microenvironment, these next-generation protein degraders offer enhanced selectivity and reduced off-target effects compared to conventional PROTACs.
This guide delves into the performance of various HA-PROTACs targeting key oncogenic proteins, presenting supporting experimental data and detailed methodologies.
Mechanism of Action: HA-PROTACs
HA-PROTACs are innovative chemical tools designed for targeted protein degradation specifically within the low-oxygen conditions characteristic of solid tumors.[1] They incorporate a "caged" or hypoxia-activatable group that masks the activity of the PROTAC molecule.[2][3] In the normoxic environment of healthy tissues, the HA-PROTAC remains largely inactive. Upon entering a hypoxic tumor environment, the caging group is cleaved by reductases that are overexpressed in these conditions, releasing the active PROTAC.[2][4] The activated PROTAC can then bind to its target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the POI.[1] This targeted activation minimizes effects on healthy cells, potentially leading to a wider therapeutic window.[5]
Caption: General mechanism of hypoxia-activated PROTACs.
Comparative Performance of HA-PROTACs Targeting EGFR
Epidermal Growth Factor Receptor (EGFR) is a well-validated target in non-small-cell lung cancer (NSCLC). HA-PROTACs targeting EGFR aim to overcome resistance and reduce toxicity associated with EGFR inhibitors.[6][7] The following table summarizes the performance of different EGFR-targeting HA-PROTACs.
| HA-PROTAC | Target | Caging Group | E3 Ligase Ligand | Cell Line | DC50 (Hypoxia) | Dmax (Hypoxia) | DC50 (Normoxia) | Dmax (Normoxia) | Reference |
| ha-PROTAC 13 | EGFRDel19 | (1-methyl-2-nitro-1H-imidazol-5-yl)methyl | Pomalidomide (CRBN) | HCC4006 | Potent | >80% | Inactive | Minimal | [8] |
| Compound 9 | EGFRDel19 | (1-methyl-2-nitro-1H-imidazol-5-yl)methyl | Caged Pomalidomide (CRBN) | HCC827 | ~250 nM | >80% | >1000 nM | <20% | [9] |
| Compound 10 | EGFRDel19 | 4-nitrobenzyl | Caged Pomalidomide (CRBN) | HCC827 | ~250 nM | >80% | >1000 nM | <20% | [9] |
| NTR-PROTAC 17-1 | EGFR | Nitroreductase-responsive caging group | VHL | A549 | Not specified | Effective | Inactive | Minimal | [4] |
Comparative Performance of HA-PROTACs Targeting BRD4
Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader and a promising therapeutic target in various cancers.[10][11] HA-PROTACs targeting BRD4 offer a strategy for selective degradation in the tumor microenvironment.
| HA-PROTAC | Target | Caging Group | E3 Ligase Ligand | Cell Line | Degradation (Hypoxia) | Degradation (Normoxia) | Reference |
| IQ-VHL (7) | BRD4 | Indolequinone | VHL | A549 | Significant | Minimal | [2][5] |
| IQ-CRBN (16) | BRD4 | Indolequinone | Pomalidomide (CRBN) | A549 | Significant | Minimal | [2][5] |
| NI-VHL (6) | BRD4 | Nitroimidazole | VHL | A549 | Some | Some | [2] |
| NI-CRBN (15) | BRD4 | Nitroimidazole | Pomalidomide (CRBN) | A549 | Ineffective | Ineffective | [2] |
Signaling Pathways
Caption: EGFR signaling pathway and the point of intervention for HA-PROTACs.
Caption: BRD4's role in transcriptional regulation and its targeting by HA-PROTACs.
Experimental Protocols
A detailed understanding of the methodologies used to evaluate HA-PROTACs is crucial for interpreting the data and designing future experiments.
Cell Culture and Hypoxia Induction
-
Cell Lines: Human cancer cell lines relevant to the target protein are used, such as HCC827 and HCC4006 (NSCLC, EGFR-mutant) or A549 (lung carcinoma, BRD4-expressing).[2][9]
-
Standard Culture Conditions: Cells are maintained in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
Hypoxia Induction: For hypoxic conditions, cells are placed in a specialized hypoxia chamber with a gas mixture of 1% O2, 5% CO2, and 94% N2 for the desired treatment duration (typically 24-48 hours).[2] Normoxic control cells are kept under standard culture conditions (21% O2).
Western Blotting for Protein Degradation
-
Cell Lysis: After treatment with the HA-PROTACs for the indicated times and concentrations under normoxic or hypoxic conditions, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against the target protein (e.g., EGFR, BRD4) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis is performed using software like ImageJ to quantify the protein levels relative to the loading control. The percentage of degradation is calculated relative to the vehicle-treated control. DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are determined from dose-response curves.
Cell Viability Assay (e.g., MTT or CCK-8)
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of the HA-PROTACs under both normoxic and hypoxic conditions for a specified period (e.g., 72 hours).
-
Assay Procedure: After the treatment period, MTT or CCK-8 reagent is added to each well, and the plates are incubated for 1-4 hours at 37°C.
-
Measurement: The absorbance is measured at the appropriate wavelength using a microplate reader.
-
Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. IC50 values (half-maximal inhibitory concentration) are calculated from the dose-response curves.
Nitroreductase (NTR) Reductive Activation Assay
-
Reaction Mixture: The HA-PROTAC is incubated in a reaction buffer containing NTR and a cofactor such as NADPH.[9]
-
Incubation: The reaction is carried out under anaerobic conditions to mimic hypoxia.
-
Analysis: The reaction mixture is analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the formation of the active PROTAC molecule, confirming the cleavage of the hypoxia-activated caging group.[9]
This guide provides a foundational comparison of HA-targeting PROTACs. As this field rapidly evolves, new caging strategies, E3 ligase ligands, and targets will undoubtedly emerge, further refining the precision of targeted protein degradation.
References
- 1. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Oxford Team Pioneers Hypoxia-Activated PROTACs for Precision Strike on Solid Tumors [bldpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer [frontiersin.org]
- 8. Development of hypoxia-activated PROTAC exerting a more potent effect in tumor hypoxia than in normoxia - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Design, synthesis and biological evaluation of the tumor hypoxia-activated PROTACs bearing caged CRBN E3 ligase ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BRD4 degrader ARV-825 produces long-lasting loss of BRD4 protein and exhibits potent efficacy against cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Ubiquitin-Proteasome Pathway: A Comparative Guide to Key Methodologies
For researchers, scientists, and drug development professionals, establishing the involvement of the ubiquitin-proteasome pathway (UPP) in a biological process is a critical step. This guide provides an objective comparison of key experimental methods used to validate UPP activity, supported by experimental data and detailed protocols.
The ubiquitin-proteasome system is a major pathway for protein degradation in eukaryotic cells, playing a crucial role in the regulation of numerous cellular processes, including cell cycle progression, signal transduction, and apoptosis.[1][2] Dysregulation of this pathway is implicated in a variety of diseases, making it an attractive target for therapeutic intervention.[1][3] Validating the involvement of the UPP typically involves demonstrating that a specific protein is ubiquitinated and subsequently degraded by the proteasome.
Comparison of Key Validation Methods
A variety of techniques are available to investigate the role of the ubiquitin-proteasome pathway. The choice of method often depends on the specific research question, available resources, and the nature of the protein of interest. The following tables provide a comparative overview of the most common approaches.
| Method | Principle | Advantages | Limitations | Typical Application |
| Immunoblotting (Western Blot) | Detects ubiquitinated proteins using antibodies specific for ubiquitin or ubiquitin chains after size separation by SDS-PAGE.[4] | Relatively simple, widely available, and can provide information about the molecular weight of ubiquitinated species.[4] | Can be prone to artifacts, may not be sensitive enough for low-abundance proteins, and does not directly measure protein degradation.[4] | Initial screening for protein ubiquitination. |
| Immunoprecipitation (IP) followed by Immunoblotting | Enriches for a specific protein of interest using a target-specific antibody, followed by immunoblotting to detect ubiquitination.[5] | Increases the sensitivity of detection for the ubiquitination of a specific protein.[6] | Requires a high-quality antibody for the target protein; co-immunoprecipitation of interacting proteins can complicate interpretation.[6] | Confirming the ubiquitination of a specific protein. |
| Mass Spectrometry (MS) | Identifies ubiquitinated proteins and the specific lysine residues that are modified.[7][8] | Provides definitive evidence of ubiquitination and can identify the precise sites of modification.[7] | Technically demanding, requires specialized equipment and expertise in data analysis.[8] | Global analysis of the ubiquitinated proteome and mapping of ubiquitination sites.[3][9] |
| Proteasome Inhibition Assays | Uses small molecule inhibitors to block proteasome activity and observes the accumulation of a specific protein.[10] | Provides functional evidence for proteasome-mediated degradation.[10] | Inhibitors can have off-target effects; accumulation of a protein is indirect evidence of degradation.[10] | Investigating whether a protein's stability is regulated by the proteasome. |
| In Vitro Ubiquitination Assays | Reconstitutes the ubiquitination cascade in a test tube using purified E1, E2, and E3 enzymes, ubiquitin, and the substrate protein.[7] | Allows for the direct study of the enzymatic machinery of ubiquitination and can identify the specific E3 ligase for a substrate.[7] | In vitro conditions may not fully recapitulate the cellular environment. | Characterizing the specific enzymes involved in the ubiquitination of a protein. |
| Fluorescence/Bioluminescence-Based Assays | Utilizes fluorescently-labeled substrates or reporters to measure proteasome activity or ubiquitination events in real-time.[8][11] | High-throughput compatible, allows for quantitative and kinetic measurements.[8] | Can be subject to interference from fluorescent compounds; may not be suitable for all proteins. | Screening for modulators of the ubiquitin-proteasome pathway. |
Experimental Protocols
Immunoprecipitation of Ubiquitinated Proteins
This protocol describes the enrichment of a specific protein to determine its ubiquitination status.
Materials:
-
Cells expressing the protein of interest
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and deubiquitinase inhibitors (e.g., NEM, PR-619)
-
Antibody specific to the protein of interest
-
Protein A/G agarose or magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Anti-ubiquitin antibody for immunoblotting
Procedure:
-
Lyse cells in lysis buffer on ice.
-
Clarify the lysate by centrifugation.
-
Pre-clear the lysate by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with the antibody against the protein of interest.
-
Add protein A/G beads to capture the antibody-protein complex.
-
Wash the beads extensively with wash buffer to remove non-specific binders.
-
Elute the protein from the beads using elution buffer and heat.
-
Analyze the eluate by SDS-PAGE and immunoblotting with an anti-ubiquitin antibody.[6]
Proteasome Activity Assay using a Fluorogenic Substrate
This protocol measures the chymotrypsin-like activity of the proteasome in cell lysates.
Materials:
-
Cell lysate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2, 2 mM DTT)
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)
-
Proteasome inhibitor (e.g., MG132) for control
-
96-well black microplate
-
Fluorometer
Procedure:
-
Prepare cell lysates in a suitable buffer.
-
Dilute the cell lysate in the assay buffer in the wells of a 96-well plate.
-
For control wells, pre-incubate the lysate with a proteasome inhibitor like MG132.[12]
-
Add the fluorogenic substrate (e.g., Suc-LLVY-AMC) to all wells to initiate the reaction.[12]
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380/460 nm for AMC) over time.
-
Calculate the rate of substrate cleavage, which is proportional to the proteasome activity.[13][14]
Visualizing the Ubiquitin-Proteasome Pathway
The following diagrams illustrate key aspects of the ubiquitin-proteasome pathway and a common experimental workflow.
Caption: The Ubiquitin-Proteasome Pathway.
Caption: Immunoprecipitation-Western Blot Workflow.
References
- 1. Targeting the ubiquitin-proteasome system for cancer treatment: discovering novel inhibitors from nature and drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Systematic approach for validating the ubiquitinated proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ubiquitination detection techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Ubiquitinated Proteins [labome.com]
- 6. How to Detect Protein Ubiquitination-IP | MtoZ Biolabs [mtoz-biolabs.com]
- 7. Protein Ubiquitination: Assays, Sites & Proteomics Methods - Creative Proteomics [creative-proteomics.com]
- 8. Ubiquitination Assay - Profacgen [profacgen.com]
- 9. Item - Systematic Approach for Validating the Ubiquitinated Proteome - American Chemical Society - Figshare [acs.figshare.com]
- 10. rupress.org [rupress.org]
- 11. Frontiers | Visualizing Proteasome Activity and Intracellular Localization Using Fluorescent Proteins and Activity-Based Probes [frontiersin.org]
- 12. Proteasome Inhibitors [labome.com]
- 13. researchgate.net [researchgate.net]
- 14. Crude and purified proteasome activity assays are affected by type of microplate - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: Small Molecule Inhibitors Versus Degraders in the Fight Against Influenza
For researchers, scientists, and drug development professionals, the quest for novel and effective influenza therapeutics is a constant battle against a rapidly evolving virus. While traditional small molecule inhibitors have been the mainstay of antiviral therapy, the emergence of targeted protein degradation technologies, such as Proteolysis Targeting Chimeras (PROTACs), presents a paradigm shift in antiviral strategies. This guide provides an objective, data-driven comparison of these two modalities, offering insights into their mechanisms, efficacy, and the experimental frameworks used to evaluate them.
The landscape of influenza treatment has long been dominated by small molecule inhibitors that target key viral proteins. These include neuraminidase (NA) inhibitors like oseltamivir, M2 proton channel blockers, and polymerase inhibitors.[1] These drugs function through an "occupancy-driven" model, where sustained binding to the target protein is required to inhibit its function and, consequently, viral replication.
In contrast, degraders operate on an "event-driven" mechanism.[2] These molecules, such as PROTACs, are bifunctional constructs that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the cell's own proteasome.[3][4] This catalytic mode of action means a single degrader molecule can eliminate multiple target proteins, offering the potential for improved potency and a longer duration of action.[5]
Quantitative Comparison of Antiviral Activity
Direct head-to-head comparisons of small molecule inhibitors and degraders for influenza are an emerging area of research. The following tables summarize key quantitative data from studies evaluating neuraminidase and hemagglutinin-targeting compounds.
Neuraminidase (NA)-Targeting Compounds
A recent study detailed the development of oseltamivir-based PROTACs designed to degrade the influenza neuraminidase protein.[6] The data below compares the antiviral activity (EC50) and degradation capabilities of a lead PROTAC compound (8e) with the small molecule inhibitor oseltamivir.
| Compound | Target | Virus Strain | Antiviral Activity (EC50) µM | Cytotoxicity (CC50) µM | Selectivity Index (SI) | Neuraminidase Degradation |
| Oseltamivir (Inhibitor) | Neuraminidase | H1N1 (Wild-Type) | Not explicitly stated in a comparative table, but used as a positive control. | >50 | - | Not Applicable |
| Oseltamivir (Inhibitor) | H1N1 (H274Y resistant) | No antiviral activity observed | >50 | - | Not Applicable | |
| PROTAC 8e (Degrader) | Neuraminidase | H1N1 (Wild-Type) | 0.33 | >50 | >151 | Dose-dependent degradation observed |
| PROTAC 8e (Degrader) | H1N1 (H274Y resistant) | Significantly reduced viral NP protein and mRNA levels | >50 | - | Dose-dependent degradation observed |
Data synthesized from a study by Xu et al., 2022.[4][6]
Notably, the oseltamivir-based PROTAC 8e demonstrated potent antiviral activity against both wild-type and oseltamivir-resistant H1N1 strains.[6] This suggests that the degradation mechanism can overcome resistance mutations that affect the binding of traditional inhibitors.[6]
Hemagglutinin (HA)-Targeting Compounds
Another frontier in influenza therapeutics is the targeting of hemagglutinin, a viral surface protein essential for entry into host cells. A study on pentacyclic triterpenoid-based PROTACs targeting HA provides the following data.
| Compound | Target | Virus Strain | Degradation Concentration (DC50) µM |
| PROTAC V3 (Degrader) | Hemagglutinin | A/WSN/33 (H1N1) | 1.44 |
Data from a study by Li et al., 2022.[7][8]
This study highlights the feasibility of degrading HA, offering a novel antiviral strategy.[7] Further research is needed to directly compare the in-vitro and in-vivo efficacy of HA-targeting degraders with HA-inhibiting small molecules.
Signaling Pathways and Mechanisms of Action
To visualize the distinct mechanisms of small molecule inhibitors and degraders, the following diagrams illustrate their respective modes of action.
Caption: Mechanism of a small molecule inhibitor.
Caption: Mechanism of a PROTAC degrader.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of influenza inhibitors and degraders.
Plaque Reduction Assay for Antiviral Activity (EC50 Determination)
This assay is a gold standard for quantifying the infectious virus titer and evaluating the efficacy of antiviral compounds.[9]
Objective: To determine the concentration of a compound that inhibits the formation of viral plaques by 50% (EC50).
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Influenza virus stock
-
Test compounds (inhibitors or degraders)
-
Avicel or agarose overlay medium
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed MDCK cells in 6-well or 12-well plates and grow to form a confluent monolayer (typically 24 hours).
-
Compound Dilution: Prepare serial dilutions of the test compounds in serum-free DMEM.
-
Infection: Wash the cell monolayer with PBS and infect with a known titer of influenza virus (e.g., 100 plaque-forming units per well) for 1 hour at 37°C.
-
Treatment: Remove the virus inoculum, wash the cells with PBS, and add the overlay medium containing the different concentrations of the test compound.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until visible plaques are formed.
-
Staining: Fix the cells with a formaldehyde solution and then stain with crystal violet. The plaques will appear as clear zones against a purple background of viable cells.
-
Quantification: Count the number of plaques in each well. The EC50 value is calculated by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for a plaque reduction assay.
Western Blot for Protein Degradation
This technique is used to detect and quantify the levels of a specific protein, in this case, the viral target protein, to assess the efficacy of a degrader.[6]
Objective: To determine if the PROTAC compound induces the degradation of the target viral protein.
Materials:
-
HEK293T or other suitable cells
-
Plasmids encoding the viral protein of interest (e.g., NA or HA)
-
Transfection reagent
-
Test PROTAC compound and controls (e.g., proteasome inhibitor MG132)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target viral protein
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Transfection: Transfect cells with the plasmid encoding the viral protein.
-
Treatment: After a suitable incubation period (e.g., 8 hours), treat the cells with different concentrations of the PROTAC compound or controls.
-
Cell Lysis: After the desired treatment time (e.g., 24 hours), wash the cells with PBS and lyse them to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the proteins by size by running equal amounts of protein from each sample on an SDS-PAGE gel.
-
Western Transfer: Transfer the separated proteins from the gel to a membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with the primary antibody specific to the target viral protein.
-
Wash and then incubate with the HRP-conjugated secondary antibody.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the extent of protein degradation.
Conclusion
The emergence of targeted protein degraders marks a significant advancement in antiviral research, offering a powerful new tool against influenza. While small molecule inhibitors remain a critical component of the anti-influenza arsenal, degraders present several potential advantages, including the ability to overcome drug resistance and a catalytic mode of action that may lead to more durable efficacy. The quantitative data and experimental protocols presented in this guide provide a foundation for researchers to objectively compare these two therapeutic modalities. As more head-to-head studies are conducted, a clearer picture will emerge of the distinct roles that inhibitors and degraders will play in the future of influenza treatment and pandemic preparedness.
References
- 1. PROTACs in Antivirals: Current Advancements and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of oseltamivir-based novel PROTACs as degraders targeting neuraminidase to combat H1N1 influenza virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Influenza virus plaque assay [protocols.io]
Safety Operating Guide
Personal protective equipment for handling PROTAC Hemagglutinin Degrader-1
Essential Safety and Handling Guide for PROTAC Hemagglutinin Degrader-1
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It outlines essential personal protective equipment (PPE), operational procedures for safe handling, and compliant disposal methods. The information is compiled from safety data sheets for similar PROTAC molecules and general laboratory safety guidelines.
Hazard Identification and General Precautions
This compound is a potent research compound designed to induce the degradation of influenza hemagglutinin protein.[][2] While specific hazard data for this compound is limited, it should be handled with the utmost care, assuming it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation, similar to other PROTACs.[3] It is also classified as very toxic to aquatic life with long-lasting effects.[4]
Key safety precautions include:
-
Do not breathe dust, fume, gas, mist, vapors, or spray.[3]
-
Use only in a well-ventilated area, preferably within a chemical fume hood.[3][4]
-
Wash hands and any exposed skin thoroughly after handling.[3][4]
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate PPE for the specific tasks being performed.[5] The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Equipment | Specification and Use |
| Eye and Face | Safety Goggles with Side Shields | Required for all handling procedures to protect against splashes.[5][6] |
| Face Shield | Wear in addition to goggles when there is a significant risk of splashing, such as when handling large volumes or preparing solutions.[5] | |
| Hand | Chemical-Resistant Gloves | Disposable nitrile gloves are the minimum requirement for incidental contact.[5] For prolonged handling or direct contact, consider double-gloving or using heavier-duty gloves.[6] Change gloves immediately if contaminated.[5] |
| Body | Laboratory Coat | A standard lab coat is required to protect skin and clothing.[5][6] A fire-resistant lab coat should be considered if working with flammable solvents.[6] |
| Respiratory | Chemical Fume Hood | All handling of the solid compound and preparation of solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols.[3][4] |
| Respirator | If a fume hood is not available or if there is a risk of generating aerosols outside of a containment device, a suitable respirator (e.g., N95 or higher) should be used after a proper risk assessment and fit-testing.[6] | |
| Foot | Closed-Toe Shoes | Required at all times in the laboratory to protect against spills and falling objects.[5][6][7] |
Operational and Disposal Plans
A clear, step-by-step workflow is essential for minimizing exposure and ensuring safety.
Safe Handling and Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Handling Protocol
-
Receiving and Storage : Upon receipt, inspect the container for any damage. Store the compound in a tightly sealed container in a cool, well-ventilated area.[4] Recommended storage for the solid (powder) is at -20°C, and for solutions in solvent is -80°C.[4][8]
-
Preparation :
-
Before handling, put on all required personal protective equipment as detailed in the table above.[5]
-
Conduct all manipulations of the solid compound and the preparation of stock solutions inside a certified chemical fume hood to prevent inhalation.[3][4]
-
When weighing the solid, use care to avoid creating dust.[3][4]
-
-
Experimental Use :
-
Handle solutions with care to avoid splashes and aerosol formation.
-
Ensure all containers are clearly labeled.
-
Spill Management
In the event of a spill, follow these procedures:
-
Wear full personal protective equipment, including respiratory protection if necessary.[3][4]
-
For liquid spills, absorb with an inert, non-combustible material (e.g., diatomite, universal binders).[3]
-
For solid spills, carefully sweep or scoop the material to avoid generating dust.
-
Collect all contaminated material into a sealed container for hazardous waste disposal.[3][4]
-
Decontaminate the spill area and all equipment by scrubbing with a suitable solvent like alcohol.[3]
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste : Collect contaminated items such as gloves, pipette tips, and weighing paper in a clearly labeled, sealed container.
-
Liquid Waste : Collect all unused solutions and solvent rinses in a designated, sealed hazardous waste container.
-
Disposal : All waste must be disposed of through an approved hazardous waste disposal facility, in accordance with local, state, and federal regulations.[3][4] Do not dispose of down the drain or in regular trash.[4]
Emergency and First Aid Procedures
Immediate action is critical in case of accidental exposure. Accessible safety showers and eye wash stations are mandatory in areas where this compound is handled.[3]
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[][3][4] Remove contact lenses if present and easy to do.[][3][4] Seek immediate medical attention.[][3][4] |
| Skin Contact | Remove contaminated clothing and shoes immediately.[][3][4] Rinse the affected skin area thoroughly with large amounts of water.[][3][4] Seek medical attention.[][3][4] |
| Inhalation | Move the affected person to fresh air immediately.[][3][4] If breathing is difficult, provide oxygen or artificial respiration.[][3][4] Do not use mouth-to-mouth resuscitation.[][3][4] Seek immediate medical attention.[][3][4] |
| Ingestion | Do NOT induce vomiting.[][3][4] Wash out the mouth with water.[][3][4] If the person is conscious, give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[][3][4] |
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. PROTAC SOS1 degrader-1|MSDS [dcchemicals.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. research.uci.edu [research.uci.edu]
- 8. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
